Product packaging for 3-Phosphoglycerate(Cat. No.:CAS No. 820-11-1)

3-Phosphoglycerate

Numéro de catalogue: B1209933
Numéro CAS: 820-11-1
Poids moléculaire: 186.06 g/mol
Clé InChI: OSJPPGNTCRNQQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phosphoglycerate (3-PGA, 3-Phosphoglyceric acid) is a fundamental 3-carbon metabolic intermediate with critical roles in central biochemical pathways. In glycolysis, it is produced from the dephosphorylation of 1,3-bisphosphoglycerate in a reaction catalyzed by phosphoglycerate kinase (PGK), which generates ATP through substrate-level phosphorylation . In the Calvin cycle of photosynthesis, it is the initial stable product of carbon fixation, formed from the cleavage of an unstable 6-carbon intermediate after CO2 binds to ribulose bisphosphate (RuBP) . Beyond its core metabolic functions, this compound serves as the primary biosynthetic precursor for the phosphorylated pathway of L-serine production . This pathway is crucial in non-photosynthetic organisms, including mammals, and is initiated by the enzyme D-3-phosphoglycerate dehydrogenase (PGDH) . Subsequently, L-serine can be converted to other amino acids, including glycine and cysteine, making this metabolite family vital for the synthesis of phospholipids, sphingolipids, and other essential cellular components . Researchers utilize high-purity this compound to study enzyme kinetics, metabolic flux, and regulatory mechanisms in glycolysis, gluconeogenesis, and photosynthesis . Its role also extends to investigations in amino acid metabolism and related disorders. This product is intended for research applications in a controlled laboratory setting and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7O7P B1209933 3-Phosphoglycerate CAS No. 820-11-1

Propriétés

IUPAC Name

2-hydroxy-3-phosphonooxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJPPGNTCRNQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O7P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601002368
Record name 3-Glycerophosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Phosphoglyceric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

820-11-1
Record name 3-Phosphoglyceric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=820-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phosphoglycerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Glycerophosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phosphoglyceric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of 3-Phosphoglycerate in Glycolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphoglycerate (3-PG) is a critical metabolic intermediate in the glycolytic pathway, a fundamental process for energy production in virtually all living organisms. Positioned at the intersection of energy generation and biosynthetic pathways, the metabolism of 3-PG is tightly regulated and has significant implications for cellular homeostasis, proliferation, and disease. This technical guide provides an in-depth analysis of the role of 3-PG in glycolysis, including its formation, enzymatic conversion, and its function as a key regulatory and signaling molecule. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to offer a comprehensive resource for professionals in the fields of biochemistry, cell biology, and drug development.

This compound in the Glycolytic Pathway

Glycolysis, the metabolic pathway that converts glucose into pyruvate, is divided into the preparatory and payoff phases. 3-PG is a central molecule in the payoff phase, where net ATP is generated.

Formation of this compound

This compound is formed from 1,3-bisphosphoglycerate in the seventh step of glycolysis. This reaction is catalyzed by the enzyme phosphoglycerate kinase (PGK) .[1] This step is a crucial energy-conserving reaction, as it represents the first substrate-level phosphorylation in glycolysis, where a high-energy phosphoryl group is transferred from 1,3-bisphosphoglycerate to ADP, yielding ATP and 3-PG.[1][2] This reaction is reversible, and its direction is influenced by the intracellular concentrations of ATP and ADP.[3]

Conversion to 2-Phosphoglycerate

Subsequently, 3-PG is isomerized to 2-phosphoglycerate by the enzyme phosphoglycerate mutase (PGM) .[1] This reaction involves the transfer of the phosphate group from the C3 to the C2 position of the glycerate backbone.[4] This isomerization is a preparatory step for the subsequent dehydration reaction that generates the high-energy enol-phosphate bond in phosphoenolpyruvate (PEP).[2]

Quantitative Data

A thorough understanding of the metabolic context of 3-PG requires quantitative data on the concentrations of glycolytic intermediates and the kinetic properties of the enzymes that metabolize 3-PG.

Intracellular Concentrations of Glycolytic Intermediates

The steady-state concentrations of glycolytic metabolites can vary depending on the cell type and metabolic state. The table below summarizes reported intracellular concentrations of 3-PG and related intermediates in human cancer cells and red blood cells.

MetaboliteConcentration in Cancer Cells (µM)[5][6]Concentration in Human Red Blood Cells (µM)[7]
1,3-BisphosphoglycerateNot readily detectable-
This compound 180 - 55061
2-Phosphoglycerate-4.3
Kinetic Parameters of Key Enzymes

The catalytic efficiency and substrate affinity of phosphoglycerate kinase (PGK) and phosphoglycerate mutase (PGM) are critical for regulating the flux through this stage of glycolysis. The following table presents the kinetic parameters for the human isoforms of these enzymes.

EnzymeSubstrateKm (µM)Vmax
Phosphoglycerate Kinase 1 (PGK1) 1,3-Bisphosphoglycerate6.86[5][6][8]Forward reaction is ~3.5-fold higher than reverse[5][6][8]
This compound186[5][6][8]
Phosphoglycerate Mutase 1 (PGAM1) This compound--
2-Phosphoglycerate--

Note: Vmax values are often reported in relative terms or are highly dependent on the specific assay conditions and enzyme preparation. Kinetic parameters for PGAM1 are less consistently reported in the literature under standardized conditions.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Spectrophotometric Assay for Phosphoglycerate Kinase (PGK) Activity

This assay measures the forward reaction of PGK by coupling the production of 1,3-bisphosphoglycerate to its reduction by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which results in the oxidation of NADH. The decrease in absorbance at 340 nm is monitored.[9]

Materials:

  • Tris-HCl buffer (100 mM, pH 7.6)

  • MgCl2 (10 mM)

  • EDTA (1 mM)

  • NADH (0.2 mM)

  • ATP (5 mM)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) (10 units/mL)

  • This compound (10 mM)

  • Sample containing PGK

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, EDTA, NADH, and ATP in a cuvette.

  • Add GAPDH to the reaction mixture.

  • Initiate the reaction by adding the sample containing PGK.

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the PGK activity.

Spectrophotometric Assay for Phosphoglycerate Mutase (PGM) Activity

This assay measures the forward reaction of PGM by coupling the formation of 2-phosphoglycerate to the subsequent reactions catalyzed by enolase, pyruvate kinase (PK), and lactate dehydrogenase (LDH). The oxidation of NADH is monitored at 340 nm.[10][11]

Materials:

  • Triethanolamine buffer (100 mM, pH 7.6)

  • MgCl2 (5 mM)

  • ADP (1 mM)

  • NADH (0.2 mM)

  • Enolase (20 units/mL)

  • Pyruvate kinase (10 units/mL)

  • Lactate dehydrogenase (10 units/mL)

  • This compound (5 mM)

  • Sample containing PGM

Procedure:

  • Prepare a reaction mixture containing triethanolamine buffer, MgCl2, ADP, and NADH in a cuvette.

  • Add enolase, pyruvate kinase, and lactate dehydrogenase to the mixture.

  • Initiate the reaction by adding the sample containing PGM and this compound.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the PGM activity.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the absolute quantification of intracellular metabolites.

Sample Preparation:

  • Rapidly quench the metabolism of cultured cells by washing with ice-cold saline.

  • Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Centrifuge to pellet cellular debris and collect the supernatant.

  • Dry the metabolite extract under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

  • Detect and quantify 3-PG using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Use a stable isotope-labeled internal standard of 3-PG for accurate quantification.

Signaling Pathways and Logical Relationships

The role of 3-PG extends beyond its function as a glycolytic intermediate. It is a key branchpoint metabolite and a signaling molecule that influences other cellular processes.

Glycolytic Pathway Centered on this compound

Glycolysis_3PG Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate Glyceraldehyde-3-Phosphate->1,3-Bisphosphoglycerate GAPDH NAD+ -> NADH This compound This compound 1,3-Bisphosphoglycerate->this compound PGK ADP -> ATP 2-Phosphoglycerate 2-Phosphoglycerate This compound->2-Phosphoglycerate PGM Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase

Caption: The central role of this compound in the payoff phase of glycolysis.

Experimental Workflow for 3-PG Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture Quenching Metabolic Quenching Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Drying Drying and Reconstitution Extraction->Drying LC_MSMS LC-MS/MS Analysis Drying->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A typical experimental workflow for quantifying this compound.

This compound as a Signaling Molecule: Regulation of p53

Recent research has unveiled a novel role for 3-PG in cellular signaling. Under low glucose conditions, reduced levels of 3-PG lead to its dissociation from phosphoglycerate dehydrogenase (PHGDH). This allows PHGDH to interact with a complex containing AXIN and HIPK2, leading to the phosphorylation and activation of the tumor suppressor p53, which can induce apoptosis.[12][13]

p53_Signaling High_Glucose High Glucose High_3PG High 3-PG High_Glucose->High_3PG Low_Glucose Low Glucose Low_3PG Low 3-PG Low_Glucose->Low_3PG PHGDH_3PG PHGDH-3PG Complex High_3PG->PHGDH_3PG PHGDH Free PHGDH Low_3PG->PHGDH Serine_Biosynthesis Serine Biosynthesis PHGDH_3PG->Serine_Biosynthesis AXIN_HIPK2_p53 AXIN-HIPK2-p53 Complex PHGDH->AXIN_HIPK2_p53 p53_Activation p53 Activation (Apoptosis) AXIN_HIPK2_p53->p53_Activation

Caption: 3-PG-mediated regulation of p53 activity.

Conclusion

This compound is far more than a simple intermediate in glycolysis. It is a cornerstone of cellular energy production, a critical precursor for major biosynthetic pathways, and an emerging player in cellular signaling networks. The intricate regulation of its metabolism, underscored by the kinetic properties of its associated enzymes and its dynamic intracellular concentrations, highlights its importance in maintaining cellular homeostasis. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of this compound in health and disease, paving the way for novel therapeutic strategies targeting metabolic vulnerabilities.

References

An In-depth Technical Guide to the Structure and Chemical Properties of 3-Phosphoglycerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, chemical properties, and biological significance of 3-phosphoglycerate (3-PGA). It includes detailed experimental protocols and pathway visualizations to support advanced research and drug development endeavors.

Core Structure and Chemical Identity

This compound, also known as glycerate 3-phosphate, is a crucial metabolic intermediate in central carbon metabolism.[1] Its chemical structure consists of a three-carbon backbone derived from glyceric acid, with a phosphate group esterified at the third carbon.[1] The IUPAC name for this molecule is (2R)-2-Hydroxy-3-(phosphonooxy)propanoic acid.[1]

Chemical Formula: C₃H₇O₇P[1]

Molecular Structure:

At physiological pH, the carboxyl and phosphate groups are typically deprotonated, resulting in a negatively charged molecule.[2] This ionization state is critical for its interaction with various enzymes and transporters.

Quantitative Chemical Properties

The following table summarizes key quantitative data for this compound, providing a consolidated reference for experimental design and computational modeling.

PropertyValueSource
Molecular Weight 186.06 g/mol [1]
Monoisotopic Mass 185.99293956 Da[3]
pKa (Strongest Acidic) 1.3[4]
Physiological Charge -3[4][5]
Polar Surface Area 124.29 Ų[4]
Rotatable Bond Count 4[4]
Hydrogen Bond Donor Count 4[4]
Hydrogen Bond Acceptor Count 6[4]
logP -1.6[5]
Water Solubility 21.0 mg/mL[5]

Biological Significance and Metabolic Pathways

This compound is a central metabolite in several fundamental biochemical pathways, including glycolysis, the Calvin cycle, and the biosynthesis of amino acids like serine.

Glycolysis

In the glycolytic pathway, 3-PGA is formed from 1,3-bisphosphoglycerate in a substrate-level phosphorylation reaction that generates ATP.[6][7] It is subsequently isomerized to 2-phosphoglycerate by the enzyme phosphoglycerate mutase.[6][7]

Glycolysis_3PGA 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate This compound This compound 1,3-Bisphosphoglycerate->this compound Phosphoglycerate Kinase ATP ATP 1,3-Bisphosphoglycerate->ATP 2-Phosphoglycerate 2-Phosphoglycerate This compound->2-Phosphoglycerate Phosphoglycerate Mutase ADP ADP ADP->1,3-Bisphosphoglycerate

Glycolytic conversion of 1,3-bisphosphoglycerate.
Calvin Cycle

In photosynthetic organisms, 3-PGA is the first stable intermediate of the Calvin cycle, formed from the carboxylation of ribulose-1,5-bisphosphate by the enzyme RuBisCO.[8] It is then reduced to glyceraldehyde-3-phosphate (G3P) in a series of reactions that consume ATP and NADPH.[8]

Calvin_Cycle_3PGA cluster_carbon_fixation Carbon Fixation cluster_reduction Reduction RuBP Ribulose-1,5-bisphosphate Unstable_Intermediate Unstable 6C Intermediate RuBP->Unstable_Intermediate RuBisCO CO2 CO2 CO2->Unstable_Intermediate 3PGA 2x this compound Unstable_Intermediate->3PGA 13BPG 2x 1,3-Bisphosphoglycerate 3PGA->13BPG Phosphoglycerate Kinase G3P 2x Glyceraldehyde-3-phosphate 13BPG->G3P G3P Dehydrogenase ADP_out 2 ADP 13BPG->ADP_out NADP_out 2 NADP+ G3P->NADP_out ATP_in 2 ATP ATP_in->13BPG NADPH_in 2 NADPH NADPH_in->G3P

Formation and reduction of 3-PGA in the Calvin cycle.
Serine Biosynthesis

This compound serves as the precursor for the synthesis of the amino acid L-serine through the phosphorylated pathway.[2][4][9] This pathway involves the oxidation of 3-PGA, a transamination reaction, and finally, the removal of the phosphate group.[9][10]

Serine_Biosynthesis 3PGA This compound PHP 3-Phosphohydroxypyruvate 3PGA->PHP Phosphoglycerate Dehydrogenase (PHGDH) PSer Phosphoserine PHP->PSer Phosphoserine Aminotransferase (PSAT) NADH NADH PHP->NADH Ser L-Serine PSer->Ser Phosphoserine Phosphatase (PSPH) aKG α-Ketoglutarate PSer->aKG Pi Pi Ser->Pi NAD NAD NAD->PHP Glu Glu Glu->PSer H2O H2O H2O->Ser

The phosphorylated pathway of L-serine biosynthesis.

Experimental Protocols

Enzymatic Assay for this compound Quantification

This protocol describes the quantification of 3-PGA based on the enzymatic conversion of 3-PGA to 2-PGA, which is coupled to a series of reactions leading to the oxidation of NADH, measured spectrophotometrically.

Principle: Phosphoglycerate mutase (PGM) catalyzes the conversion of 3-PGA to 2-PGA. Enolase then converts 2-PGA to phosphoenolpyruvate (PEP). Pyruvate kinase (PK) transfers the phosphate group from PEP to ADP, forming pyruvate and ATP. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the initial amount of 3-PGA.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Reaction Buffer: 100 mM Triethanolamine buffer, pH 7.6

  • Reagents:

    • 200 mM 3-Phosphoglyceric Acid (for standard curve)

    • 21 mM ADP

    • 6.4 mM NADH

    • 50 mM MgSO₄

    • 1 M KCl

    • Enzyme Mix: Phosphoglycerate mutase, Enolase, Pyruvate Kinase, Lactate Dehydrogenase in appropriate buffer

    • 2,3-Diphosphoglycerate (cofactor for PGM)

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, ADP, NADH, MgSO₄, KCl, and the enzyme mix.

  • Background Reading: Incubate the mixture for 5 minutes at 25°C to allow for the consumption of any endogenous pyruvate. Read the initial absorbance at 340 nm (A_initial).

  • Initiate Reaction: Add the sample containing an unknown concentration of 3-PGA to the cuvette.

  • Final Reading: Incubate for 10-15 minutes at 25°C until the reaction is complete. Read the final absorbance at 340 nm (A_final).

  • Calculation: The change in absorbance (ΔA = A_initial - A_final) is used to calculate the concentration of 3-PGA using the Beer-Lambert law and a standard curve prepared with known concentrations of 3-PGA.

HPLC Method for Separation and Analysis of this compound

This method allows for the separation and quantification of 3-PGA from a mixture of other phosphorylated compounds.

Principle: High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase is used to separate 3-PGA based on its physicochemical properties. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry.

Instrumentation and Columns:

  • HPLC system with a pump, autosampler, and detector (e.g., ELSD or Mass Spectrometer)

  • Column: A mixed-mode stationary phase column, such as a Newcrom B column, is effective for retaining and separating polar, charged molecules like 3-PGA.[1]

Mobile Phase:

  • An isocratic mobile phase consisting of a mixture of water, acetonitrile (MeCN), and an acid buffer (e.g., formic acid) is typically used.[1] The exact ratio will depend on the specific column and separation requirements.

Procedure:

  • Sample Preparation: Samples should be deproteinized (e.g., by acid precipitation or ultrafiltration) and filtered through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

  • Injection and Data Acquisition:

    • Inject a known volume of the prepared sample.

    • Run the analysis for a sufficient time to allow for the elution of all compounds of interest.

    • Record the chromatogram.

  • Quantification:

    • Identify the peak corresponding to 3-PGA by comparing its retention time with that of a pure standard.

    • Quantify the amount of 3-PGA by integrating the peak area and comparing it to a standard curve generated from injections of known concentrations of 3-PGA.

Conclusion

This compound is a fundamentally important molecule at the crossroads of major metabolic pathways. A thorough understanding of its structure, chemical properties, and interactions is essential for researchers in biochemistry, cell biology, and drug development. The data and protocols provided in this guide offer a solid foundation for further investigation into the roles of 3-PGA in health and disease.

References

The Emergence of a Central Metabolite: A Technical Guide to the Discovery of 3-Phosphoglycerate in the Calvin Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the pivotal discovery of 3-Phosphoglycerate (3-PGA) as the first stable product of carbon fixation in photosynthesis, a cornerstone of the Calvin-Benson cycle. The elucidation of this pathway was a landmark achievement in biochemistry, primarily accomplished through the innovative use of isotopic tracers and advanced analytical techniques by Melvin Calvin, Andrew Benson, and their colleagues at the University of California, Berkeley, in the mid-20th century.[1] This guide provides a comprehensive overview of the experimental methodologies, quantitative data, and the logical framework that led to this seminal discovery.

Executive Summary

The groundbreaking research by Calvin and his team revolutionized our understanding of photosynthesis by tracing the path of carbon from atmospheric CO₂ to the organic molecules that sustain life.[2] By employing the radioactive isotope carbon-14 (¹⁴C), they were able to label carbon dioxide and track its incorporation into various metabolic intermediates within the green alga Chlorella. Through a series of meticulously timed experiments and the application of two-dimensional paper chromatography and autoradiography, they demonstrated that this compound was the first stable compound to become radiolabeled, appearing within seconds of exposure to ¹⁴CO₂. This critical finding identified 3-PGA as the initial product of CO₂ fixation and laid the foundation for mapping the entire regenerative cycle responsible for sugar synthesis in plants.

Experimental Protocols

The success of Calvin and Benson's experiments hinged on a combination of innovative techniques that allowed for the rapid labeling, separation, and identification of photosynthetic intermediates.

Isotopic Labeling of Photosynthetic Organisms

The core of the experimental approach was the use of ¹⁴C-labeled carbon dioxide (¹⁴CO₂). The unicellular green alga Chlorella pyrenoidosa was chosen as the model organism due to its rapid photosynthetic rate and ease of cultivation in suspension.

Protocol:

  • Culturing of Algae: Chlorella cultures were grown in a thin, flat, lollipop-shaped glass vessel to ensure uniform illumination.[3]

  • Steady-State Photosynthesis: The algal suspension was first allowed to photosynthesize under constant conditions (light intensity, temperature, and unlabeled CO₂ concentration) to achieve a steady state.

  • Introduction of ¹⁴CO₂: A solution of sodium bicarbonate containing ¹⁴C (NaH¹⁴CO₃) was injected into the algal suspension. This provided a pulse of radioactive carbon for incorporation during photosynthesis.

  • Time-Course Sampling: Samples of the algal suspension were collected at very short and precise time intervals (e.g., 2, 5, 30 seconds) after the introduction of ¹⁴CO₂.

  • Quenching of Reactions: Each sample was immediately run into hot methanol (around 80°C) to instantly denature the enzymes and halt all metabolic activity.[3] This ensured that the distribution of ¹⁴C among the metabolites was a snapshot of that specific time point.

Separation and Identification of Radiolabeled Compounds

The key to identifying the products of ¹⁴CO₂ fixation was the separation of the complex mixture of compounds within the algal cells.

Protocol:

  • Extraction of Metabolites: The quenched algal samples were extracted with 80% ethanol to solubilize the small molecule intermediates.

  • Two-Dimensional Paper Chromatography:

    • The concentrated extract was spotted onto a corner of a large sheet of Whatman No. 1 filter paper.

    • The paper was then subjected to chromatography in the first dimension using a solvent mixture of phenol saturated with water.

    • After drying, the chromatogram was rotated 90 degrees and developed in the second dimension with a solvent system of butanol-propionic acid-water. This two-dimensional separation provided a high degree of resolution for the various compounds.

  • Autoradiography:

    • The dried two-dimensional chromatogram was placed in direct contact with X-ray film for a period of days to weeks.

    • The radioactive ¹⁴C within the separated compounds exposed the film, creating a pattern of dark spots (an autoradiogram) that corresponded to the location of each radiolabeled metabolite.

  • Compound Identification: The identity of the radioactive compounds was determined by:

    • Co-chromatography: Running known, non-radioactive compounds alongside the algal extract.

    • Chemical analysis: Eluting the radioactive spots from the paper and performing classical chemical tests to identify the molecules.

Quantitative Data Presentation

The time-course experiments were crucial in determining the sequence of intermediates in the Calvin cycle. By analyzing the distribution of radioactivity at different time points, the researchers could deduce which compounds were formed first.

Time of ¹⁴CO₂ ExposureThis compound (3-PGA) (% of total ¹⁴C fixed)Sugar Phosphates (% of total ¹⁴C fixed)Amino Acids (% of total ¹⁴C fixed)Other Compounds (% of total ¹⁴C fixed)
~2 seconds >70%<5%<5%<20%
~5 seconds High (but decreasing)IncreasingIncreasingIncreasing
~30 seconds LowerHighHighIncreasing

Note: The exact percentages varied between experiments, but the trend of 3-PGA being the predominantly labeled compound at the earliest time points was consistently observed.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships that led to the discovery of 3-PGA.

Experimental_Workflow cluster_preparation 1. Preparation cluster_labeling 2. Radiolabeling cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis Chlorella Chlorella Culture Lollipop Lollipop Apparatus (Steady-State Photosynthesis) Chlorella->Lollipop Introduction of Algae Time_points Timed Sampling (2s, 5s, 30s, etc.) Lollipop->Time_points CO2_source ¹⁴CO₂ Injection CO2_source->Lollipop Pulse Labeling Hot_Methanol Hot Methanol (Enzyme Denaturation) Time_points->Hot_Methanol Quenching Extraction Ethanol Extraction Hot_Methanol->Extraction Chromatography 2D Paper Chromatography Extraction->Chromatography Autoradiography Autoradiography (X-ray Film Exposure) Chromatography->Autoradiography Identification Compound Identification Autoradiography->Identification

Experimental workflow for identifying early products of photosynthesis.

Logical_Flow Observation1 Observation: At the shortest time points (~2s), the majority of ¹⁴C is in a single compound. Conclusion1 Conclusion: This compound is the first stable product of CO₂ fixation. Observation1->Conclusion1 Identification Identification: The compound is identified as This compound (3-PGA). Conclusion1->Identification Final_Conclusion Central Role of 3-PGA: 3-PGA is the entry point of fixed carbon into the photosynthetic metabolic pathway. Identification->Final_Conclusion Observation2 Observation: Over longer time periods, ¹⁴C appears in sugar phosphates and other compounds. Conclusion2 Conclusion: 3-PGA is a precursor to the synthesis of sugars and other molecules. Observation2->Conclusion2 Conclusion2->Final_Conclusion

Logical flow from experimental observation to conclusion.

Calvin_Cycle_PGA_Focus CO2 CO₂ Unstable_Intermediate Unstable 6-Carbon Intermediate CO2->Unstable_Intermediate Carboxylation (RuBisCO) RuBP Ribulose-1,5-bisphosphate (RuBP) RuBP->Unstable_Intermediate PGA 2 x this compound (3-PGA) Unstable_Intermediate->PGA Reduction Reduction Phase (ATP, NADPH) PGA->Reduction Regeneration Regeneration of RuBP Reduction->Regeneration Sugars Sugars and other organic molecules Reduction->Sugars Regeneration->RuBP

The central position of 3-PGA in the Calvin-Benson cycle.

Conclusion

The discovery of this compound as the first product of carbon fixation was a monumental step in understanding the intricate biochemical pathways of photosynthesis. The elegant experimental design, combining isotopic tracing with powerful separation and detection techniques, set a new standard for metabolic research. This foundational work not only elucidated a critical step in the Calvin-Benson cycle but also opened the door for detailed investigations into the regulation of carbon metabolism, with profound implications for agriculture, bioenergy, and our understanding of global carbon cycling. The methodologies pioneered by Calvin and his team remain fundamental to the study of metabolic pathways in various biological systems, demonstrating the enduring legacy of this landmark discovery.

References

3-Phosphoglycerate as a Precursor for Serine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of L-serine, a crucial amino acid for cellular proliferation and a precursor for a vast array of biomolecules, is a key metabolic process in many organisms. The primary route for de novo serine biosynthesis is the phosphorylated pathway, which utilizes the glycolytic intermediate 3-phosphoglycerate (3-PGA). This pathway is a critical node in cellular metabolism, integrating glycolysis with amino acid, nucleotide, and lipid biosynthesis. Its dysregulation, particularly the overexpression of its enzymes, has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core enzymatic steps, regulatory mechanisms, quantitative kinetic data, and detailed experimental protocols for studying the conversion of this compound to serine.

The Phosphorylated Pathway of Serine Biosynthesis

The conversion of this compound to L-serine is a three-step enzymatic cascade occurring in the cytoplasm.[1] This pathway is the sole route for endogenous serine production in most organisms, with the exception of plants which have multiple synthetic pathways.[2]

The three key enzymes in this pathway are:

  • This compound Dehydrogenase (PHGDH): This NAD-dependent enzyme catalyzes the first and rate-limiting step, the oxidation of this compound to 3-phosphohydroxypyruvate.[3][4]

  • Phosphoserine Aminotransferase (PSAT1): This enzyme transfers an amino group from glutamate to 3-phosphohydroxypyruvate, yielding phosphoserine and α-ketoglutarate.

  • Phosphoserine Phosphatase (PSPH): This enzyme catalyzes the final, irreversible step of the pathway, the dephosphorylation of phosphoserine to produce L-serine.[5]

Enzymology and Regulation

This compound Dehydrogenase (PHGDH)

PHGDH is a tetrameric enzyme that exhibits allosteric regulation, primarily through feedback inhibition by L-serine.[2] This regulation is crucial for controlling the flux of this compound into the serine biosynthesis pathway, thereby preventing its depletion from glycolysis when serine levels are sufficient. The binding of L-serine to the allosteric site induces a conformational change that reduces the enzyme's maximal velocity (Vmax).[6] Some studies have also noted substrate inhibition at high concentrations of this compound.[2]

Phosphoserine Aminotransferase (PSAT1)

PSAT1 is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that operates through a ping-pong kinetic mechanism. The reaction involves the transfer of the amino group from glutamate to the PLP cofactor, forming pyridoxamine 5'-phosphate (PMP), followed by the transfer of the amino group from PMP to 3-phosphohydroxypyruvate to generate phosphoserine.

Phosphoserine Phosphatase (PSPH)

PSPH is a hydrolase that requires a divalent metal ion, typically Mg2+, for its catalytic activity. It is a member of the haloacid dehalogenase (HAD) superfamily of hydrolases. The reaction mechanism involves a nucleophilic attack on the phosphorus atom of phosphoserine, leading to the formation of a phosphoenzyme intermediate, which is subsequently hydrolyzed to release inorganic phosphate and serine.[7]

Quantitative Data

The kinetic parameters of the enzymes in the serine biosynthesis pathway are crucial for understanding the pathway's dynamics and for the development of enzyme inhibitors. The following tables summarize the available quantitative data for the human enzymes.

Enzyme Substrate Km (µM) kcat (s-1) Reference
PHGDH This compound260~1.5[8][9]
NAD+27-[10]
3-Phosphohydroxypyruvate14~1.3[8]
NADH560~3.4[6]
PSAT1 3-Phosphohydroxypyruvate11-32-[11]
L-Glutamate400-8000-[1]
Phosphoserine5-[4]
α-Ketoglutarate--
PSPH Phosphoserine~8-500-[2][12]

Note: Kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition. The data for PSPH is from a range of organisms due to limited specific data on the human enzyme.

Experimental Protocols

Enzyme Activity Assays

This protocol describes a continuous spectrophotometric assay that couples the production of NADH to a colorimetric reporter.

Principle: PHGDH oxidizes 3-PGA to 3-phosphohydroxypyruvate, reducing NAD+ to NADH. The NADH produced is then used by a diaphorase to reduce a probe (e.g., resazurin) into a colored or fluorescent product.[1]

Reagents:

  • PHGDH Assay Buffer: 30 mM Tris-HCl, pH 8.0, 1 mM EDTA

  • This compound (3-PGA) solution: 10 mM in water

  • NAD+ solution: 2 mM in water

  • Hydrazine sulfate solution: 100 mM in water (to trap the 3-phosphohydroxypyruvate product and prevent the reverse reaction)[1]

  • Resazurin solution: 1 mM in water

  • Diaphorase: ~1 unit/mL in assay buffer

  • Enzyme sample (cell lysate or purified PHGDH)

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing:

    • 30 µL PHGDH Assay Buffer

    • 10 µL 3-PGA solution (final concentration 1 mM)

    • 10 µL NAD+ solution (final concentration 0.2 mM)

    • 10 µL Hydrazine sulfate solution (final concentration 10 mM)

    • 10 µL Resazurin solution (final concentration 0.1 mM)

    • 10 µL Diaphorase solution (final concentration 0.1 unit/mL)

  • Add 10 µL of the enzyme sample to initiate the reaction.

  • Immediately measure the increase in absorbance or fluorescence over time at the appropriate wavelength (e.g., 570 nm for resorufin) in a microplate reader at 37°C.

  • Calculate the rate of reaction from the linear portion of the curve.

This protocol describes a continuous spectrophotometric assay that couples the production of α-ketoglutarate to the oxidation of NADH by glutamate dehydrogenase.

Principle: PSAT1 converts 3-phosphohydroxypyruvate and glutamate to phosphoserine and α-ketoglutarate. The α-ketoglutarate is then reductively aminated by glutamate dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.[1]

Reagents:

  • PSAT1 Assay Buffer: 50 mM HEPES, pH 7.0, 100 mM KCl, 1 mM DTT, 0.17 mM PLP

  • 3-Phosphohydroxypyruvate (3-PHP) solution: 1.1 mM in water

  • L-Glutamate solution: 800 mM in water

  • NADH solution: 1 mM in water

  • Ammonium chloride (NH4Cl) solution: 320 mM in water

  • Glutamate Dehydrogenase (GDH): ~10 units/mL in assay buffer

  • Enzyme sample (cell lysate or purified PSAT1)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 800 µL PSAT1 Assay Buffer

    • 10 µL 3-PHP solution (final concentration 0.11 mM)

    • 10 µL L-Glutamate solution (varied concentrations, e.g., 0.4-80 mM)

    • 10 µL NADH solution (final concentration 0.1 mM)

    • 10 µL NH4Cl solution (final concentration 32 mM)

    • 10 µL GDH solution (final concentration 1 unit/assay)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the enzyme sample.

  • Monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the curve.

This protocol describes a discontinuous colorimetric assay based on the detection of inorganic phosphate released from phosphoserine.

Principle: PSPH hydrolyzes phosphoserine to serine and inorganic phosphate. The released phosphate is then quantified using a malachite green-based colorimetric reagent.[13]

Reagents:

  • PSPH Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2

  • Phosphoserine solution: 10 mM in water

  • Malachite Green Reagent: A commercially available or laboratory-prepared solution containing malachite green, ammonium molybdate, and a stabilizing agent.

  • Enzyme sample (cell lysate or purified PSPH)

Procedure:

  • Set up reaction tubes containing 40 µL of PSPH Assay Buffer and 10 µL of the enzyme sample.

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the phosphoserine solution (final concentration 5 mM).

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding 100 µL of the Malachite Green Reagent.

  • Incubate at room temperature for 15 minutes to allow color development.

  • Measure the absorbance at 620-650 nm in a microplate reader.

  • Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of phosphate released in the enzymatic reaction.

Quantification of Pathway Intermediates by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules in complex biological samples. This method involves the separation of metabolites by liquid chromatography followed by their detection and quantification by mass spectrometry.

General Protocol Outline:

  • Sample Preparation:

    • Rapidly quench metabolism in cell or tissue samples, typically by using liquid nitrogen or cold methanol.

    • Extract metabolites using a suitable solvent system (e.g., 80% methanol).

    • Centrifuge to remove proteins and cellular debris.

    • Dry the supernatant and resuspend in a solvent compatible with the LC-MS system.

  • LC-MS/MS Analysis:

    • Inject the extracted metabolites onto an appropriate LC column (e.g., a HILIC or reversed-phase column).

    • Separate the metabolites using a gradient of mobile phases.

    • Detect the metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 3-PGA, 3-PHP, and phosphoserine need to be determined empirically or from the literature.

  • Data Analysis:

    • Quantify the metabolites by comparing their peak areas to those of known standards.

    • Normalize the data to the amount of starting material (e.g., cell number or protein concentration).

Metabolic Flux Analysis using Stable Isotope Tracing

Principle: Stable isotope tracing is a powerful technique to measure the flux through metabolic pathways. Cells are cultured in the presence of a stable isotope-labeled substrate (e.g., 13C-glucose), and the incorporation of the isotope into downstream metabolites is measured by mass spectrometry.

General Protocol Outline:

  • Cell Culture and Labeling:

    • Culture cells in a medium containing a stable isotope-labeled tracer, such as [U-13C6]-glucose, for a defined period to reach isotopic steady state.

  • Metabolite Extraction:

    • Perform rapid quenching and metabolite extraction as described in section 5.2.

  • LC-MS/MS Analysis:

    • Analyze the mass isotopologue distribution of serine and its precursors (3-PGA, phosphoserine) using LC-MS/MS. This involves monitoring the masses of the metabolites to determine the number of 13C atoms incorporated.

  • Flux Calculation:

    • Use metabolic flux analysis software (e.g., INCA, 13CFLUX2) to fit the measured mass isotopologue distributions to a metabolic model of the serine biosynthesis pathway. This allows for the calculation of the relative or absolute flux through the pathway.[11][14][15]

Visualizations

Signaling Pathways and Experimental Workflows

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis 3_PGA This compound 3_PHP 3-Phosphohydroxypyruvate 3_PGA->3_PHP PHGDH NAD+ -> NADH P_Ser Phosphoserine 3_PHP->P_Ser PSAT1 Glutamate -> α-KG Serine L-Serine P_Ser->Serine PSPH H2O -> Pi PHGDH PHGDH Serine->PHGDH Feedback Inhibition

Caption: The phosphorylated pathway of serine biosynthesis from this compound.

Experimental_Workflow_Flux_Analysis Start Cell Culture with [U-13C6]-Glucose Quench Rapid Metabolism Quenching Start->Quench Extract Metabolite Extraction Quench->Extract Analyze LC-MS/MS Analysis (Mass Isotopologue Distribution) Extract->Analyze Model Metabolic Flux Analysis Software Analyze->Model Result Pathway Flux Rates Model->Result

Caption: Workflow for metabolic flux analysis of serine biosynthesis using stable isotopes.

Conclusion

The biosynthesis of serine from this compound is a fundamental metabolic pathway with significant implications for cell growth, proliferation, and disease. A thorough understanding of its enzymes, regulation, and kinetics is paramount for researchers in both basic science and drug development. The experimental protocols and data presented in this guide provide a comprehensive resource for the scientific community to investigate this critical metabolic nexus. Further research into the specific regulatory mechanisms and the development of potent and selective inhibitors for the enzymes in this pathway hold great promise for novel therapeutic strategies.

References

The Pivotal Role of 3-Phosphoglycerate in the Photorespiratory Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the function of 3-Phosphoglycerate (3-PGA) within the photorespiratory pathway, also known as the C2 cycle. Tailored for researchers, scientists, and drug development professionals, this document elucidates the dual role of 3-PGA as both a direct product of the initial RuBisCO oxygenation reaction and the final output of the carbon salvage pathway, ready for reintegration into the Calvin-Benson cycle. This guide offers a comprehensive overview, including quantitative data, detailed experimental methodologies, and visual representations of the involved biochemical pathways.

Introduction: this compound at the Crossroads of Photosynthesis and Photorespiration

Photorespiration is a metabolic process in photosynthetic organisms that is initiated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). Under conditions of low CO2 and high O2, RuBisCO catalyzes the oxygenation of Ribulose-1,5-bisphosphate (RuBP), producing one molecule of this compound (3-PGA) and one molecule of 2-phosphoglycolate (2-PG).[1][2][3] While 3-PGA is a standard intermediate of the Calvin-Benson cycle and can be directly utilized for carbon fixation, 2-PG is a metabolically inhibitory compound that must be salvaged through the complex photorespiratory pathway.[1][3]

The photorespiratory pathway is a multi-organellar process spanning the chloroplast, peroxisome, and mitochondrion. Its primary function is to convert two molecules of 2-PG into one molecule of serine and one molecule of CO2, with the concomitant loss of a fixed carbon atom. The serine is then further metabolized to glycerate, which is transported back to the chloroplast. In the final step of the photorespiratory salvage pathway, glycerate is phosphorylated by the enzyme glycerate kinase (GLYK) to regenerate a molecule of 3-PGA, which can then re-enter the Calvin-Benson cycle.[4][5] Thus, 3-PGA is a critical hub, linking the seemingly wasteful process of photorespiration with the productive carbon fixation of photosynthesis.

Quantitative Data on Key Components

The efficiency and rate of the photorespiratory pathway are governed by the kinetic properties of its enzymes and the concentrations of its metabolites. The following tables summarize key quantitative data related to the function of 3-PGA in photorespiration.

Table 1: Kinetic Parameters of Glycerate Kinase (GLYK)
OrganismSubstrateKm (mM)Vmax (µmol/min/mg protein)Reference
Zea maysD-Glycerate0.12Not explicitly stated[6]
Zea maysL-Glycerate1.5~40% lower than with D-Glycerate[6]
CucumberGlycerol0.05540-78 pmol/min[4]
CucumberATP0.145 - 0.62040-78 pmol/min[4]

Note: The Vmax for Zea mays was not explicitly provided in the abstract in a comparable unit.

Table 2: Relative Abundance of Photorespiratory Metabolites under Different Oxygen Conditions in Tobacco Leaves
Metabolite2% O2 vs 21% O2 (log2 fold change)40% O2 vs 21% O2 (log2 fold change)
This compound (3-PGA)~ -0.5~ 0.5
Glycolate~ -2.0~ 1.5
Glycine~ -1.5~ 1.0
Serine~ -1.0~ 0.8
Glycerate~ -1.5~ 1.0

Data adapted from a study on tobacco leaves, showing the relative changes in metabolite pool sizes under low (2%) and high (40%) oxygen concentrations compared to ambient (21%) oxygen, which directly influences the rate of photorespiration.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-PGA's function in photorespiration.

High-Throughput Assay for Glycerate Kinase (GLYK) Activity

This protocol is adapted from a method for measuring GLYK activity in a 96-well microplate format, suitable for crude leaf extracts and recombinant enzymes.[6][8]

Materials:

  • 96-well microplate reader

  • Coupling enzymes: lactate dehydrogenase (LDH) and pyruvate kinase (PK)

  • Assay buffer: 100 mM HEPES-KOH (pH 7.8), 10 mM MgCl2, 2 mM ATP, 0.2 mM NADH, 1 mM phosphoenolpyruvate (PEP)

  • Crude leaf protein extract or purified recombinant GLYK

  • D-glycerate solution (substrate)

Procedure:

  • Prepare the assay buffer containing all components except the crude extract/enzyme and D-glycerate.

  • Add a defined volume of the assay buffer to each well of a 96-well plate.

  • Add the crude leaf extract or purified GLYK to the wells.

  • Initiate the reaction by adding varying concentrations of D-glycerate to the wells.

  • Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the rate of reaction from the linear phase of the absorbance change.

  • Determine Km and Vmax by fitting the initial rates at different substrate concentrations to the Michaelis-Menten equation.

Metabolite Profiling of Photorespiratory Intermediates

This protocol outlines a general procedure for the extraction and analysis of metabolites, including 3-PGA, from plant tissues subjected to different photorespiratory conditions.[9][10][11]

Materials:

  • Liquid nitrogen

  • Pre-chilled (-80°C) extraction solvent (e.g., 80% methanol)

  • Bead mill or mortar and pestle

  • Centrifuge

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Harvest plant tissue (e.g., leaf discs) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • Add a precise volume of cold extraction solvent to a known weight of the frozen powder.

  • Vortex the mixture thoroughly and incubate on ice to allow for metabolite extraction.

  • Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube.

  • For GC-MS analysis, the extract may require derivatization (e.g., silylation) to increase the volatility of the metabolites.

  • Analyze the prepared samples using GC-MS or LC-MS/MS to identify and quantify the photorespiratory intermediates, including 3-PGA.

Screening and Characterization of Photorespiratory Mutants

This protocol describes a common strategy for identifying and characterizing plant mutants with defects in the photorespiratory pathway.[12][13]

Procedure:

  • Mutagenesis and Screening:

    • Mutagenize a population of seeds (e.g., Arabidopsis thaliana) using a chemical mutagen (e.g., ethyl methanesulfonate) or T-DNA insertion.

    • Grow the M2 generation in a high-CO2 environment (e.g., 1-2% CO2) where photorespiration is suppressed. Under these conditions, photorespiratory mutants are expected to grow normally.

    • Transfer the plants to ambient air (low CO2, high O2).

    • Identify individuals that exhibit a conditional lethal phenotype, such as chlorosis or growth arrest, in ambient air. These are candidate photorespiratory mutants.

  • Physiological Characterization:

    • Measure photosynthetic gas exchange using an infrared gas analyzer to determine CO2 assimilation rates and photorespiration rates in wild-type and mutant plants under different O2 and CO2 concentrations.

    • Analyze chlorophyll fluorescence to assess the efficiency of photosystem II.

  • Biochemical and Genetic Analysis:

    • Perform metabolite profiling (as described in Protocol 3.2) to identify the accumulation or depletion of specific photorespiratory intermediates in the mutants.

    • Conduct enzyme assays for the various enzymes of the photorespiratory pathway to pinpoint the deficient enzymatic step.

    • Use genetic mapping and sequencing to identify the mutated gene responsible for the observed phenotype.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships involving 3-PGA in photorespiration.

Photorespiration_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP RuBP PGA1 3-PGA RuBP->PGA1 O2 (RuBisCO) PG 2-Phosphoglycolate RuBP->PG O2 (RuBisCO) Calvin_Cycle Calvin-Benson Cycle PGA1->Calvin_Cycle Glycolate_C Glycolate PG->Glycolate_C PGLP Glycolate_P Glycolate Glycolate_C->Glycolate_P Transport Glycerate_C Glycerate PGA2 3-PGA Glycerate_C->PGA2 GLYK (ATP -> ADP) PGA2->Calvin_Cycle Glyoxylate Glyoxylate Glycolate_P->Glyoxylate GOX Glycine_P Glycine Glyoxylate->Glycine_P GGT Glycine_M 2 x Glycine Glycine_P->Glycine_M Transport Serine_P Serine Hydroxypyruvate Hydroxypyruvate Serine_P->Hydroxypyruvate SPT Glycerate_P Glycerate Hydroxypyruvate->Glycerate_P HPR Glycerate_P->Glycerate_C Transport Serine_M Serine Glycine_M->Serine_M GDC CO2 CO2 Glycine_M->CO2 GDC Serine_M->Serine_P Transport

Caption: The core photorespiratory pathway showing the flow of carbon from 2-phosphoglycolate to the regenerated 3-PGA.

Experimental_Workflow cluster_analysis Downstream Analysis Start Plant Material (e.g., Wild-Type vs. Mutant) Conditions Impose Photorespiratory Conditions (e.g., varying O2/CO2 levels) Start->Conditions Harvest Harvest & Quench (Liquid Nitrogen) Conditions->Harvest Metabolite_Analysis Metabolite Profiling (GC-MS, LC-MS/MS) Harvest->Metabolite_Analysis Enzyme_Assay Enzyme Activity Assays (e.g., Glycerate Kinase) Harvest->Enzyme_Assay Gene_Expression Transcriptomic Analysis (qRT-PCR, RNA-Seq) Harvest->Gene_Expression Data_Integration Data Integration & Pathway Modeling Metabolite_Analysis->Data_Integration Enzyme_Assay->Data_Integration Gene_Expression->Data_Integration

References

Thermodynamic Profile of 3-Phosphoglycerate Isomerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties associated with the enzymatic conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). This reversible isomerization, catalyzed by phosphoglycerate mutase (PGM), is a critical step in the central metabolic pathways of glycolysis and gluconeogenesis. A thorough understanding of the reaction's thermodynamics is essential for metabolic engineering, drug design targeting metabolic pathways, and a fundamental comprehension of cellular bioenergetics.

Introduction to the this compound to 2-Phosphoglycerate Conversion

The interconversion of 3-PG and 2-PG is the eighth step in the glycolytic pathway and the third step in the reverse pathway of gluconeogenesis. In glycolysis, 3-PG is formed from 1,3-bisphosphoglycerate and is then isomerized to 2-PG, which is subsequently dehydrated to the high-energy compound phosphoenolpyruvate. In gluconeogenesis, the process is reversed to allow for the synthesis of glucose from non-carbohydrate precursors. The reaction involves the intramolecular transfer of a phosphoryl group from the C3 to the C2 position of the glycerate backbone.

Thermodynamic Properties

The spontaneity and directionality of a biochemical reaction under cellular conditions are governed by its thermodynamic parameters. The key quantitative data for the conversion of this compound to 2-phosphoglycerate are summarized in the table below.

Thermodynamic ParameterSymbolValue (at pH 7, 25°C)Notes
Standard Gibbs Free Energy ChangeΔG°'~ +4.4 kJ/molIndicates the reaction is endergonic under standard conditions.
Equilibrium ConstantK'eq~ 0.165Consistent with a positive ΔG°', favoring this compound at equilibrium.
Standard Enthalpy ChangeΔH°'~ 0 kJ/molInferred from the observation that the equilibrium constant is largely independent of temperature. This suggests the reaction is thermoneutral.
Standard Entropy ChangeΔS°'NegativeCalculated from the relationship ΔG°' = ΔH°' - TΔS°'. A near-zero ΔH°' and a positive ΔG°' imply a decrease in entropy.
Actual Gibbs Free Energy ChangeΔG'Negative (in erythrocytes)Under typical cellular concentrations of 3-PG and 2-PG, the reaction is exergonic and proceeds in the direction of glycolysis.

Role in Metabolic Pathways

The conversion of this compound to 2-phosphoglycerate is a pivotal point in the regulation of carbon flow through glycolysis and gluconeogenesis. The near-equilibrium nature of this reaction allows its direction to be readily influenced by the concentrations of its substrate and product.

Glycolysis and Gluconeogenesis Signaling

The following diagram illustrates the position of the phosphoglycerate mutase reaction within the core pathways of glycolysis and gluconeogenesis.

Glycolysis_Gluconeogenesis cluster_glycolysis Glycolysis F16BP Fructose-1,6-bisphosphate G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP Dihydroxyacetone phosphate F16BP->DHAP Aldolase BPG13 1,3-Bisphosphoglycerate G3P->BPG13 Glyceraldehyde-3-phosphate dehydrogenase DHAP->G3P Triose phosphate isomerase PG3 This compound BPG13->PG3 Phosphoglycerate kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Figure 1: Position of the 3-PG to 2-PG conversion in glycolysis.

Experimental Protocols for Thermodynamic Analysis

The determination of the thermodynamic parameters for the phosphoglycerate mutase reaction involves a series of well-established biochemical techniques.

Determination of the Equilibrium Constant (K'eq)

A common method to determine K'eq is to allow the reaction to reach equilibrium from both directions (starting with either 3-PG or 2-PG) and then measure the concentrations of the substrate and product.

Protocol:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing a suitable buffer (e.g., Tris-HCl, pH 7.5), a catalytic amount of phosphoglycerate mutase, and either this compound or 2-phosphoglycerate as the starting substrate.

  • Incubation: Incubate the reaction mixtures at a constant, known temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium. This can be determined by taking time-course samples and observing when the concentrations of 3-PG and 2-PG no longer change.

  • Reaction Quenching: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid) or by heat inactivation, which denatures the enzyme.

  • Concentration Measurement: Determine the concentrations of this compound and 2-phosphoglycerate in the quenched samples. This is often achieved using a coupled enzyme assay. For example, the concentration of 2-PG can be measured by adding an excess of enolase, pyruvate kinase, and lactate dehydrogenase, along with NADH, and monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The concentration of 3-PG can be determined in a similar manner by first converting it to 2-PG with an excess of phosphoglycerate mutase.

  • K'eq Calculation: Calculate the equilibrium constant using the measured equilibrium concentrations: K'eq = [2-Phosphoglycerate] / [this compound].

Calculation of Standard Gibbs Free Energy Change (ΔG°')

Once the K'eq is determined, the standard Gibbs free energy change can be calculated using the following equation:

ΔG°' = -RT ln(K'eq)

Where:

  • R is the gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

Determination of Standard Enthalpy Change (ΔH°')

The standard enthalpy change can be determined by measuring the K'eq at several different temperatures and plotting ln(K'eq) versus 1/T (a van 't Hoff plot). The slope of this plot is equal to -ΔH°'/R.

Alternatively, isothermal titration calorimetry (ITC) can be used for a direct measurement of the heat change upon substrate conversion. However, the very low enthalpy change of this particular reaction makes this method challenging.

Calculation of Standard Entropy Change (ΔS°')

With ΔG°' and ΔH°' known, the standard entropy change can be calculated from the Gibbs-Helmholtz equation:

ΔS°' = (ΔH°' - ΔG°') / T

The following diagram outlines the experimental workflow for determining these thermodynamic properties.

Experimental_Workflow Start Start with Purified Phosphoglycerate Mutase Equilibrium Establish Reaction Equilibrium at Constant Temperature Start->Equilibrium Measure Measure [3-PG] and [2-PG] (e.g., Coupled Enzyme Assay) Equilibrium->Measure Calculate_Keq Calculate K'eq Measure->Calculate_Keq Calculate_dG Calculate ΔG°' Calculate_Keq->Calculate_dG Vary_Temp Repeat at Different Temperatures Calculate_Keq->Vary_Temp Calculate_dS Calculate ΔS°' Calculate_dG->Calculate_dS Vant_Hoff Construct van 't Hoff Plot (ln(K'eq) vs 1/T) Vary_Temp->Vant_Hoff Calculate_dH Calculate ΔH°' from Slope Vant_Hoff->Calculate_dH Calculate_dH->Calculate_dS End Complete Thermodynamic Profile Calculate_dS->End

Figure 2: Workflow for thermodynamic parameter determination.

Conclusion

The conversion of this compound to 2-phosphoglycerate is a thermodynamically fascinating reaction. While endergonic under standard conditions, it is readily reversible and its direction in the cell is dictated by the relative concentrations of the substrate and product, which are in turn controlled by the flux through glycolysis or gluconeogenesis. The reaction is essentially thermoneutral, with the positive standard Gibbs free energy change being attributable to a decrease in entropy. This detailed thermodynamic profile is invaluable for researchers in metabolic studies and for professionals in drug development aiming to modulate these central energy-producing pathways.

The Pivotal Intermediate: A Technical History of 3-Phosphoglycerate Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphoglycerate (3-PG), a seemingly simple three-carbon phosphorylated carboxylic acid, occupies a central and indispensable role in the metabolic landscape of virtually all life on Earth. Its strategic position as a key intermediate in the fundamental processes of glycolysis and the Calvin cycle underscores its importance in both energy metabolism and carbon fixation. More than just a metabolic cog, recent research has unveiled its surprising function as a signaling molecule, directly linking cellular metabolic status to the control of cell fate. This technical guide provides a comprehensive overview of the history of this compound research, from its initial discovery to its emerging roles in disease and drug development. We will delve into the core metabolic pathways, present key quantitative data, detail seminal experimental protocols, and visualize the intricate signaling networks in which 3-PG participates.

Core Metabolic Pathways Involving this compound

This compound is a critical node in two of life's most fundamental metabolic pathways: glycolysis, the breakdown of glucose for energy, and the Calvin cycle, the process of carbon fixation in photosynthetic organisms.

Glycolysis

In the Embden-Meyerhof-Parnas (EMP) pathway of glycolysis, 3-PG is formed in the seventh step, a substrate-level phosphorylation reaction that generates ATP. The enzyme phosphoglycerate kinase (PGK) catalyzes the transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, yielding 3-PG and ATP.[1][2] This reaction is a crucial energy-yielding step in the glycolytic pathway.[1][2] Subsequently, in the eighth step, phosphoglycerate mutase (PGM) catalyzes the isomerization of 3-PG to 2-phosphoglycerate (2-PG), preparing the molecule for the subsequent dehydration and final ATP-generating step of glycolysis.[2][3]

The Calvin Cycle

The discovery of the role of 3-PG in photosynthesis was a landmark in biochemistry. Using radioactive carbon-14 as a tracer, Melvin Calvin and his colleagues elucidated the path of carbon in photosynthesis.[4] They discovered that the first stable product of carbon dioxide fixation is this compound.[4] The enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the most abundant enzyme on Earth, catalyzes the carboxylation of ribulose-1,5-bisphosphate (RuBP) with CO2, forming an unstable six-carbon intermediate that immediately splits into two molecules of 3-PG.[5] These 3-PG molecules are then reduced to glyceraldehyde-3-phosphate (G3P) in a series of reactions that consume ATP and NADPH generated during the light-dependent reactions of photosynthesis. G3P can then be used to regenerate RuBP or be converted into sugars and other organic molecules.[5]

Quantitative Data in this compound Research

A quantitative understanding of the enzymes that metabolize 3-PG and its intracellular concentrations is crucial for comprehending its metabolic significance.

Enzyme Kinetics

The tables below summarize key kinetic parameters for the primary enzymes involved in 3-PG metabolism from various organisms. These values, particularly the Michaelis constant (Km), provide insight into the substrate affinity of the enzymes, while the maximum velocity (Vmax) and catalytic rate constant (kcat) describe their catalytic efficiency.

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)Reference(s)
Phosphoglycerate Kinase (PGK) Homo sapiens (Human)1,3-Bisphosphoglycerate6.86--[6]
This compound186--[6]
Saccharomyces cerevisiae (Yeast)1,3-Bisphosphoglycerate4.36--[6]
This compound146--[6]
Thermoanaerobacter sp.This compound---[7]
Phosphoglycerate Mutase (PGM) Escherichia coliThis compound---[6]
Saccharomyces cerevisiaeThis compound---[8]
Schistosoma mansoniThis compound850--[9]
RuBisCO Spinacia oleracea (Spinach)CO₂---[10]
Various SpeciesCO₂---[10]

Note: A comprehensive table with more species and kinetic parameters for RuBisCO and PGM requires further consolidation from multiple literature sources. The provided table is a starting point based on the search results.

Intracellular Concentrations

The concentration of 3-PG within cells can vary depending on the organism, cell type, and metabolic state. These concentrations are tightly regulated and reflect the flux through glycolysis and other connected pathways.

Organism/Cell TypeConditionThis compound Concentration (µM)Reference(s)
Escherichia coliExponential growth on glucose~300 (may be overestimated)[11]
Saccharomyces cerevisiaeGlucose-limited chemostatVaries with growth rate[12][13]
Nitrogen-limited chemostatVaries with growth rate[12][13]
Human Cancer CellsVarious cancer cell lines180 - 550[6]
Human Hepatocellular CarcinomaTumor TissueLower than normal tissue[11]
Normal Adjacent TissueHigher than tumor tissue[11]

Note: The data for yeast requires further extraction from the cited sources to provide specific concentration ranges under different nutrient limitations.

Key Experimental Protocols

The study of this compound has relied on a variety of experimental techniques, from classic biochemical methods to modern high-throughput technologies.

Historical Method: Quantitative Two-Dimensional Paper Chromatography

The elucidation of the Calvin cycle was made possible by the pioneering work of Calvin, Benson, and Bassham, who utilized two-dimensional paper chromatography coupled with autoradiography to separate and identify the products of ¹⁴CO₂ fixation.

Principle: This technique separates compounds in a mixture based on their differential partitioning between a stationary phase (a sheet of filter paper, often Whatman No. 1) and a mobile phase (a solvent or mixture of solvents). By using two different solvent systems in perpendicular directions, a high degree of separation can be achieved.

Detailed Methodology:

  • Sample Preparation: Algal cultures (e.g., Chlorella) are exposed to ¹⁴CO₂ for a defined period. The reaction is quenched by adding hot ethanol to kill the cells and extract the metabolites.

  • Spotting: The concentrated radioactive extract is carefully spotted onto the corner of a large sheet of chromatography paper.

  • First Dimension Chromatography: The edge of the paper is dipped into the first solvent system (e.g., phenol-water) in a sealed chromatography tank. The solvent moves up the paper by capillary action, separating the compounds based on their polarity.

  • Drying: The chromatogram is removed from the tank and thoroughly dried in a fume hood to remove all traces of the first solvent.

  • Second Dimension Chromatography: The paper is rotated 90 degrees, and the edge adjacent to the separated spots is dipped into the second solvent system (e.g., butanol-propionic acid-water). This further separates the compounds.

  • Autoradiography: The dried two-dimensional chromatogram is placed in contact with X-ray film for a period of days to weeks. The radioactive compounds expose the film, creating a map of their positions.

  • Identification: The radioactive spots are identified by comparing their positions to those of known standards that are run under the same conditions. The amount of radioactivity in each spot can be quantified using a Geiger counter or by densitometry of the autoradiogram, allowing for a quantitative analysis of the intermediates.[4][14]

Modern Method: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Modern metabolomics studies rely on the high sensitivity and specificity of LC-MS/MS for the accurate quantification of metabolites like 3-PG in complex biological samples.

Principle: LC separates metabolites based on their physicochemical properties as they pass through a chromatography column. The separated metabolites are then introduced into a mass spectrometer, where they are ionized, and their mass-to-charge ratio (m/z) is measured. In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected, providing a highly specific and sensitive method for quantification.

Detailed Methodology:

  • Metabolite Extraction: Cells or tissues are rapidly quenched to halt metabolic activity, often using cold methanol or a similar solvent mixture. The cells are then lysed, and the metabolites are extracted. Proteins are precipitated and removed by centrifugation.

  • Liquid Chromatography: The extracted metabolites are injected onto a reverse-phase or HILIC (hydrophilic interaction liquid chromatography) column. A gradient of solvents is used to elute the metabolites at different retention times. For sugar phosphates like 3-PG, ion-pairing reagents are often used in the mobile phase to improve retention and peak shape on reverse-phase columns.[14]

  • Mass Spectrometry: The eluent from the LC is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer operating in negative ion mode.

  • Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. A specific precursor ion (m/z for 3-PG) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-product ion transition is highly specific to 3-PG.

  • Quantification: The peak area of the MRM transition for 3-PG in the sample is compared to a standard curve generated using known concentrations of a pure 3-PG standard. The use of a stable isotope-labeled internal standard (e.g., ¹³C₃-3-PG) is highly recommended to correct for variations in extraction efficiency and matrix effects.[15][16]

Signaling Pathways and Logical Relationships

Beyond its central metabolic roles, 3-PG has emerged as a critical signaling molecule, providing a direct link between the metabolic state of the cell and the regulation of key cellular processes.

Allosteric Activation of Pyruvate Kinase

In some organisms, particularly in hyperthermophilic archaea, this compound acts as an allosteric activator of pyruvate kinase (PK), the enzyme that catalyzes the final committed step of glycolysis.[6][10] This is in contrast to the more common allosteric activation of PK by fructose-1,6-bisphosphate (FBP) in many other organisms.[17] The binding of 3-PG to an allosteric site on PK induces a conformational change that increases the enzyme's affinity for its substrate, phosphoenolpyruvate (PEP), thereby stimulating glycolytic flux.[6][10]

Allosteric_Activation_of_Pyruvate_Kinase cluster_glycolysis Glycolysis 1,3-BPG 1,3-BPG 3-PG 3-PG 1,3-BPG->3-PG PGK 2-PG 2-PG Pyruvate Kinase Pyruvate Kinase 3-PG->Pyruvate Kinase Allosteric Activation PEP PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ATP_gen ATP PEP->ATP_gen

Allosteric activation of Pyruvate Kinase by 3-PG.
3-PG as a Sensor for p53 Activation

A groundbreaking discovery has revealed a novel signaling role for 3-PG in the regulation of the tumor suppressor protein p53. Under conditions of low glucose and consequently low levels of 3-PG, the enzyme phosphoglycerate dehydrogenase (PHGDH), which normally diverts 3-PG into the serine biosynthesis pathway, is unoccupied by its substrate.[1][18] This "unloaded" PHGDH can then interact with a protein complex involving the scaffold protein AXIN and the kinase HIPK2.[1][18] This interaction facilitates the phosphorylation of p53 at Serine 46, a modification that promotes apoptosis.[1][18][19] This mechanism provides a direct link between glucose availability and the induction of cell death, preventing the proliferation of cells under nutrient stress.

p53_Activation_by_low_3PG cluster_conditions Cellular State cluster_metabolism Metabolism cluster_signaling Signaling Cascade High_Glucose High Glucose High_3PG High 3-PG High_Glucose->High_3PG Low_Glucose Low Glucose Low_3PG Low 3-PG Low_Glucose->Low_3PG PHGDH_bound PHGDH-3PG (Serine Biosynthesis) High_3PG->PHGDH_bound PHGDH_unbound Unbound PHGDH Low_3PG->PHGDH_unbound p53_inactive Inactive p53 PHGDH_bound->p53_inactive no interaction AXIN_HIPK2 AXIN-HIPK2 Complex PHGDH_unbound->AXIN_HIPK2 interacts with p53_active p53-Ser46-P (Active) AXIN_HIPK2->p53_active phosphorylates Apoptosis Apoptosis p53_active->Apoptosis induces

Low 3-PG levels trigger p53-mediated apoptosis.

This compound in Disease and Drug Development

The central role of 3-PG in metabolism and its newly discovered signaling functions make it and its associated enzymes attractive targets for drug development, particularly in the context of cancer and metabolic disorders.

Cancer Metabolism

Cancer cells exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). This metabolic reprogramming provides the building blocks and energy necessary for rapid cell proliferation. The pathway for de novo serine synthesis, which begins with the conversion of 3-PG by PHGDH, is often upregulated in cancer.[1] Serine and its derivatives are crucial for nucleotide synthesis, redox balance, and cell proliferation.[20] Consequently, PHGDH is being explored as a therapeutic target in various cancers.[1] The discovery of the 3-PG/PHGDH/p53 signaling axis further highlights the potential of targeting this pathway to induce apoptosis in cancer cells.

Metabolic Disorders

Deficiencies in enzymes involved in 3-PG metabolism can lead to rare genetic disorders. For example, phosphoglycerate kinase deficiency is an X-linked recessive disorder that can cause hemolytic anemia, myopathy, and neurological problems.[21] Phosphoglycerate mutase deficiency can also lead to myopathy.[22] These conditions underscore the critical importance of proper 3-PG metabolism for cellular function.

Conclusion

The history of this compound research is a testament to the continuous evolution of our understanding of cellular metabolism. From its initial identification as a key intermediate in glycolysis and the Calvin cycle to its more recent recognition as a signaling molecule that links nutrient availability to cell fate decisions, 3-PG has consistently proven to be a molecule of profound biological significance. As research continues to unravel the intricate network of interactions in which 3-PG participates, it is poised to remain a focal point for both fundamental biological inquiry and the development of novel therapeutic strategies for a range of human diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals dedicated to advancing our knowledge of this pivotal metabolite.

References

The Pivotal Role of 3-Phosphoglycerate in Archaeal Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphoglycerate (3-PG) stands as a critical metabolic intermediate at the crossroads of central carbon metabolism in all three domains of life. In Archaea, a domain renowned for its members' ability to thrive in extreme environments, the metabolism of 3-PG showcases a fascinating blend of conserved biochemical principles and unique adaptations. This technical guide provides an in-depth exploration of the multifaceted roles of 3-PG in archaeal metabolism, offering a comprehensive resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

3-PG is a key intermediate in the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis) and gluconeogenesis, albeit often within modified pathway architectures unique to Archaea. It also serves as a direct product of carbon fixation in archaea that utilize the Calvin-Benson-Bassham (CBB) cycle. Furthermore, 3-PG is a precursor for the biosynthesis of several essential molecules, including the amino acid serine. Recent discoveries have also highlighted a signaling role for 3-PG in the allosteric regulation of key metabolic enzymes, indicating its involvement in maintaining cellular homeostasis.

This guide will delve into the core metabolic pathways involving 3-PG, present quantitative data on relevant enzyme kinetics, provide detailed experimental protocols for the study of 3-PG metabolism, and visualize the intricate metabolic and signaling networks through detailed diagrams.

Core Metabolic Pathways Involving this compound

Modified Glycolysis and Gluconeogenesis

Archaea exhibit a remarkable diversity in their glycolytic and gluconeogenic pathways, often deviating from the canonical routes found in Bacteria and Eukarya. 3-PG is a central metabolite in these modified pathways.

  • Glycolysis: In the modified EMP pathway of many archaea, particularly hyperthermophiles, the conversion of glyceraldehyde-3-phosphate (GAP) to 3-PG can bypass the substrate-level phosphorylation step catalyzed by phosphoglycerate kinase (PGK). Instead, enzymes like the non-phosphorylating GAP dehydrogenase (GAPN) or GAP:ferredoxin oxidoreductase (GAPOR) directly oxidize GAP to 3-PG. This has significant implications for the overall energy yield of glycolysis in these organisms. The subsequent conversion of 3-PG to 2-phosphoglycerate is catalyzed by phosphoglycerate mutase (PGM), and the final steps leading to pyruvate proceed via enolase and pyruvate kinase.

  • Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors also proceeds via 3-PG. In the reverse direction of glycolysis, 3-PG is phosphorylated by PGK to form 1,3-bisphosphoglycerate, a crucial step in the gluconeogenic pathway. The enzymes involved in the downstream reactions are often the same as in glycolysis, operating in reverse. However, the regulation of these pathways is distinct, with transcriptional regulation playing a a more prominent role in Archaea compared to the allosteric regulation prevalent in other domains.[1]

Carbon Fixation Pathways

3-PG is a key product of at least one major carbon fixation pathway found in Archaea:

  • Calvin-Benson-Bassham (CBB) Cycle: Some archaea, particularly within the Crenarchaeota, utilize the CBB cycle for autotrophic growth.[2][3] In this pathway, the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) catalyzes the carboxylation of ribulose-1,5-bisphosphate, resulting in the formation of two molecules of 3-PG.[4] This 3-PG then enters the reductive phase of the cycle to be converted into glyceraldehyde-3-phosphate, which is used for the biosynthesis of cellular components and the regeneration of ribulose-1,5-bisphosphate. The presence of RuBisCO and the CBB cycle in some archaea highlights the ancient origins of this carbon fixation pathway.

Other carbon fixation pathways in archaea, such as the reductive acetyl-CoA pathway, the 3-hydroxypropionate bi-cycle, and the dicarboxylate/4-hydroxybutyrate cycle, do not directly produce 3-PG as their primary output.[5]

Biosynthetic Roles of this compound

3-PG serves as a crucial precursor for the biosynthesis of the amino acid L-serine. The pathway typically involves the oxidation of 3-PG to 3-phosphohydroxypyruvate, followed by transamination to O-phospho-L-serine, and finally dephosphorylation to L-serine. This pathway has been identified in various archaea, underscoring the conserved role of 3-PG in amino acid metabolism.[6][7]

Quantitative Data on this compound Metabolism

A comprehensive understanding of the role of 3-PG in archaeal metabolism requires quantitative data on the enzymes that catalyze its transformations and its intracellular concentrations. The following tables summarize available data from the literature.

Table 1: Kinetic Parameters of Key Enzymes in Archaeal this compound Metabolism

EnzymeArchaeal SpeciesSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Optimal Temp (°C)Optimal pHReference(s)
Phosphoglycerate Mutase (iPGM) Pyrococcus furiosusThis compound0.45110128508.0[8]
2-Phosphoglycerate0.15120140508.0[8]
Methanococcus jannaschiiThis compound0.83541508.0[8]
2-Phosphoglycerate0.24047508.0[8]
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Idiomarina loihiensisD-Glyceraldehyde-3-phosphate0.00312.06---
NAD+0.019----

Note: Data for archaeal phosphoglycerate kinase and a wider range of GAPDH enzymes are limited in the publicly available literature. The provided data for iPGM were determined at 50°C, which is suboptimal for the hyperthermophilic organisms from which they were isolated.

Signaling Role of this compound

Beyond its role as a metabolic intermediate, 3-PG has been shown to function as a signaling molecule in at least one archaeon. In the hyperthermophilic archaeon Pyrobaculum aerophilum, 3-PG acts as a potent allosteric activator of pyruvate kinase (PK). This is a significant departure from the canonical regulation of PK in bacteria and eukaryotes, where fructose-1,6-bisphosphate is the primary allosteric activator. This finding suggests that in some archaea, the regulation of the lower part of glycolysis is directly coupled to the activity of the upper part through the concentration of 3-PG. This regulatory mechanism may be an ancient feature of glycolysis.

Allosteric_Regulation_of_Pyruvate_Kinase GAP Glyceraldehyde-3-P ThreePG This compound GAP->ThreePG GAPN/GAPOR PEP Phosphoenolpyruvate ThreePG->PEP PGM, Enolase PK Pyruvate Kinase ThreePG->PK Allosteric Activation Pyruvate Pyruvate PEP->Pyruvate PK Glycolysis_Gluconeogenesis cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis Glucose Glucose G6P Glucose-6-P Glucose->G6P GK G6P->Glucose G6Pase F6P Fructose-6-P G6P->F6P PGI F6P->G6P PGI F16BP Fructose-1,6-bisP F6P->F16BP PFK F16BP->F6P FBPase DHAP DHAP F16BP->DHAP Aldolase GAP Glyceraldehyde-3-P F16BP->GAP Aldolase DHAP->F16BP Aldolase DHAP->GAP TPI GAP->F16BP Aldolase ThreePG This compound GAP->ThreePG GAPN/GAPOR (bypass) BPG 1,3-bisphosphoglycerate BPG->GAP GAPDH ThreePG->BPG PGK TwoPG 2-Phosphoglycerate ThreePG->TwoPG PGM TwoPG->ThreePG PGM PEP Phosphoenolpyruvate TwoPG->PEP Enolase PEP->TwoPG Enolase Pyruvate Pyruvate PEP->Pyruvate PK Pyruvate->PEP PPS/PCK Serine_Biosynthesis ThreePG This compound ThreePHP 3-Phosphohydroxypyruvate ThreePG->ThreePHP 3-PG Dehydrogenase PSer O-Phospho-L-serine ThreePHP->PSer Phosphoserine Aminotransferase Ser L-Serine PSer->Ser Phosphoserine Phosphatase

References

Exploring the Allosteric Regulation of Enzymes by 3-Phosphoglycerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Phosphoglycerate (3-PG), a pivotal intermediate in central carbon metabolism, transcends its role as a mere substrate or product in glycolysis and the Calvin cycle. It functions as a critical allosteric regulator, modulating the activity of key enzymes to balance metabolic fluxes in response to cellular energy status and biosynthetic demands. This technical guide provides an in-depth exploration of the enzymes known to be allosterically regulated by 3-PG, presenting quantitative kinetic data, detailed experimental protocols for studying these interactions, and visual representations of the underlying regulatory networks and workflows. Understanding these allosteric mechanisms offers significant opportunities for applications ranging from metabolic engineering in plants to the development of novel therapeutic agents targeting metabolic pathways in disease.

Introduction to Allosteric Regulation by this compound

Allosteric regulation is a fundamental biological mechanism where the binding of an effector molecule to a protein at a site other than the active site—the allosteric site—induces a conformational change that alters the protein's activity.[1][2] This mode of regulation allows cells to rapidly and sensitively control metabolic pathways by responding to the concentrations of key metabolites.[3][4]

This compound (3PG), the conjugate acid of glycerate 3-phosphate, is a central metabolite formed during the energy-yielding phase of glycolysis and is a primary product of CO2 fixation in the Calvin cycle.[5][6] Its cellular concentration serves as a key indicator of the metabolic state, particularly the balance between carbon fixation and energy consumption. Consequently, 3-PG has evolved as an allosteric effector for several enzymes, acting as a feed-forward activator or feedback inhibitor to direct carbon flow toward storage, biosynthesis, or energy production.

Key Enzymes Allosterically Regulated by this compound

The regulatory effects of 3-PG are diverse, targeting enzymes involved in carbohydrate storage and energy metabolism. The primary examples include the activation of ADP-glucose pyrophosphorylase and specific pyruvate kinase isoforms, and the inhibition of other metabolic enzymes.

ADP-Glucose Pyrophosphorylase (ADPGlc PPase)

ADPGlc PPase is the rate-limiting enzyme in the biosynthesis of starch in plants and glycogen in bacteria.[7][8] It catalyzes the synthesis of ADP-glucose from ATP and glucose-1-phosphate. In photosynthetic organisms, 3-PG acts as a potent allosteric activator.[7][9] This is a classic example of feed-forward activation, where the product of the Calvin cycle (3-PG) signals the availability of fixed carbon, promoting its storage as starch.[9] The activation by 3-PG is often antagonized by inorganic phosphate (Pi), which signals low energy status.[7][8]

Pyruvate Kinase (PK)

Pyruvate kinase catalyzes the final, irreversible step of glycolysis, transferring a phosphate group from phosphoenolpyruvate (PEP) to ADP to yield pyruvate and ATP.[5][10] While most pyruvate kinases are allosterically activated by the upstream glycolytic intermediate fructose-1,6-bisphosphate (FBP), a distinct regulatory mechanism has been identified in the hyperthermophilic archaeon Pyrobaculum aerophilum. The pyruvate kinase from this organism (PaPK) is potently activated by this compound.[11][12][13] This regulation by a late-stage glycolytic intermediate, rather than an early one, may represent an ancestral form of glycolytic control.[12][13]

Other Enzymes

3-PG has also been reported to inhibit other enzymes, such as methylglyoxal synthase, which is involved in a pathway that detoxifies methylglyoxal, a toxic byproduct of glycolysis.[14] Furthermore, while 3-PG is the substrate for D-3-phosphoglycerate dehydrogenase (PHGDH), the first enzyme in the serine biosynthesis pathway, this pathway is allosterically regulated by its end-product, L-serine, which acts as a feedback inhibitor of PHGDH.[15][16]

Quantitative Data on 3-PG Allosteric Regulation

The following table summarizes key quantitative parameters describing the allosteric regulation of various enzymes by this compound.

EnzymeOrganismEffect of 3-PGKey Kinetic ParametersReference
ADP-Glucose Pyrophosphorylase Chlorella vulgarisActivationA₀.₅ (3-PG): 0.41 mM. Lowers Kₘ for Glucose-1-Phosphate from 0.97 mM to 0.36 mM (at 2 mM 3-PG). Lowers Kₘ for ATP from 0.23 mM to 0.10 mM.[17]
Pyruvate Kinase (PaPK) Pyrobaculum aerophilumActivationChanges kinetics from sigmoidal (Hill coefficient = 1.9) to hyperbolic upon addition of 1 mM 3-PG.[11]
D-3-Phosphoglycerate Dehydrogenase (ePGDH) Escherichia coliEnd-product Inhibition (by Serine)The enzyme is allosterically inhibited by L-serine, the end-product of the pathway initiated by 3-PG conversion. This represents indirect regulation of 3-PG flux.[15]
  • A₀.₅ : The concentration of an activator required to achieve half-maximal activation.

  • Kₘ : The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.[18]

Signaling Pathways and Logical Relationships

The role of 3-PG as an allosteric regulator is best understood within the context of metabolic pathways.

Feed-Forward Activation of Starch Synthesis

In plant chloroplasts, the concentration of 3-PG rises when the rate of carbon fixation via the Calvin cycle exceeds the rate of its export and utilization for sucrose synthesis. This elevated 3-PG level allosterically activates ADPGlc PPase, thereby channeling excess fixed carbon into starch synthesis for storage. This represents a crucial feed-forward regulatory loop.

FeedForward_Activation cluster_pathway Regulation of Starch Synthesis CalvinCycle Calvin Cycle ThreePG This compound (3-PG) CalvinCycle->ThreePG Produces ADPGlc_PPase ADP-Glucose Pyrophosphorylase ThreePG->ADPGlc_PPase Allosterically Activates (+) Sucrose Sucrose Synthesis (Cytosol) ThreePG->Sucrose Precursor for Starch Starch Synthesis ADPGlc_PPase->Starch Catalyzes

Caption: Feed-forward activation of starch synthesis by this compound in plants.

Experimental Protocols and Workflows

Investigating the allosteric regulation by 3-PG requires a combination of kinetic, biophysical, and structural methods.

General Experimental Workflow

A typical workflow to characterize the allosteric effect of 3-PG on a target enzyme involves several stages, from initial activity assays to detailed structural analysis.

Experimental_Workflow cluster_workflow Workflow for Characterizing 3-PG Allosteric Regulation start Hypothesize Enzyme Regulation by 3-PG assay_dev Develop Enzyme Activity Assay (e.g., Spectrophotometric) start->assay_dev kinetic_screen Kinetic Screening: Assay with and without 3-PG assay_dev->kinetic_screen is_regulated Significant Change in Activity? kinetic_screen->is_regulated full_kinetics Full Kinetic Analysis: Vary [Substrate] at different fixed [3-PG] is_regulated->full_kinetics Yes end Elucidate Allosteric Mechanism is_regulated->end No data_analysis Data Analysis: Determine Kₘ, Vmax, Hill Coeff., A₀.₅ full_kinetics->data_analysis binding_study Biophysical Studies: Measure Direct Binding (e.g., ITC) data_analysis->binding_study structural_study Structural Biology: Crystallography or Cryo-EM with/without 3-PG binding_study->structural_study mutagenesis Site-Directed Mutagenesis of Putative Allosteric Site structural_study->mutagenesis mutagenesis->end

Caption: A generalized workflow for the investigation of 3-PG allosteric effects.

Detailed Protocol: Enzyme Kinetics Assay

This protocol describes a continuous spectrophotometric coupled assay to measure the activity of an enzyme (e.g., Pyruvate Kinase) and assess its allosteric activation by 3-PG. The assay couples the production of pyruvate to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Objective: To determine the kinetic parameters (Vmax, Kₘ, Hill coefficient) of Pyruvate Kinase in the absence and presence of 3-PG.

Materials:

  • Purified target enzyme (Pyruvate Kinase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, pH 7.5)

  • Substrates: Phosphoenolpyruvate (PEP), ADP

  • Coupling Enzyme: Lactate Dehydrogenase (LDH)

  • NADH

  • Allosteric Effector: this compound (3-PG)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Stocks: Prepare concentrated stock solutions of PEP, ADP, NADH, and 3-PG in the assay buffer.

  • Set up Reaction Mixtures:

    • Create a master mix containing the assay buffer, a fixed, saturating concentration of NADH, and an excess of the coupling enzyme (LDH).

    • Prepare serial dilutions of the substrate (PEP) in the master mix across the wells of the microplate.

    • Prepare two sets of these plates. To one set, add 3-PG to a final fixed concentration (e.g., 1 mM). To the other (control) set, add an equivalent volume of assay buffer.

  • Initiate the Reaction:

    • Add a fixed, non-saturating concentration of the second substrate, ADP, to all wells.

    • Equilibrate the plate to the desired temperature (e.g., 37°C) in the microplate reader.

    • Initiate the reaction by adding a small, fixed amount of the purified Pyruvate Kinase to each well.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Plot v₀ versus the substrate [PEP] for both datasets (with and without 3-PG).

    • Fit the control data to the Michaelis-Menten equation to determine Kₘ and Vmax.

    • Fit the data with 3-PG to the appropriate model (Michaelis-Menten for hyperbolic curves, or the Hill equation for sigmoidal curves) to determine the apparent kinetic parameters and the Hill coefficient.[19]

    • To determine the activation constant (A₀.₅), perform the assay at a fixed, non-saturating concentration of PEP while varying the concentration of 3-PG.

Implications for Research and Drug Development

The study of 3-PG-mediated allosteric regulation has significant implications. In agricultural biotechnology, modifying the sensitivity of ADPGlc PPase to 3-PG could be a strategy to enhance starch accumulation and crop yield. In drug development, allosteric sites offer a promising alternative to active sites for therapeutic intervention.[1] Allosteric modulators can provide greater specificity and a more nuanced control of enzyme activity compared to traditional competitive inhibitors. For diseases characterized by metabolic dysregulation, such as cancer, targeting the allosteric sites of enzymes like PHGDH (regulated by the downstream product of 3-PG metabolism) with small molecules is an active area of research.[20][21]

Conclusion

This compound is a key metabolic sensor that utilizes allosteric regulation to communicate the cell's metabolic state to crucial enzymes, thereby controlling the flow of carbon into different pathways. Its role as a feed-forward activator of energy storage and a modulator of glycolysis highlights the elegant and responsive nature of metabolic networks. A thorough understanding of these regulatory mechanisms, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for advancing our knowledge of metabolic control and for developing innovative solutions in biotechnology and medicine.

References

Unraveling the Evolutionary Origins of 3-Phosphoglycerate Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphoglycerate (3-PG) stands as a critical metabolic node, positioned at the crossroads of central carbon metabolism and a multitude of biosynthetic pathways. Its evolutionary history is intricately linked to the emergence of core metabolic processes, including glycolysis and photosynthesis. This technical guide provides a comprehensive exploration of the evolutionary origins of 3-PG pathways, with a primary focus on the well-conserved phosphorylated pathway of serine biosynthesis and its alternative, the glycerate pathway. We delve into the phylogenetic distribution, kinetic properties, and structural evolution of the key enzymes involved: this compound dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP). Detailed experimental protocols for the functional and evolutionary analysis of these pathways are provided, alongside visualizations of the metabolic routes and experimental workflows. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the evolutionary landscape of 3-PG metabolism, offering insights into potential targets for therapeutic intervention and biotechnological applications.

Introduction

This compound (3-PG) is a pivotal intermediate in the universal energy-yielding pathway of glycolysis and the carbon-fixing Calvin-Benson cycle in photosynthetic organisms.[1][2] Beyond its central role in energy metabolism, 3-PG serves as a key precursor for a variety of biosynthetic pathways, most notably the synthesis of the amino acid L-serine.[3] The evolutionary journey of the pathways that utilize 3-PG is a story of metabolic adaptation and diversification across all domains of life. Understanding the origins and evolution of these pathways provides fundamental insights into the metabolic logic of cellular life and can reveal novel targets for therapeutic intervention, particularly in diseases with altered metabolic states, such as cancer.[4]

This guide focuses on the evolutionary history of the primary 3-PG-utilizing pathways, with a special emphasis on the routes leading to serine biosynthesis. We will explore the canonical phosphorylated pathway, an ancient and widely distributed route, and contrast it with the glycerate pathway. The phylogenetic distribution, enzymatic mechanisms, and kinetic diversity of the core enzymes will be examined to paint a picture of their evolutionary trajectory.

The Phosphorylated Pathway of Serine Biosynthesis

The phosphorylated pathway is the most prevalent route for de novo L-serine biosynthesis, found in organisms from all three domains of life: Bacteria, Archaea, and Eukarya.[5][6] This three-step enzymatic pathway channels the glycolytic intermediate 3-PG into the production of L-serine.[2]

The pathway consists of the following sequential reactions:

  • Oxidation: this compound is oxidized by this compound dehydrogenase (PHGDH) to 3-phosphohydroxypyruvate, with the concomitant reduction of NAD+ to NADH.[7]

  • Transamination: 3-phosphohydroxypyruvate undergoes transamination with glutamate, catalyzed by phosphoserine aminotransferase (PSAT), to yield O-phospho-L-serine and α-ketoglutarate.[8]

  • Hydrolysis: O-phospho-L-serine is dephosphorylated by phosphoserine phosphatase (PSP) to produce L-serine and inorganic phosphate.[9]

Core Enzymes of the Phosphorylated Pathway

PHGDH catalyzes the first and often rate-limiting step in the phosphorylated pathway. The enzyme exhibits significant diversity in its regulatory mechanisms across different species. In many organisms, PHGDH is allosterically inhibited by the final product of the pathway, L-serine, providing a classic example of feedback inhibition.[7] However, the sensitivity to serine inhibition varies among different PHGDH orthologs.

PSAT, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, facilitates the transfer of an amino group from glutamate to 3-phosphohydroxypyruvate. This reaction follows a ping-pong bi-bi mechanism.[10] The enzyme is highly conserved across a wide range of organisms, underscoring its essential role in metabolism.

PSP catalyzes the final, irreversible step of the pathway, the hydrolysis of O-phospho-L-serine. This enzyme belongs to the haloacid dehalogenase (HAD) superfamily of hydrolases.[11] Like the other enzymes in the pathway, PSP is found across all domains of life, with different isoforms exhibiting distinct kinetic properties.[5]

Quantitative Data on Enzyme Kinetics

The kinetic parameters of the enzymes in the phosphorylated pathway have been characterized in a variety of organisms. These data reveal the efficiency and substrate affinities of the enzymes, providing insights into the metabolic flux through the pathway under different physiological conditions.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
PHGDH Homo sapiensThis compound230-4.31.87 x 104[12]
Homo sapiensα-Ketoglutarate380-3.59.21 x 103[12]
Escherichia coliThis compound60---[7]
Mycobacterium tuberculosisThis compound100---[7]
PSAT Bovine3-Phosphohydroxypyruvate5---[8]
BovineL-Glutamate1200---[8]
Escherichia coli3-Phosphohydroxypyruvate----[8]
Human (mutant D100A)Phosphoserine50.2025--[13]
PSP Methanocaldococcus jannaschiiO-phospho-L-serine360-5.21.44 x 104[5]
Homo sapiensO-phospho-L-serine8-7.49.25 x 105[5]
Escherichia coliO-phospho-L-serine470-66.81.42 x 105[5]
Hydrogenobacter thermophilusO-phospho-L-serine9640-3.83.94 x 102[5]

The Glycerate Pathway: An Alternative Route

In addition to the phosphorylated pathway, some organisms, particularly plants, utilize an alternative route for serine biosynthesis known as the glycerate pathway.[1] This pathway also originates from a glycolytic intermediate but follows a different sequence of reactions:

  • Dephosphorylation: this compound is first dephosphorylated to glycerate by this compound phosphatase.

  • Oxidation: Glycerate is then oxidized to hydroxypyruvate by glycerate dehydrogenase.

  • Transamination: Finally, hydroxypyruvate is transaminated by a serine-glyoxylate aminotransferase to yield L-serine.

The glycerate pathway is evolutionarily distinct from the phosphorylated pathway and its enzymes do not share significant sequence homology with their counterparts in the phosphorylated route. The phylogenetic distribution of the glycerate pathway is more limited, suggesting it may have evolved later to fulfill specific metabolic roles, particularly in photosynthetic organisms where it is linked to photorespiration.[1]

Other Metabolic Fates of this compound

Beyond serine biosynthesis, 3-PG serves as a branch point for several other metabolic pathways. In many organisms, it can be converted to 2-phosphoglycerate and subsequently to phosphoenolpyruvate as part of the glycolytic pathway.[2] In archaea, unique modifications to glycolysis exist where glyceraldehyde-3-phosphate can be directly and irreversibly oxidized to 3-PG by enzymes like NAD(P)+-dependent non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase (GAPN), bypassing the ATP-generating step.[5] Furthermore, in some archaea, 3-PG acts as an allosteric activator of pyruvate kinase, highlighting its role in regulating central carbon metabolism.[3] In photosynthetic organisms, 3-PG is the first stable product of carbon fixation in the Calvin-Benson cycle.[14]

Evolutionary Considerations

The widespread presence of the phosphorylated pathway of serine biosynthesis across all three domains of life suggests its ancient origins, likely predating the divergence of these domains. The enzymes of this pathway, particularly PSAT, show a high degree of conservation.[8] The close linkage of this pathway to glycolysis, one of the most ancient metabolic pathways, further supports its early emergence in cellular evolution.

The glycerate pathway appears to be a more recent evolutionary innovation, with a more restricted phylogenetic distribution, primarily in plants. Its emergence is likely tied to the evolution of photorespiration in photosynthetic organisms.

The diversity of 3-PG metabolism, especially the variations observed in archaeal glycolysis, points to a dynamic evolutionary history where metabolic pathways have been shaped by the specific environmental and physiological constraints of different lineages.

Signaling Pathways and Experimental Workflows

Phosphorylated Pathway of Serine Biosynthesis

phosphorylated_pathway This compound This compound 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate This compound->3-Phosphohydroxypyruvate PHGDH O-Phospho-L-serine O-Phospho-L-serine 3-Phosphohydroxypyruvate->O-Phospho-L-serine PSAT NADH + H+ NADH + H+ 3-Phosphohydroxypyruvate->NADH + H+ L-Serine L-Serine O-Phospho-L-serine->L-Serine PSP α-Ketoglutarate α-Ketoglutarate O-Phospho-L-serine->α-Ketoglutarate Pi Pi L-Serine->Pi NAD+ NAD+ NAD+->3-Phosphohydroxypyruvate Glutamate Glutamate Glutamate->O-Phospho-L-serine H2O H2O H2O->L-Serine

Caption: The phosphorylated pathway of serine biosynthesis from this compound.

Glycerate Pathway of Serine Biosynthesis

glycerate_pathway This compound This compound Glycerate Glycerate This compound->Glycerate 3-PG Phosphatase Hydroxypyruvate Hydroxypyruvate Glycerate->Hydroxypyruvate Glycerate Dehydrogenase Pi Pi Glycerate->Pi L-Serine L-Serine Hydroxypyruvate->L-Serine Aminotransferase NADH + H+ NADH + H+ Hydroxypyruvate->NADH + H+ α-Ketoglutarate α-Ketoglutarate L-Serine->α-Ketoglutarate H2O H2O H2O->Glycerate NAD+ NAD+ NAD+->Hydroxypyruvate Glutamate Glutamate Glutamate->L-Serine

Caption: The glycerate pathway for serine biosynthesis.

Experimental Workflow for Phylogenetic Analysis

phylogenetic_workflow cluster_0 Data Acquisition cluster_1 Phylogenetic Inference cluster_2 Tree Evaluation Sequence Retrieval Sequence Retrieval Multiple Sequence Alignment Multiple Sequence Alignment Sequence Retrieval->Multiple Sequence Alignment Model Selection Model Selection Multiple Sequence Alignment->Model Selection Tree Building Tree Building Model Selection->Tree Building Bootstrap Analysis Bootstrap Analysis Tree Building->Bootstrap Analysis Final Phylogenetic Tree Final Phylogenetic Tree Bootstrap Analysis->Final Phylogenetic Tree

Caption: A typical workflow for constructing a phylogenetic tree of metabolic enzymes.

Experimental Protocols

Assay for this compound Dehydrogenase (PHGDH) Activity

This protocol describes a continuous spectrophotometric assay for measuring PHGDH activity in the reverse direction (reduction of 3-phosphohydroxypyruvate).

Materials:

  • HEPES buffer (25 mM, pH 7.1)

  • KCl (400 mM)

  • NADH (0.15 mM)

  • 3-Phosphohydroxypyruvate (prepared as described in Achouri et al., 1997)

  • Lactate dehydrogenase (10 µg/ml)

  • Cell or tissue lysate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing 25 mM HEPES (pH 7.1), 400 mM KCl, 0.15 mM NADH, and 10 µg/ml lactate dehydrogenase.

  • Add the cell or tissue lysate to the reaction mixture.

  • Initiate the reaction by adding 3-phosphohydroxypyruvate to a final concentration of 0.1 mM.

  • Immediately monitor the decrease in absorbance at 340 nm at 25°C for 30 minutes. The rate of NADH oxidation is proportional to the PHGDH activity.

  • For kinetic measurements, vary the concentration of 3-phosphohydroxypyruvate from 0.01 to 0.4 mM.

Phylogenetic Analysis of Metabolic Enzymes using MEGA

This protocol outlines the general steps for constructing a phylogenetic tree of metabolic enzymes using the MEGA (Molecular Evolutionary Genetics Analysis) software.[9][15][16]

Procedure:

  • Sequence Retrieval: Obtain amino acid sequences of the enzyme of interest from various organisms from databases like NCBI GenBank.

  • Multiple Sequence Alignment (MSA):

    • Open MEGA and import the FASTA file containing the sequences.

    • Use the ClustalW or MUSCLE algorithm within MEGA to perform a multiple sequence alignment.

    • Visually inspect and manually edit the alignment if necessary.

  • Phylogenetic Tree Construction:

    • Select the "Phylogeny" menu in MEGA.

    • Choose a tree-building method (e.g., Neighbor-Joining, Maximum Likelihood).

    • Select the appropriate substitution model based on model testing results (also available in MEGA).

    • Set the bootstrap replication number (e.g., 1000) to assess the statistical support for the tree topology.

    • Run the analysis to generate the phylogenetic tree.

  • Tree Visualization and Interpretation:

    • Visualize the resulting tree in the MEGA tree explorer.

    • Analyze the branching patterns and bootstrap values to infer evolutionary relationships.

13C-Metabolic Flux Analysis (MFA) of Serine Biosynthesis

This protocol provides a general overview of the steps involved in conducting a 13C-MFA experiment to quantify the flux through the serine biosynthesis pathway.

Procedure:

  • Cell Culture and Labeling:

    • Culture the cells of interest in a chemically defined medium.

    • Introduce a 13C-labeled substrate, such as [U-13C6]glucose, into the medium.

    • Allow the cells to reach a metabolic and isotopic steady state.

  • Metabolite Extraction:

    • Quench the metabolism rapidly (e.g., using cold methanol).

    • Extract the intracellular metabolites.

  • Mass Spectrometry Analysis:

    • Analyze the isotopic labeling patterns of the extracted metabolites, particularly serine and other related amino acids, using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Flux Calculation:

    • Use a metabolic model that includes the serine biosynthesis pathway and other relevant central carbon metabolism reactions.

    • Input the measured labeling patterns into a flux analysis software package (e.g., INCA, Metran).

    • The software will then calculate the metabolic fluxes that best fit the experimental data.

Conclusion

The evolutionary history of this compound pathways is a testament to the adaptability and ingenuity of metabolic networks. The ancient and highly conserved phosphorylated pathway of serine biosynthesis underscores the fundamental importance of this amino acid in cellular life. The emergence of alternative routes, such as the glycerate pathway, highlights how metabolic strategies have evolved to meet the specific needs of different organisms and environments. The continued exploration of the diversity and evolution of 3-PG metabolism, aided by the experimental approaches outlined in this guide, will undoubtedly uncover further intricacies of cellular function and provide new avenues for therapeutic and biotechnological advancements. The central role of these pathways in diseases like cancer makes them attractive targets for the development of novel inhibitors, and a deep understanding of their evolutionary context is invaluable in this endeavor.

References

Methodological & Application

Application Note: Measurement of 3-Phosphoglycerate (3-PG) Concentration in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phosphoglycerate (3-PG) is a critical intermediate metabolite in central carbon metabolism. As a key component of both glycolysis and the Calvin cycle, its concentration can provide significant insights into the metabolic state of a cell. Accurate measurement of intracellular 3-PG levels is essential for research in areas such as oncology, metabolic disorders, and photosynthesis. This document provides detailed protocols for the quantification of 3-PG in cell lysates using two common methods: an enzymatic assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Measurement

Two primary methods are employed for the quantification of 3-PG:

  • Enzymatic Assay: This method relies on a coupled enzyme reaction. The enzyme phosphoglycerate mutase (PGAM) converts 3-PG to 2-phosphoglycerate (2-PG). Subsequent enzymatic reactions involving enolase, pyruvate kinase, and lactate dehydrogenase ultimately lead to the oxidation of NADH to NAD+. The decrease in NADH concentration, which is directly proportional to the initial amount of 3-PG, can be measured by the change in absorbance at 340 nm.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying metabolites. Cell extracts are first separated using liquid chromatography, typically with a technique like hydrophilic interaction chromatography (HILIC) suited for polar molecules.[1][2] The separated molecules are then ionized and detected by a tandem mass spectrometer, which identifies and quantifies 3-PG based on its unique mass-to-charge ratio and fragmentation pattern.

Experimental Protocols

Method 1: Enzymatic Assay Protocol

This protocol is based on the enzymatic conversion of 3-PG and the subsequent measurement of NADH consumption.

A. Materials and Reagents

  • Assay Buffer: e.g., Triethanolamine (TEA) buffer, pH 7.6

  • Magnesium Chloride (MgCl₂)

  • Adenosine triphosphate (ATP)

  • NADH

  • Phosphoglycerate Mutase (PGAM)

  • Enolase

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • 3-PG Standard Solution

  • Perchloric Acid (PCA) for deproteinization

  • Potassium Carbonate (K₂CO₃) for neutralization

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

B. Sample Preparation (Cell Lysate)

  • Harvest cells (e.g., 1-5 x 10⁶ cells) by centrifugation at a low speed (e.g., 500 x g) at 4°C.

  • Rapidly quench metabolism by washing the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding a known volume of ice-cold 0.6 M PCA. Vortex vigorously.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant (which contains the metabolites) to a new tube.

  • Neutralize the extract by adding 5 M K₂CO₃ dropwise until the pH is between 6.5 and 7.0. The formation of a white precipitate (KClO₄) will occur.

  • Incubate on ice for 10 minutes and then centrifuge at 13,000 x g for 10 minutes at 4°C to remove the precipitate.

  • The resulting supernatant is the deproteinized cell lysate, ready for the assay.

C. Assay Procedure

  • Prepare a Standard Curve: Create a series of dilutions of the 3-PG standard solution (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in assay buffer.

  • Prepare Reaction Mix: Prepare a master mix containing assay buffer, MgCl₂, ATP, NADH, and the coupling enzymes (enolase, PK, LDH).

  • Plate Setup: Add a specific volume (e.g., 20-50 µL) of the standards and deproteinized cell lysate samples to separate wells of the 96-well plate. Adjust the volume in all wells to be equal with assay buffer.

  • Initial Absorbance (A1): Add the reaction mix to all wells and incubate for 5-10 minutes at room temperature. Measure the absorbance at 340 nm. This reading represents the baseline NADH level.

  • Initiate Reaction: Add phosphoglycerate mutase (PGAM) to each well to start the conversion of 3-PG.

  • Final Absorbance (A2): Incubate the plate at 37°C for 30-60 minutes, or until the reaction is complete. Measure the final absorbance at 340 nm.

  • Calculation: Calculate the change in absorbance (ΔA = A1 - A2) for both the standards and the samples. Plot the ΔA of the standards against their concentrations to create a standard curve. Determine the concentration of 3-PG in the samples from this curve.

Method 2: LC-MS/MS Protocol

This protocol provides a general workflow for the targeted quantification of 3-PG. Specific parameters will need to be optimized for the instrument used.

A. Materials and Reagents

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • HILIC chromatography column

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate or formate (LC-MS grade)

  • Methanol (for extraction)

  • 3-PG analytical standard

  • Isotopically labeled internal standard (e.g., ¹³C₃-3-PG), if available.[3]

B. Sample Preparation (Metabolite Extraction)

  • Harvest and quench cells as described in the enzymatic assay protocol (Section 3B, steps 1-2).

  • For metabolite extraction, add 1 mL of ice-cold 80% methanol (v/v) to the cell pellet.

  • Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins and extract metabolites.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitute the dried extract in a small, known volume of the initial LC mobile phase (e.g., 50 µL of 50% acetonitrile/water) for analysis.

C. LC-MS/MS Analysis

  • Chromatography: Separate the metabolites on a HILIC column using a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate). This allows for the retention and separation of polar compounds like 3-PG.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode.

  • Detection (MRM): Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for 3-PG.

    • Precursor Ion (Q1): m/z 185

    • Product Ion (Q3): m/z 79 (corresponding to the [PO₃]⁻ fragment)

  • Quantification: Create a standard curve by injecting known concentrations of the 3-PG analytical standard. The peak area of 3-PG in the cell lysate samples is compared to the standard curve to determine its concentration. The use of an isotopically labeled internal standard is highly recommended to correct for variations in extraction efficiency and matrix effects.[3]

Data Presentation

The following table summarizes reported intracellular concentrations of this compound in various biological samples.

Cell Type / TissueCondition3-PG ConcentrationReference
E. coliGlucose-fed, exponential growth~3.3 mM[3]
Human Red Blood CellsSteady-state61 µM[4]
Cerebral Cortex TissueIntracellular fluid0.283 mM[5]

Concentrations can vary significantly based on cell type, growth conditions, and extraction/measurement methodology.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for measuring 3-PG concentration in cell lysates.

G Experimental Workflow for 3-PG Measurement cluster_prep Sample Preparation cluster_analysis Analysis Method cluster_data Data Processing A 1. Cell Culture B 2. Harvest & Quench Metabolism A->B C 3. Cell Lysis B->C D 4. Deproteinization/ Metabolite Extraction C->D E Enzymatic Assay (NADH Depletion) D->E F LC-MS/MS Analysis (HILIC Separation) D->F G Data Acquisition (Absorbance @ 340nm) E->G H Data Acquisition (MRM Chromatogram) F->H I Calculate Concentration (vs. Standard Curve) G->I H->I G Position of 3-PG in Glycolysis bpg 1,3-Bisphosphoglycerate pg3 This compound bpg->pg3 PGK pgk Phosphoglycerate Kinase (PGK) bpg->pgk pg2 2-Phosphoglycerate pg3->pg2 PGM pgm Phosphoglycerate Mutase (PGM) pg3->pgm pgk->pg3 atp_node ATP pgk->atp_node pgm->pg2 adp ADP atp ATP adp_node ADP adp_node->pgk

References

Application Notes and Protocols for the Enzymatic Assay of 3-Phosphoglycerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative determination of 3-Phosphoglycerate (3-PG) in biological samples. The method is based on a coupled-enzyme spectrophotometric assay that monitors the oxidation of NADH at 340 nm. This assay is highly specific and sensitive, making it suitable for a variety of research and drug development applications where the quantification of this key glycolytic intermediate is crucial.

Introduction

This compound (3-PG) is a pivotal metabolic intermediate in both glycolysis and the Calvin-Benson cycle. In glycolysis, it is formed by the action of phosphoglycerate kinase on 1,3-bisphosphoglycerate, a reaction that generates ATP. Conversely, in gluconeogenesis and the Calvin cycle, 3-PG is phosphorylated to 1,3-bisphosphoglycerate. Given its central role in metabolism, the accurate quantification of 3-PG is essential for studying cellular energy status, metabolic flux, and the effects of therapeutic agents on these pathways.

Assay Principle

The quantification of 3-PG is achieved through a coupled enzymatic reaction. In the presence of adenosine triphosphate (ATP), this compound Kinase (PGK) catalyzes the phosphorylation of 3-PG to form 1,3-bisphosphoglycerate (1,3-BPG) and adenosine diphosphate (ADP). Subsequently, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) catalyzes the reduction of 1,3-BPG to Glyceraldehyde-3-Phosphate (GAP), a reaction that is coupled to the oxidation of β-nicotinamide adenine dinucleotide (NADH) to NAD+.

The decrease in absorbance at 340 nm, resulting from the oxidation of NADH, is directly proportional to the amount of 3-PG present in the sample. The reaction progress is monitored kinetically using a spectrophotometer or microplate reader.

Signaling Pathway Diagram

Enzymatic Assay Reaction Pathway for this compound cluster_0 This compound This compound 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate This compound->1,3-Bisphosphoglycerate  + ATP ATP ATP ATP->1,3-Bisphosphoglycerate PGK PGK PGK->1,3-Bisphosphoglycerate ADP ADP Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate 1,3-Bisphosphoglycerate->Glyceraldehyde-3-Phosphate  + NADH NADH NADH NADH->Glyceraldehyde-3-Phosphate GAPDH GAPDH GAPDH->Glyceraldehyde-3-Phosphate NAD+ NAD+ Pi Pi

Caption: Coupled enzymatic reaction for 3-PG quantification.

Materials and Reagents

Equipment
  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • Cuvettes or 96-well microplates (UV-transparent)

  • Pipettes and pipette tips

  • Vortex mixer

  • Centrifuge

Reagents
ReagentSupplierCatalog NumberStorage Temperature
This compound (3-PG) StandardSigma-AldrichP0769-20°C
Adenosine 5'-triphosphate (ATP) disodium saltSigma-AldrichA2383-20°C
β-Nicotinamide adenine dinucleotide (NADH)Sigma-AldrichN8129-20°C
Phosphoglycerate Kinase (PGK) from baker's yeastSigma-AldrichP76342-8°C
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) from rabbit muscleSigma-AldrichG22672-8°C
Triethanolamine hydrochlorideSigma-AldrichT1502Room Temperature
Magnesium chloride (MgCl₂)Sigma-AldrichM8266Room Temperature
Ethylenediaminetetraacetic acid (EDTA)Sigma-AldrichE9884Room Temperature
Perchloric acid (HClO₄)Fisher ScientificA229-500Room Temperature
Potassium carbonate (K₂CO₃)Fisher ScientificP208-500Room Temperature
Ultrapure waterN/AN/ARoom Temperature

Experimental Protocols

Reagent Preparation

Assay Buffer (100 mM Triethanolamine, 5 mM MgCl₂, 1 mM EDTA, pH 7.6)

  • Dissolve 1.86 g of triethanolamine hydrochloride in 80 mL of ultrapure water.

  • Add 1.0 mL of 0.5 M EDTA solution and 1.0 mL of 0.5 M MgCl₂ solution.

  • Adjust the pH to 7.6 with 1 M NaOH.

  • Bring the final volume to 100 mL with ultrapure water.

  • Store at 4°C.

ATP Solution (100 mM)

  • Dissolve 55.1 mg of ATP disodium salt in 1 mL of ultrapure water.

  • Store in aliquots at -20°C.

NADH Solution (10 mM)

  • Dissolve 7.1 mg of NADH in 1 mL of ultrapure water.

  • Protect from light and store in aliquots at -20°C.

PGK/GAPDH Enzyme Mix

  • Prepare a fresh mixture before use.

  • Dilute PGK to a final concentration of 20 units/mL in Assay Buffer.

  • Dilute GAPDH to a final concentration of 40 units/mL in Assay Buffer.

3-PG Standard Stock Solution (10 mM)

  • Dissolve 2.08 mg of 3-PG in 1 mL of ultrapure water.

  • Store in aliquots at -20°C.

Sample Preparation

For biological samples such as tissue or cell culture extracts, deproteinization is necessary.

  • Homogenize tissue or cells in 3 volumes of ice-cold 0.6 M perchloric acid.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Neutralize the supernatant by adding 2.5 M potassium carbonate dropwise until the pH is between 7.0 and 7.5.

  • Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Use the clear supernatant for the assay.

Assay Procedure

The following protocol is for a standard 1 mL cuvette-based assay. The volumes can be scaled down for a 96-well plate format.

  • Prepare a reaction mixture by combining the following in a cuvette:

    • 850 µL Assay Buffer

    • 50 µL ATP Solution (final concentration: 5 mM)

    • 20 µL NADH Solution (final concentration: 0.2 mM)

    • 50 µL PGK/GAPDH Enzyme Mix (final concentration: 1 U/mL PGK, 2 U/mL GAPDH)

  • Add 10-100 µL of the deproteinized sample to the reaction mixture. Adjust the volume of Assay Buffer to bring the total volume to 1 mL.

  • Mix gently by inverting the cuvette.

  • Incubate at 25°C for 5 minutes to allow for the consumption of any endogenous 1,3-bisphosphoglycerate.

  • Initiate the reaction by adding the sample containing 3-PG.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 30 seconds).

Standard Curve

Prepare a standard curve using the 3-PG standard stock solution.

  • Prepare a series of dilutions of the 10 mM 3-PG stock solution in ultrapure water to obtain concentrations ranging from 0.1 mM to 1.0 mM.

  • For each standard, add 100 µL to the reaction mixture in place of the sample.

  • Measure the change in absorbance (ΔA₃₄₀) for each standard.

  • Plot the ΔA₃₄₀ against the known concentration of 3-PG to generate a standard curve.

Data Analysis and Presentation

The concentration of 3-PG in the sample is calculated using the Beer-Lambert law or by using the standard curve.

Calculation using the Molar Extinction Coefficient of NADH:

The change in the amount of 3-PG (in µmoles) can be calculated using the following formula:

µmoles of 3-PG = (ΔA₃₄₀ * V) / (ε * l)

Where:

  • ΔA₃₄₀ is the change in absorbance at 340 nm.

  • V is the total volume of the assay in mL.

  • ε is the molar extinction coefficient of NADH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.[1]

  • l is the light path length of the cuvette in cm (typically 1 cm).

Quantitative Data Summary

ParameterValue
Wavelength for Absorbance Measurement340 nm
Molar Extinction Coefficient of NADH (ε)6.22 mM⁻¹cm⁻¹[1]
Optimal pH7.6
Optimal Temperature25°C
Linearity Range1 - 100 µM of 3-PG in the final assay volume
Incubation Time5-10 minutes

Experimental Workflow Diagram

Experimental Workflow for this compound Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, ATP, NADH, and Enzyme Mix Reaction_Setup Combine Assay Buffer, ATP, NADH, and Enzymes Reagent_Prep->Reaction_Setup Sample_Prep Deproteinize and Neutralize Sample Add_Sample Add Sample or Standard to Reaction Mixture Sample_Prep->Add_Sample Reaction_Setup->Add_Sample Incubate Incubate at 25°C Add_Sample->Incubate Measure Measure Absorbance at 340 nm Incubate->Measure Calculate_deltaA Calculate Change in Absorbance (ΔA340) Measure->Calculate_deltaA Standard_Curve Generate Standard Curve Calculate_deltaA->Standard_Curve Calculate_Conc Calculate 3-PG Concentration Standard_Curve->Calculate_Conc

Caption: Workflow for the enzymatic assay of 3-PG.

Troubleshooting

IssuePossible CauseSolution
No change in absorbanceInactive enzyme(s)Use fresh enzyme preparations. Ensure proper storage conditions.
Absence of 3-PG in the sampleSpike the sample with a known amount of 3-PG standard to check for matrix effects or inhibition.
Incorrect reagent concentrationsDouble-check the concentrations of all reagents, especially ATP and NADH.
High background absorbanceContaminated reagentsUse high-purity water and reagents. Prepare fresh solutions.
Presence of interfering substances in the sampleEnsure complete deproteinization and neutralization of the sample. Consider further sample cleanup steps if necessary.
Non-linear reaction rateSubstrate (3-PG) concentration is too highDilute the sample.
Enzyme concentration is limitingIncrease the concentration of PGK and GAPDH in the reaction mixture.
Temperature or pH is not optimalEnsure the assay is performed at the recommended temperature and pH.

References

Application Notes and Protocols for 3-Phosphoglycerate (3-PG) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and analysis of 3-Phosphoglycerate (3-PG), a key metabolite in central carbon metabolism. Accurate quantification of 3-PG is crucial for understanding glycolysis, gluconeogenesis, and the biosynthesis of amino acids such as serine. The following sections detail procedures for various biological sample types and analytical techniques.

Introduction

This compound (3-PG) is a pivotal intermediate in the glycolytic pathway, formed by the action of phosphoglycerate kinase on 1,3-bisphosphoglycerate.[1] It also serves as the precursor for the synthesis of serine, and subsequently glycine and cysteine.[2][3][4] Dysregulation of 3-PG levels can be indicative of metabolic reprogramming in various diseases, including cancer. Therefore, robust and reliable methods for 3-PG analysis are essential for both basic research and clinical applications.

This document outlines protocols for sample quenching, metabolite extraction, and subsequent analysis of 3-PG by Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays.

Data Presentation: Quantitative Overview

The following table summarizes typical concentration ranges of this compound and key related kinetic parameters. These values can vary significantly depending on the cell type, metabolic state, and the specific experimental conditions.

ParameterValueBiological ContextReference
3-PG Km for Phosphoglycerate Mutase ~0.26 mMCorynebacterium glutamicum[5]
PHGDH Km for 3-PG ~0.54 mMHuman enzyme[6]
Intracellular Metabolite Pools Multiple distinct pools existEvidence suggests separate pools for glycolysis and gluconeogenesis[7]
PHGDH Substrate Inhibition >0.2 mM 3-phosphohydroxypyruvateCan affect kinetic measurements in enzymatic assays[8]

Signaling and Metabolic Pathways

The following diagrams illustrate the central role of this compound in metabolism.

Glycolysis_Pathway cluster_prep Preparatory Phase cluster_payoff Payoff Phase Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI F16BP F16BP F6P->F16BP PFK-1 GADP_DHAP GADP + DHAP F16BP->GADP_DHAP Aldolase BPG 1,3-Bisphosphoglycerate GADP_DHAP->BPG GAPDH GADP_DHAP->BPG PG3 This compound BPG->PG3 PGK BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PGM PG3->PG2 PEP PEP PG2->PEP Enolase PG2->PEP Pyruvate Pyruvate PEP->Pyruvate PK PEP->Pyruvate

Diagram 1: Glycolysis Pathway Highlighting this compound.

Serine_Biosynthesis_Pathway PG3 This compound PHP 3-Phosphohydroxypyruvate PG3->PHP PHGDH PS Phosphoserine PHP->PS PSAT Serine Serine PS->Serine PSP

Diagram 2: Serine Biosynthesis Pathway from this compound.

Experimental Protocols

Sample Preparation

Accurate measurement of intracellular metabolites like 3-PG requires rapid inactivation of metabolic enzymes (quenching) and efficient extraction.

This protocol is adapted for mammalian cells and aims to minimize metabolite leakage and degradation.[2][9][10]

Materials:

  • Ice-cold 0.9% NaCl solution

  • Quenching solution: 60% methanol, 0.85% (w/v) ammonium bicarbonate, pre-chilled to -40°C

  • Extraction solution: 100% methanol, pre-chilled to -20°C

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching 1,000 x g and 16,000 x g at 4°C

Protocol Workflow Diagram:

Cell_Prep_Workflow start Cell Culture wash Wash with ice-cold 0.9% NaCl start->wash quench Quench in -40°C 60% Methanol/AmBic wash->quench pellet Centrifuge (1,000 x g, 1 min) quench->pellet extract1 Extract with 100% Methanol pellet->extract1 vortex_freeze Vortex and Flash Freeze (Liquid N2) extract1->vortex_freeze thaw_centrifuge Thaw on ice, Centrifuge (16,000 x g, 10 min) vortex_freeze->thaw_centrifuge supernatant1 Collect Supernatant thaw_centrifuge->supernatant1 extract2 Re-extract pellet with 100% Methanol thaw_centrifuge->extract2 Repeat Extraction pool Pool Supernatants supernatant1->pool supernatant2 Collect Supernatant extract2->supernatant2 supernatant2->pool dry Dry under Nitrogen or SpeedVac pool->dry store Store at -80°C dry->store

Diagram 3: Workflow for Quenching and Extraction from Cultured Cells.

Procedure:

  • Cell Washing:

    • Adherent Cells: Aspirate the culture medium. Immediately wash the cells twice with ice-cold 0.9% NaCl. Aspirate the saline completely.

    • Suspension Cells: Transfer cells to a pre-chilled tube and centrifuge at 1,000 x g for 1 minute at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold 0.9% NaCl, centrifuging between washes.

  • Quenching:

    • Adherent Cells: After the final wash and aspiration, immediately add the pre-chilled quenching solution. Scrape the cells and transfer the suspension to a pre-chilled tube.

    • Suspension Cells: Resuspend the washed cell pellet in the pre-chilled quenching solution.

  • Metabolite Extraction:

    • Centrifuge the quenched cell suspension at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant. Resuspend the cell pellet in 0.5 mL of pre-chilled 100% methanol.

    • Vortex for 30 seconds and then flash freeze the sample in liquid nitrogen.

    • Thaw the sample on ice and then centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with another 0.5 mL of 100% methanol.

    • Pool the methanol extracts.

  • Sample Finalization:

    • Centrifuge the pooled extract at 16,000 x g for 1 minute to remove any remaining debris.

    • Transfer the clear supernatant to a new tube and dry using a SpeedVac or under a stream of nitrogen.

    • Store the dried metabolite extract at -80°C until analysis.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or tissue homogenizer

  • Extraction solution: 80% methanol, 20% water, pre-chilled to -20°C

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • Tissue Collection and Quenching:

    • Excise the tissue of interest as quickly as possible to minimize metabolic changes.[5]

    • Immediately flash freeze the tissue in liquid nitrogen.[5]

    • Store frozen tissue at -80°C until extraction.

  • Homogenization and Extraction:

    • Weigh the frozen tissue.

    • In a pre-chilled mortar, add the frozen tissue and a small amount of liquid nitrogen to keep it frozen. Grind the tissue to a fine powder.

    • Transfer the powdered tissue to a pre-chilled tube.

    • Add the pre-chilled 80% methanol extraction solution (e.g., 1 mL per 50 mg of tissue).

    • Vortex thoroughly for 1 minute.

  • Deproteinization and Clarification:

    • Incubate the sample on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, avoiding the protein pellet.

  • Sample Finalization:

    • Dry the supernatant using a SpeedVac or under a stream of nitrogen.

    • Store the dried extract at -80°C.

Materials:

  • Anticoagulant tubes (e.g., EDTA) for plasma collection

  • Centrifuge

  • Extraction solution: 80% methanol, pre-chilled to -20°C

Procedure:

  • Sample Collection:

    • Collect whole blood in tubes containing an appropriate anticoagulant for plasma. For serum, collect blood in tubes without anticoagulant and allow to clot.

    • Centrifuge according to the tube manufacturer's instructions (e.g., 2,000 x g for 10 minutes) to separate plasma/serum from blood cells.

  • Deproteinization and Extraction:

    • To 100 µL of plasma or serum, add 400 µL of pre-chilled 80% methanol.

    • Vortex for 1 minute to precipitate proteins.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Sample Finalization:

    • Dry the supernatant and store at -80°C.

Analytical Methodologies

Principle: Liquid chromatography separates 3-PG from other metabolites based on its physicochemical properties, followed by detection and quantification using tandem mass spectrometry.

Sample Reconstitution:

  • Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with appropriate additives).

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions (Example):

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating polar metabolites like 3-PG.

  • Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 95% B

    • 2-12 min: Linear gradient to 50% B

    • 12-15 min: Hold at 50% B

    • 15.1-20 min: Return to 95% B and equilibrate

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions for 3-PG:

    • Precursor Ion (Q1): m/z 185.0

    • Product Ion (Q3): m/z 97.0 (H2PO4-)

  • Collision Energy: Optimized for the specific instrument.

Data Analysis:

  • Quantification is achieved by comparing the peak area of 3-PG in the sample to a standard curve generated from pure 3-PG standards.

Principle: This is a coupled enzyme assay where the conversion of 3-PG to a downstream product is linked to the production or consumption of NADH, which can be measured spectrophotometrically at 340 nm. The reaction involves phosphoglycerate mutase (PGM) and enolase (ENO) to convert 3-PG to phosphoenolpyruvate (PEP), which is then used by pyruvate kinase (PK) to generate ATP and pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), consuming NADH. The decrease in absorbance at 340 nm is proportional to the initial amount of 3-PG.

Reagents:

  • Assay Buffer: 100 mM Triethanolamine buffer, pH 7.6, containing 5 mM MgSO4

  • ATP solution: 10 mM

  • NADH solution: 3 mM

  • Phosphoglycerate Mutase (PGM)

  • Enolase (ENO)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • 3-PG Standard solution (for standard curve)

Procedure:

  • Sample Preparation: Reconstitute dried extracts in 100 µL of assay buffer.

  • Reaction Mixture: In a 96-well plate, prepare a master mix containing assay buffer, ATP, NADH, PGM, ENO, PK, and LDH.

  • Assay:

    • Add 180 µL of the master mix to each well.

    • Add 20 µL of the reconstituted sample or 3-PG standard to the respective wells.

    • Incubate at 37°C and monitor the decrease in absorbance at 340 nm over time (e.g., every minute for 30 minutes).

  • Calculation:

    • Determine the rate of NADH consumption (change in A340 per minute).

    • Quantify the 3-PG concentration in the samples by comparing the rates to the standard curve.

Stability and Storage

  • Short-term: Samples should be kept on ice or at 4°C during preparation to minimize enzymatic activity.

  • Long-term: For long-term storage, both plasma/serum samples and dried metabolite extracts should be stored at -80°C.[4] Multiple freeze-thaw cycles should be avoided as they can lead to degradation of metabolites. It is recommended to aliquot samples into single-use volumes before freezing. While some coagulation factors in plasma are stable for extended periods at -24°C or -74°C, for metabolomics, -80°C is the standard to ensure the stability of a wider range of small molecules.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the reliable quantification of this compound in various biological samples. Adherence to proper quenching and extraction procedures is critical for obtaining physiologically relevant data. Both LC-MS/MS and enzymatic assays offer robust methods for 3-PG analysis, with the choice of method depending on the required sensitivity, specificity, and available instrumentation.

References

Application Notes and Protocols for In Vitro Reconstitution of 3-Phosphoglycerate-Dependent Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vitro reconstitution of metabolic pathways dependent on 3-Phosphoglycerate (3-PGA). The protocols outlined below are designed to enable the study of enzyme kinetics, pathway dynamics, and the effects of potential inhibitors or modulators in a controlled, cell-free environment.

Introduction

This compound is a pivotal intermediate in central carbon metabolism, playing key roles in both glycolysis and the Calvin cycle.[1][2][3] In glycolysis, 3-PGA is formed from 1,3-bisphosphoglycerate and is subsequently converted to 2-phosphoglycerate.[1][2][4] In the Calvin cycle, two molecules of 3-PGA are the first stable products of carbon fixation.[3][5][6] The in vitro reconstitution of pathways involving 3-PGA allows for a detailed investigation of the enzymes that produce and consume this metabolite, free from the complexity of the cellular environment. This approach is invaluable for fundamental biochemical research, synthetic biology applications, and for the screening of potential therapeutic agents that target these pathways.[7]

Key this compound-Dependent Pathways

Glycolysis (Payoff Phase)

In the payoff phase of glycolysis, 3-PGA is a key intermediate in the series of reactions that ultimately yield pyruvate and ATP. The conversion of 1,3-bisphosphoglycerate to this compound, catalyzed by phosphoglycerate kinase, is a critical ATP-generating step.[1][8] Subsequently, phosphoglycerate mutase isomerizes 3-PGA to 2-PGA.[1][4][8]

Calvin Cycle

In photosynthetic organisms, the carboxylation of ribulose-1,5-bisphosphate results in an unstable 6-carbon intermediate that rapidly splits into two molecules of 3-PGA.[5][6] These 3-PGA molecules are then reduced to glyceraldehyde-3-phosphate in a series of reactions requiring ATP and NADPH.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data for enzymes and metabolites involved in a reconstituted glycolytic pathway centered around this compound. These values are compiled from various studies and may vary depending on the specific experimental conditions and organisms from which the enzymes are derived.

ComponentConcentration/ValueUnitReference/Notes
Enzymes
Phosphoglycerate Kinase (PGK)0.26mM (KM for 3-PGA)Kinetic parameter from Corynebacterium glutamicum.[9]
220U/mg (Vmax)Kinetic parameter from Corynebacterium glutamicum.[9]
Phosphoglycerate Mutase (PGM)100 - 1000nMGeneral concentration range for in vitro glycolysis reconstitution.[1]
Enolase (ENO)100 - 1000nMGeneral concentration range for in vitro glycolysis reconstitution.[1]
Metabolites & Cofactors
This compound (3-PGA)0.1 - 1.0mMTypical starting substrate concentration range.
ADP0.5 - 2.0mMSubstrate for Phosphoglycerate Kinase.
NAD+/NADH Ratio>100ratioMaintained to favor the forward glycolytic flux.
Mg2+2 - 5mMEssential cofactor for many glycolytic enzymes.
Reaction Conditions
pH7.0 - 7.5Optimal range for most glycolytic enzymes.
Temperature30 - 37°C

Signaling Pathway and Experimental Workflow Diagrams

glycolysis_pathway cluster_glycolysis This compound in Glycolysis cluster_legend Legend 1,3-BPG 1,3-Bisphosphoglycerate 3-PGA This compound 1,3-BPG->3-PGA PGK ADP -> ATP 2-PGA 2-Phosphoglycerate 3-PGA->2-PGA PGM PEP Phosphoenolpyruvate 2-PGA->PEP ENO H₂O Metabolite Metabolite FocalMetabolite This compound Enzyme Enzyme Reaction PGK PGK: Phosphoglycerate Kinase PGM PGM: Phosphoglycerate Mutase ENO ENO: Enolase

Caption: A diagram of the glycolytic pathway focusing on this compound.

experimental_workflow cluster_workflow In Vitro Reconstitution Workflow Start Start: Define Pathway of Interest Enzyme_Prep 1. Enzyme Expression and Purification Start->Enzyme_Prep Reaction_Setup 2. Reaction Mixture Preparation Enzyme_Prep->Reaction_Setup Initiation 3. Initiate Reaction (Add Substrate/Enzyme) Reaction_Setup->Initiation Incubation 4. Incubation at Controlled Temperature Initiation->Incubation Sampling 5. Time-Course Sampling Incubation->Sampling Quenching 6. Reaction Quenching Sampling->Quenching Analysis 7. Metabolite Analysis (LC-MS/NMR) Quenching->Analysis Data_Analysis 8. Data Analysis and Kinetic Modeling Analysis->Data_Analysis End End: Pathway Characterization Data_Analysis->End

Caption: A generalized workflow for in vitro pathway reconstitution.

Experimental Protocols

Protocol 1: Expression and Purification of Glycolytic Enzymes

This protocol describes the general steps for obtaining purified enzymes required for the reconstitution of the 3-PGA-dependent segment of glycolysis.

Materials:

  • E. coli expression strains (e.g., BL21(DE3))

  • Expression vectors containing genes for Phosphoglycerate Kinase (PGK), Phosphoglycerate Mutase (PGM), and Enolase (ENO)

  • LB Broth and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash Buffer (Lysis buffer with 20 mM imidazole)

  • Elution Buffer (Lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol)

  • SDS-PAGE reagents

Procedure:

  • Transformation: Transform the expression plasmids into a suitable E. coli expression strain.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB broth with the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Harvest: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer to remove imidazole and for buffer exchange.

  • Purity and Concentration: Assess protein purity by SDS-PAGE and determine the concentration using a protein assay (e.g., Bradford or BCA).

  • Storage: Store the purified enzymes at -80°C in small aliquots.

Protocol 2: In Vitro Reconstitution of the 3-PGA to PEP Conversion

This protocol details the setup of the in vitro reaction to monitor the conversion of this compound to Phosphoenolpyruvate (PEP).

Materials:

  • Purified Phosphoglycerate Kinase (PGK), Phosphoglycerate Mutase (PGM), and Enolase (ENO)

  • Reaction Buffer (e.g., 100 mM HEPES pH 7.2, 100 mM KCl, 5 mM MgCl2)

  • This compound (3-PGA) stock solution

  • ADP stock solution

  • ATP stock solution

  • Quenching solution (e.g., cold methanol or perchloric acid)

  • LC-MS or NMR for metabolite analysis

Procedure:

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing the Reaction Buffer and the purified enzymes (PGM and ENO) at their desired final concentrations (refer to the data table).

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the enzymes to equilibrate.

  • Reaction Initiation: Initiate the reaction by adding the substrate, 3-PGA, to the desired final concentration. If starting from 1,3-bisphosphoglycerate, PGK and ADP would also be included.

  • Time-Course Sampling: At specific time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a quenching solution. This will stop all enzymatic activity.

  • Sample Preparation for Analysis: Process the quenched samples for metabolite analysis. This may involve centrifugation to remove precipitated protein and dilution of the supernatant.

  • Metabolite Analysis: Analyze the samples using a calibrated LC-MS or NMR method to quantify the concentrations of 3-PGA, 2-PGA, and PEP over time.

  • Data Analysis: Plot the concentration of each metabolite versus time to determine the reaction kinetics. Calculate initial rates and other kinetic parameters.

Troubleshooting and Considerations

  • Enzyme Activity: Ensure all purified enzymes are active. It is recommended to perform individual activity assays for each enzyme before use in the reconstituted system.

  • Cofactor Availability: The concentrations of cofactors like Mg2+ and nucleotides are critical and should be optimized.

  • Product Inhibition: Be aware of potential product inhibition, which can affect the overall reaction rate. Time-course experiments are essential to observe such effects.

  • Stability: The stability of enzymes and metabolites under the reaction conditions should be considered. Running control reactions without one of the enzymes can help identify any non-enzymatic degradation.

  • Analytical Method Validation: The analytical method used for metabolite quantification should be validated for accuracy, precision, and linearity.

References

Application Notes and Protocols for Tracing 3-Phosphoglycerate Metabolism Using Radioisotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphoglycerate (3-PG) is a pivotal metabolic intermediate situated at the crossroads of several major cellular pathways. It is a key component of glycolysis and gluconeogenesis, and serves as the precursor for the synthesis of the amino acid serine. The serine synthesis pathway, originating from 3-PG, is crucial for cell proliferation and is often upregulated in cancer cells, making it a significant target for drug development.[1] Radioisotope tracing provides a powerful method to elucidate the dynamics of 3-PG metabolism, enabling the quantification of metabolic fluxes and the identification of potential therapeutic targets.

This document provides detailed application notes and protocols for tracing the metabolism of this compound using the radioisotopes Carbon-14 (¹⁴C) and Phosphorus-32 (³²P).

Key Metabolic Pathways Involving this compound

3-PG is centrally located in cellular metabolism. The following diagram illustrates its key connections to glycolysis, gluconeogenesis, and the serine biosynthesis pathway.

3-PG_Metabolism cluster_glycolysis Glycolysis / Gluconeogenesis cluster_serine Serine Biosynthesis Glucose Glucose Glyceraldehyde-3-P Glyceraldehyde-3-P Glucose->Glyceraldehyde-3-P Multiple Steps 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate Glyceraldehyde-3-P->1,3-Bisphosphoglycerate This compound This compound 1,3-Bisphosphoglycerate->this compound PGK 2-Phosphoglycerate 2-Phosphoglycerate This compound->2-Phosphoglycerate PGM 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate This compound->3-Phosphohydroxypyruvate PHGDH Pyruvate Pyruvate 2-Phosphoglycerate->Pyruvate Multiple Steps Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH

Figure 1: Central role of this compound in metabolism.

Experimental Protocols

Protocol 1: Tracing 3-PG Metabolism with ¹⁴C-Labeled Glucose

This protocol describes the use of [U-¹⁴C]-glucose to label 3-PG and its downstream metabolites.

1. Cell Culture and Labeling: a. Culture cells of interest to mid-logarithmic phase in standard culture medium. b. Replace the standard medium with glucose-free medium supplemented with a known concentration of [U-¹⁴C]-glucose (e.g., 10 mM, with a specific activity of 1-5 µCi/µmol). c. Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the dynamic incorporation of ¹⁴C into metabolites.

2. Quenching of Metabolic Activity: a. To halt metabolic activity abruptly and preserve the metabolic state of the cells, rapidly quench the cells. b. For adherent cells, aspirate the medium and immediately add ice-cold methanol (-80°C). c. For suspension cells, rapidly centrifuge the cells and resuspend the pellet in ice-cold methanol.

3. Metabolite Extraction: a. Scrape the cells in cold methanol and transfer to a microcentrifuge tube. b. Add an equal volume of ice-cold water and chloroform to achieve a two-phase separation (polar and non-polar). c. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. d. The upper aqueous phase contains the polar metabolites, including 3-PG. Carefully collect this phase.

4. Separation of this compound: a. 3-PG can be separated from other radiolabeled metabolites using anion-exchange chromatography or high-performance liquid chromatography (HPLC). b. Anion-Exchange Chromatography: i. Use a column packed with a strong anion-exchange resin. ii. Apply the aqueous extract to the column. iii. Elute with a salt gradient (e.g., 0-1 M NaCl or ammonium formate). iv. Collect fractions and identify those containing 3-PG by comparing with a known standard. c. HPLC: i. Utilize an anion-exchange HPLC column. ii. Elute with a gradient of a suitable buffer system (e.g., ammonium phosphate). iii. Monitor the elution profile using a UV detector (for standards) and collect fractions corresponding to the retention time of 3-PG.

5. Quantification by Liquid Scintillation Counting: a. Add an appropriate volume of the collected fraction containing ¹⁴C-3-PG to a scintillation vial. b. Add a suitable scintillation cocktail. c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter. d. Convert CPM to disintegrations per minute (DPM) using the counting efficiency determined from a ¹⁴C standard. e. The amount of ¹⁴C-3-PG can then be calculated based on the specific activity of the [U-¹⁴C]-glucose used.

Workflow_14C_Tracing A Cell Culture B Labeling with [U-14C]-Glucose A->B C Metabolic Quenching (Cold Methanol) B->C D Metabolite Extraction (Chloroform/Methanol/Water) C->D E Separation of 3-PG (Anion-Exchange Chromatography/HPLC) D->E F Quantification (Liquid Scintillation Counting) E->F

Figure 2: Workflow for ¹⁴C tracing of 3-PG metabolism.
Protocol 2: Tracing 3-PG Metabolism with ³²P-Orthophosphate

This protocol is designed to label the phosphate group of 3-PG and other phosphorylated intermediates using [³²P]-orthophosphate.

1. Cell Culture and Labeling: a. Culture cells in a phosphate-free medium for a short period to deplete intracellular phosphate stores. b. Add [³²P]-orthophosphate to the medium (e.g., 10-50 µCi/mL). c. Incubate for desired time points. The labeling of phosphorylated intermediates is typically rapid.

2. Quenching and Extraction: a. Follow the same quenching and extraction procedures as described in Protocol 1 (steps 2 and 3).

3. Separation of this compound: a. The separation of ³²P-labeled 3-PG is critical as many other cellular components will also be labeled. b. Two-Dimensional Thin-Layer Chromatography (TLC): i. Spot the concentrated aqueous extract onto a cellulose TLC plate. ii. Develop the plate in the first dimension using a basic solvent system. iii. After drying, rotate the plate 90 degrees and develop in the second dimension using an acidic solvent system. iv. Identify the spot corresponding to 3-PG by co-migration with a non-radioactive standard (visualized by staining, e.g., with molybdate). c. HPLC: i. Use an anion-exchange HPLC column as described in Protocol 1. This method generally provides better resolution than TLC.

4. Quantification: a. For TLC: i. Scrape the cellulose from the area of the plate corresponding to the 3-PG spot into a scintillation vial. ii. Add scintillation cocktail and quantify using a liquid scintillation counter. b. For HPLC: i. Collect the fraction containing ³²P-3-PG and quantify by liquid scintillation counting.

Workflow_32P_Tracing A Cell Culture in Phosphate-Free Medium B Labeling with [32P]-Orthophosphate A->B C Metabolic Quenching (Cold Methanol) B->C D Metabolite Extraction C->D E Separation of 3-PG (2D-TLC / HPLC) D->E F Quantification (Scintillation Counting) E->F

Figure 3: Workflow for ³²P tracing of 3-PG metabolism.

Data Presentation

The quantitative data obtained from radioisotope tracing experiments can be presented in tables to facilitate comparison between different experimental conditions.

Table 1: Incorporation of ¹⁴C from [U-¹⁴C]-Glucose into this compound

Time (minutes)Condition A (DPM in 3-PG)Condition B (DPM in 3-PG)
0150 ± 25145 ± 30
512,500 ± 8008,200 ± 650
1535,000 ± 2,10021,000 ± 1,500
3058,000 ± 3,50038,000 ± 2,800
6075,000 ± 4,20055,000 ± 3,900

Data are presented as mean ± standard deviation from three independent experiments. DPM = Disintegrations Per Minute.

Table 2: Relative Flux of ¹⁴C from 3-PG into Serine

Condition¹⁴C in 3-PG (Relative Units)¹⁴C in Serine (Relative Units)Flux to Serine (%)
Control1002525.0
Drug Treatment X120108.3
Genetic Knockdown Y903538.9

Relative units are normalized to the control for ¹⁴C in 3-PG. Flux to Serine (%) is calculated as (¹⁴C in Serine / ¹⁴C in 3-PG) * 100.

Concluding Remarks

The use of radioisotopes to trace the metabolism of this compound offers a highly sensitive and quantitative approach to understanding the regulation of central carbon metabolism. These methods are particularly valuable for studying disease states with altered metabolic phenotypes, such as cancer, and for evaluating the efficacy of novel therapeutic agents that target these pathways. Careful experimental design, including appropriate controls and time-course studies, is essential for obtaining robust and interpretable data.

References

Application Notes and Protocols for 3-Phosphoglycerate Kinase (PGK) Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the enzymatic activity of 3-Phosphoglycerate Kinase (PGK), a crucial enzyme in the glycolytic pathway.[1][2] The primary method described is a coupled enzyme assay, which is a reliable and widely used spectrophotometric technique.[1][3] This protocol is applicable for purified enzyme preparations, cell lysates, and tissue homogenates.

Introduction

This compound Kinase (PGK) is a key enzyme in glycolysis and gluconeogenesis, catalyzing the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, thereby producing this compound (3-PG) and ATP.[1][4] Due to its central role in cellular metabolism, the measurement of PGK activity is essential for studying metabolic disorders, cancer metabolism, and for the screening of potential drug candidates that may modulate its activity.[1][2]

The described assay measures PGK activity in the reverse (glycolytic) direction. The production of 1,3-bisphosphoglycerate is coupled to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. In this coupled reaction, GAPDH reduces 1,3-bisphosphoglycerate to glyceraldehyde-3-phosphate, a process that involves the oxidation of NADH to NAD+. The rate of NADH decrease is monitored by measuring the absorbance at 340 nm, which is directly proportional to the PGK activity.[1][3][5]

Signaling Pathway: Glycolysis

This compound Kinase is a pivotal enzyme in the payoff phase of glycolysis.[6][7] It catalyzes the first ATP-generating step in this pathway.[6][8] The following diagram illustrates the position of PGK within the glycolytic pathway.

Glycolysis cluster_prep Preparatory Phase cluster_payoff Payoff Phase Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase ATP -> ADP F6P Fructose-6-phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase ATP -> ADP GAPDH_DHAP F16BP->GAPDH_DHAP Aldolase GAPDH Glyceraldehyde- 3-phosphate GAPDH_DHAP->GAPDH DHAP Dihydroxyacetone phosphate GAPDH_DHAP->DHAP BPG13 1,3-Bisphosphoglycerate GAPDH->BPG13 Glyceraldehyde-3-phosphate Dehydrogenase 2 NAD+ -> 2 NADH DHAP->GAPDH Triose Phosphate Isomerase PG3 This compound BPG13->PG3 Phosphoglycerate Kinase 2 ADP -> 2 ATP PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase 2 ADP -> 2 ATP

Caption: The Glycolysis Pathway Highlighting PGK.

Experimental Protocol: Coupled Enzyme Assay for PGK Activity

This protocol is adapted from established methodologies for measuring PGK activity.[3][5][9]

Materials and Reagents
ReagentStock ConcentrationFinal Concentration
Triethanolamine-HCl buffer (pH 7.4)1 M100 mM
Magnesium Sulfate (MgSO₄)1 M2 mM
Adenosine Triphosphate (ATP)100 mM1 mM
This compound (3-PGA)250 mM10 mM
Nicotinamide Adenine Dinucleotide (NADH)10 mM0.2 mM
Ethylenediaminetetraacetic acid (EDTA)0.5 M1 mM
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)1000 U/mL10 U/mL
Purified PGK or sample (cell lysate, etc.)VariesVaries
Nuclease-free water--
Equipment
  • UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length) or UV-transparent 96-well plates

  • Pipettes and pipette tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermostated water bath or incubator (30°C or 37°C)

Assay Workflow

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Reagents and Master Mix pre_incubate Pre-incubate Master Mix at Assay Temperature prep_reagents->pre_incubate add_sample Add PGK Sample to Initiate Reaction pre_incubate->add_sample measure_abs Measure Absorbance at 340 nm (Kinetic Mode) add_sample->measure_abs calc_activity Calculate PGK Activity measure_abs->calc_activity

Caption: Workflow for the PGK Activity Assay.

Procedure
  • Preparation of Reagents: Prepare all reagents to their final working concentrations in nuclease-free water. Keep enzymes on ice.

  • Reaction Master Mix: Prepare a master mix containing the buffer, MgSO₄, ATP, 3-PGA, NADH, EDTA, and GAPDH. The volume should be sufficient for all samples, controls, and a small excess.

  • Assay Initiation:

    • For a standard 1 mL cuvette assay, add the appropriate volume of the master mix.

    • For a 96-well plate format, add the master mix to each well.

  • Pre-incubation: Pre-incubate the master mix at the desired assay temperature (e.g., 30°C or 37°C) for 5 minutes to ensure temperature equilibrium.[5]

  • Reaction Initiation: Add a small volume of the PGK-containing sample (e.g., purified enzyme, cell lysate) to the master mix to start the reaction. Mix gently but thoroughly.

  • Measurement: Immediately place the cuvette or microplate into the spectrophotometer/plate reader and begin recording the absorbance at 340 nm in kinetic mode.[9][10] Measurements should be taken at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes. The rate of absorbance decrease should be linear during the initial phase of the reaction.

Controls
  • Blank/Background Control: A reaction mixture containing all components except the PGK sample. This is to correct for any non-enzymatic degradation of NADH.[10]

  • Positive Control: A sample with a known concentration of active PGK to ensure the assay is working correctly.

Data Analysis and Calculations

The activity of PGK is calculated based on the rate of NADH oxidation.

  • Determine the rate of absorbance change (ΔA₃₄₀/min): Plot absorbance at 340 nm versus time. The initial linear portion of the curve represents the initial reaction velocity (V₀). The slope of this linear portion is the rate of absorbance change.

  • Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity.

    Activity (U/mL) = (ΔA₃₄₀/min) / (ε × l) × V_total / V_sample × D

    Where:

    • ΔA₃₄₀/min: The rate of change in absorbance at 340 nm per minute.

    • ε (epsilon): The molar extinction coefficient of NADH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.[5]

    • l: The path length of the cuvette or the light path in the microplate well (typically 1 cm for a standard cuvette).

    • V_total: The total volume of the assay reaction (in mL).

    • V_sample: The volume of the enzyme sample added to the reaction (in mL).

    • D: The dilution factor of the sample, if applicable.

    One unit (U) of PGK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 1,3-bisphosphoglycerate per minute under the specified assay conditions. [10]

Quantitative Data Summary

The following table summarizes typical kinetic parameters for PGK from Corynebacterium glutamicum, which can serve as a reference.[5]

SubstrateKₘ (mM)Vₘₐₓ (U/mg)kcat (s⁻¹)kcat/Kₘ (s⁻¹mM⁻¹)
This compound0.26220191733
ATP0.11150130592

Note: These values can vary depending on the organism, isoform, and assay conditions.

Troubleshooting

IssuePossible CauseSolution
No change in absorbance Inactive PGK or other reagents.Check the activity of the enzyme and the integrity of all reagents, especially ATP and NADH. Run a positive control.
High background absorbance Contamination of reagents or sample.Prepare fresh reagents. Ensure the sample is properly prepared. Run a background control without the enzyme.[10]
Non-linear reaction rate Substrate depletion or product inhibition.Use a lower concentration of the enzyme or measure the initial rate over a shorter time period. Ensure substrate concentrations are not limiting.
Rapid initial drop in absorbance Spontaneous degradation of NADH.Protect NADH solutions from light and prepare them fresh.

References

Application Notes and Protocols for 3-Phosphoglycerate Dehydrogenase (PHGDH) Assay in Serine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic assay of 3-Phosphoglycerate Dehydrogenase (PHGDH), a critical enzyme in the de novo serine biosynthesis pathway.

Introduction

This compound Dehydrogenase (PHGDH) is the rate-limiting enzyme in the phosphorylated pathway of L-serine biosynthesis.[1][2] It catalyzes the NAD+-dependent oxidation of this compound (3-PG), an intermediate of glycolysis, to 3-phosphohydroxypyruvate (3-PHP).[1][3] This is the committed step in a three-enzyme pathway that also includes phosphoserine aminotransferase (PSAT) and phosphoserine phosphatase (PSPH), ultimately leading to the production of L-serine.[3] L-serine is a crucial amino acid that serves as a precursor for the synthesis of other amino acids like glycine and cysteine, as well as proteins, nucleotides, and lipids, which are essential for cell proliferation.[1][4]

Given its pivotal role, PHGDH is a key player in cellular metabolism. Overexpression of PHGDH has been linked to various cancers, including breast cancer, melanoma, and glioma, where it supports rapid tumor growth and proliferation.[5][6] This makes PHGDH an attractive therapeutic target for cancer drug development.[6][7] Assaying PHGDH activity is therefore essential for understanding its role in both normal physiology and disease, as well as for the screening and characterization of potential inhibitors.

Assay Principle

The activity of PHGDH is typically measured by monitoring the production of NADH, which is a co-product of the oxidation of 3-PG to 3-PHP.[8] The increase in NADH concentration can be detected spectrophotometrically by the increase in absorbance at 340 nm. However, more sensitive assays often couple the production of NADH to a secondary reaction that generates a colorimetric or fluorescent signal.

A common coupled assay involves the use of a diaphorase enzyme that utilizes the NADH produced by PHGDH to reduce a probe, such as resazurin (non-fluorescent), to resorufin (highly fluorescent).[9][10] The resulting increase in fluorescence (or absorbance for colorimetric probes) is directly proportional to the PHGDH activity.[8][10] To ensure the reaction proceeds in the forward direction and to prevent product inhibition, a trapping agent like hydrazine sulfate can be included to react with the 3-PHP product.[10]

Applications

  • Enzyme Kinetics and Characterization: Determination of key kinetic parameters such as Michaelis constant (Km) and maximum velocity (Vmax) for substrates and cofactors.[9]

  • High-Throughput Screening (HTS) for Inhibitors: Screening of large compound libraries to identify potential inhibitors of PHGDH for therapeutic purposes.[6]

  • Drug Development: Characterization of the mechanism of action and potency (e.g., IC50 values) of identified PHGDH inhibitors.[10]

  • Cancer Biology Research: Investigating the role of serine biosynthesis in cancer cell proliferation and metabolism.[1][5]

  • Metabolic Studies: Quantifying the flux through the serine biosynthesis pathway in various biological samples.[11]

Signaling Pathway

The serine biosynthesis pathway, initiated by PHGDH, branches off from glycolysis.

Serine_Biosynthesis_Pathway cluster_phgdh cluster_psat Glycolysis Glycolysis This compound This compound Glycolysis->this compound 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate This compound->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT L-Serine L-Serine Phosphoserine->L-Serine PSPH Glycine_Cysteine_etc Glycine, Cysteine, Nucleotides, Lipids L-Serine->Glycine_Cysteine_etc NAD+ NAD+ NADH NADH NAD+->NADH Glutamate Glutamate alpha-Ketoglutarate α-Ketoglutarate Glutamate->alpha-Ketoglutarate PHGDH_Assay_Workflow start Start add_enzyme Add PHGDH Enzyme to Microplate Wells start->add_enzyme add_inhibitor Add Test Inhibitor/ Vehicle Control add_enzyme->add_inhibitor pre_incubate Pre-incubate at Room Temp (e.g., 2 hours) add_inhibitor->pre_incubate add_reaction_mix Add Reaction Mix to Wells to Initiate Reaction pre_incubate->add_reaction_mix prepare_reaction_mix Prepare Reaction Mix: 3-PG, NAD+, Hydrazine, Developer Mix prepare_reaction_mix->add_reaction_mix measure_fluorescence Measure Fluorescence Kinetically (Ex: 544 nm, Em: 590 nm) at 37°C add_reaction_mix->measure_fluorescence analyze_data Analyze Data: Calculate Initial Rates, Determine % Inhibition & IC50 measure_fluorescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Studying 3-Phosphoglycerate Dynamics using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphoglycerate (3-PG) is a critical metabolic intermediate in the glycolysis and Calvin cycle pathways. Beyond its central role in energy metabolism, 3-PG serves as a key precursor for the biosynthesis of amino acids such as serine, cysteine, and glycine, as well as more complex molecules like sphingolipids.[1][2][3] The dynamic interplay of 3-PG with various enzymes is fundamental to cellular homeostasis, and its dysregulation is implicated in numerous disease states. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive analytical approach to investigate the dynamics of 3-PG at an atomic level, providing insights into its conformational changes, enzyme kinetics, and binding interactions.[1] This document provides detailed application notes and protocols for utilizing NMR spectroscopy to study the dynamics of this compound.

Data Presentation

Table 1: Experimentally Determined ¹H NMR Spectral Data for this compound

This table summarizes the proton NMR chemical shifts for this compound in an aqueous solution. These values are crucial for identifying 3-PG in complex biological samples and for monitoring its interactions with other molecules.

ProtonChemical Shift (ppm)Multiplicity
H24.31Doublet of Doublets
H3a4.14Doublet of Doublets
H3b3.99Doublet of Doublets

Data sourced from the Human Metabolome Database (HMDB) under experimental conditions of 600 MHz in H₂O, with DSS as the chemical shift reference.[4]

Table 2: Typical Chemical Shift Ranges for Relevant Nuclei in this compound Studies

The following table provides the expected chemical shift ranges for ¹³C and ³¹P nuclei in 3-PG and similar molecules. These ranges are useful for the initial assignment of spectra.

NucleusFunctional GroupTypical Chemical Shift Range (ppm)
¹³CC=O (Carboxyl)160 - 185
C-O (Alcohol/Phosphate Ester)50 - 90
³¹PPhosphate Ester-5 to 5

Note: Chemical shifts are dependent on solvent, pH, temperature, and ionic strength. The values presented are general ranges and may vary.[5][6][7][8][9][10]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis of this compound

This protocol outlines the steps for preparing a 3-PG sample for NMR spectroscopy.

Materials:

  • This compound (sodium or potassium salt)

  • Deuterated water (D₂O, 99.9%)

  • Deuterated buffer (e.g., phosphate or HEPES), pH adjusted with NaOD or DCl

  • Internal standard (e.g., DSS or TSP)

  • 5 mm NMR tubes

  • Pipettes and a vortex mixer

  • pH meter with a micro-electrode

Procedure:

  • Dissolve 3-PG: Weigh out the desired amount of 3-PG (typically 1-10 mg for ¹H NMR and 10-50 mg for ¹³C or ³¹P NMR) and dissolve it in a minimal amount of D₂O.[11]

  • Buffer and pH Adjustment: Add the deuterated buffer to the desired final concentration (e.g., 20-50 mM). Adjust the pH to the desired value using small aliquots of NaOD or DCl. This is critical as chemical shifts of phosphorylated compounds are highly pH-dependent.

  • Add Internal Standard: Add the internal standard to a final concentration of approximately 0.1-1 mM.

  • Final Volume Adjustment: Bring the final sample volume to 0.5-0.6 mL with D₂O.

  • Homogenization: Gently vortex the sample to ensure it is fully dissolved and homogeneous.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[12]

  • Quality Control: Ensure the sample is free of air bubbles and any particulate matter.[13]

Protocol 2: ³¹P NMR Saturation Transfer for Measuring Phosphoglyceromutase Kinetics

This protocol describes a saturation transfer experiment to measure the exchange rate between 3-PG and 2-PG catalyzed by phosphoglyceromutase.[14][15][16]

Instrumentation and Software:

  • NMR spectrometer equipped with a phosphorus probe

  • Software for pulse sequence programming and data analysis

Procedure:

  • Sample Preparation: Prepare a sample containing 3-PG, 2-PG, phosphoglyceromutase, and a suitable buffer in D₂O as described in Protocol 1. The enzyme concentration should be sufficient to observe the exchange on the NMR timescale.

  • Acquire Control Spectrum: Acquire a standard one-pulse ³¹P NMR spectrum to identify the resonance frequencies of 3-PG and 2-PG.

  • Set up Saturation Transfer Experiment:

    • Use a pulse sequence that allows for selective irradiation of one of the phosphate resonances (e.g., the 2-PG resonance). A DANTE pulse train is often used for this purpose.[14]

    • The saturation time should be varied to measure the rate of magnetization transfer.

  • Acquire Saturation Transfer Data: Acquire a series of ³¹P NMR spectra with selective saturation of the 2-PG resonance at different saturation times. Also, acquire a spectrum with the irradiation frequency set off-resonance as a control.

  • Data Processing and Analysis:

    • Process the spectra using standard software (e.g., MestReNova, TopSpin).[17][18][19][20][21]

    • Integrate the peak corresponding to the 3-PG resonance in both the saturated and control spectra.

    • The decrease in the intensity of the 3-PG peak upon saturation of the 2-PG peak is due to the chemical exchange between the two species.

    • The rate of exchange (k) can be calculated by fitting the decrease in magnetization as a function of the saturation time to the appropriate exchange equations.[22]

Protocol 3: ¹H-¹³C HSQC for Monitoring 3-PG Binding to an Enzyme

This protocol details the use of a Heteronuclear Single Quantum Coherence (HSQC) experiment to identify the binding interface of 3-PG on an enzyme. This requires the enzyme to be isotopically labeled with ¹⁵N and/or ¹³C.

Procedure:

  • Sample Preparation: Prepare two samples: one with the ¹⁵N/¹³C-labeled enzyme in a suitable buffer (D₂O-based), and a second sample identical to the first but with the addition of unlabeled 3-PG. The concentration of 3-PG should be in excess to ensure saturation of the binding site.

  • Acquire HSQC Spectra: Acquire a ¹H-¹⁵N or ¹H-¹³C HSQC spectrum for both the free and 3-PG-bound enzyme.

  • Data Processing: Process both spectra identically.

  • Chemical Shift Perturbation (CSP) Analysis:

    • Overlay the two HSQC spectra.

    • Identify the amide or carbon peaks that show a significant change in their chemical shift upon the addition of 3-PG. These are the "perturbed" peaks.[23][24][25]

    • The magnitude of the chemical shift perturbation for each residue can be calculated using the following formula: CSP = √[ (Δδ_H)² + (α * Δδ_N/C)² ] where Δδ_H is the change in the proton chemical shift, and Δδ_N/C is the change in the nitrogen or carbon chemical shift. α is a weighting factor (typically around 0.14 for ¹⁵N).[24][25]

  • Mapping the Binding Site: Map the residues with the largest CSPs onto the 3D structure of the enzyme. These residues are likely to be at or near the 3-PG binding site.[26]

Mandatory Visualizations

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 This compound BPG13->PG3 ATP generation PG2 2-Phosphoglycerate PG3->PG2 Serine_Pathway Serine Biosynthesis PG3->Serine_Pathway PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate ATP generation NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 3-PG & Buffer in D2O pH_Adjust Adjust pH Prep->pH_Adjust Add_Std Add Internal Standard pH_Adjust->Add_Std Transfer Transfer to NMR Tube Add_Std->Transfer Shim Shimming Transfer->Shim Acquire Acquire NMR Data (1D, 2D, Saturation Transfer) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Integrate Peak Integration & Assignment Phase->Integrate Analyze Kinetic/Binding Analysis Integrate->Analyze CSP_Logic start Acquire HSQC of Free Enzyme add_ligand Add 3-PG (Ligand) start->add_ligand overlay Overlay Spectra start->overlay acquire_bound Acquire HSQC of Bound Enzyme add_ligand->acquire_bound acquire_bound->overlay identify_shifts Identify Perturbed Resonances overlay->identify_shifts calculate_csp Calculate Chemical Shift Perturbation (CSP) identify_shifts->calculate_csp map_structure Map High CSP Residues onto Enzyme Structure calculate_csp->map_structure define_binding_site Define Putative Binding Site map_structure->define_binding_site

References

Application Notes and Protocols for High-Throughput Screening of 3-Phosphoglycerate Pathway Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors targeting key enzymes in the 3-phosphoglycerate metabolic pathway: this compound Dehydrogenase (PHGDH), Phosphoglycerate Kinase (PGK1), and Phosphoglycerate Mutase (PGAM1). These enzymes are critical for cellular metabolism and have emerged as promising targets for the development of therapeutics, particularly in oncology.

Introduction

The metabolic reprogramming of cancer cells to support rapid proliferation is a well-established hallmark of cancer. The serine biosynthesis pathway and glycolysis are two central metabolic routes that are often upregulated in tumors. PHGDH, PGK1, and PGAM1 are pivotal enzymes in these pathways, making them attractive targets for therapeutic intervention. High-throughput screening is a crucial methodology for identifying novel small molecule inhibitors of these enzymes from large compound libraries. This document outlines the principles, protocols, and data analysis for HTS campaigns against these targets.

Enzyme Signaling Pathways

The enzymes discussed are integral to two fundamental metabolic pathways: the serine biosynthesis pathway and glycolysis. Understanding their position and function within these pathways is essential for designing effective screening assays and interpreting results.

Serine Biosynthesis Pathway

PHGDH catalyzes the first and rate-limiting step in the de novo synthesis of serine from the glycolytic intermediate this compound. Serine is not only a crucial component of proteins but also a precursor for the synthesis of other amino acids, nucleotides, and lipids, all of which are vital for cancer cell growth.

Serine_Biosynthesis_Pathway cluster_enzymes Glucose Glucose This compound This compound Glucose->this compound Glycolysis 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate This compound->3-Phosphohydroxypyruvate NAD+ -> NADH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine Glutamate -> α-Ketoglutarate Serine Serine Phosphoserine->Serine PHGDH PHGDH PSAT1 PSAT1 PSPH PSPH

Caption: Serine Biosynthesis Pathway highlighting the role of PHGDH.

Glycolysis Pathway

PGK1 and PGAM1 are key enzymes in the glycolytic pathway. PGK1 catalyzes the first ATP-generating step in glycolysis, transferring a phosphate group from 1,3-bisphosphoglycerate to ADP. PGAM1 catalyzes the reversible isomerization of this compound to 2-phosphoglycerate.

Glycolysis_Pathway cluster_enzymes 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate This compound This compound 1,3-Bisphosphoglycerate->this compound ADP -> ATP 2-Phosphoglycerate 2-Phosphoglycerate This compound->2-Phosphoglycerate Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate PGK1 PGK1 PGAM1 PGAM1 Enolase Enolase

Caption: Glycolysis pathway showing the steps catalyzed by PGK1 and PGAM1.

High-Throughput Screening Protocols

The following sections provide detailed protocols for HTS assays designed to identify inhibitors of PHGDH, PGK1, and PGAM1.

PHGDH Inhibitor High-Throughput Screening

Assay Principle:

The enzymatic activity of PHGDH is monitored by measuring the production of NADH, which is coupled to a fluorescent reporter system. In this coupled assay, diaphorase utilizes the NADH produced by PHGDH to reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The increase in fluorescence is directly proportional to the PHGDH activity.

Experimental Workflow:

PHGDH_HTS_Workflow Start Start Dispense_Compound Dispense Compound Library (e.g., 13 µM final concentration) into 1536-well plates Start->Dispense_Compound Add_Enzyme_Mix Add PHGDH Enzyme Mix (PHGDH, 3-PG, NAD+, Diaphorase, Resazurin) Dispense_Compound->Add_Enzyme_Mix Incubate Incubate at Room Temperature Add_Enzyme_Mix->Incubate Read_Fluorescence Read Fluorescence (Ex: 560 nm, Em: 590 nm) Incubate->Read_Fluorescence Data_Analysis Data Analysis: - Z' Factor Calculation - Hit Identification (Z-score ≤ -3) Read_Fluorescence->Data_Analysis Hit_Confirmation Hit Confirmation and IC50 Determination Data_Analysis->Hit_Confirmation End End Hit_Confirmation->End

Caption: Workflow for a PHGDH inhibitor high-throughput screen.

Detailed Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of library compounds into 1536-well assay plates to achieve a final concentration of 13 µM. Include appropriate controls: positive controls (no enzyme) and negative controls (DMSO vehicle).

  • Reagent Preparation: Prepare a master mix containing recombinant human PHGDH, this compound (3-PG), NAD+, diaphorase, and resazurin in an appropriate assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.5 mM EDTA).

  • Enzyme Reaction: Dispense the enzyme master mix into the assay plates containing the compounds.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Fluorescence Reading: Measure the fluorescence intensity of resorufin using a plate reader with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively.

  • Data Analysis:

    • Calculate the Z' factor for each plate to assess assay quality. A Z' factor > 0.5 is considered excellent.

    • Normalize the data to the controls.

    • Calculate the Z-score for each compound. A Z-score of ≤ -3 is typically used as the cutoff for hit identification.

    • The hit rate is the percentage of compounds identified as hits from the total number of compounds screened.

Quantitative Data Summary for PHGDH Inhibitors:

ParameterValueReference
HTS Format 1,536-well
Z' Factor > 0.75
Library Size 800,000
Compound Concentration 13 µM
Hit Definition Z-score ≤ -3
Hit Rate 0.5%
Inhibitor IC50 (µM) Reference
CBR-588433
NCT-5032.5 - 20.63[1]
BI-491618.24[1]
Oridonin0.48[1]
PKUMDL-WQ-220128.1[2]
Chicoric acid18 - 30[3]
PGK1 Inhibitor High-Throughput Screening

Assay Principle:

The activity of PGK1 is measured in the reverse direction of glycolysis, monitoring the consumption of NADH. In this coupled assay, the product of the PGK1 reaction, 1,3-bisphosphoglycerate, is used by glyceraldehyde-3-phosphate dehydrogenase (GAPDH) which oxidizes NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to PGK1 activity.

Experimental Workflow:

PGK1_HTS_Workflow Start Start Dispense_Compound Dispense Compound Library into 384-well plates Start->Dispense_Compound Add_Enzyme_Mix Add PGK1 Enzyme Mix (PGK1, 3-PG, ATP, GAPDH, NADH) Dispense_Compound->Add_Enzyme_Mix Incubate Incubate at Room Temperature Add_Enzyme_Mix->Incubate Read_Absorbance Read Absorbance at 340 nm Incubate->Read_Absorbance Data_Analysis Data Analysis: - Z' Factor Calculation - Hit Identification Read_Absorbance->Data_Analysis Hit_Confirmation Hit Confirmation and IC50 Determination Data_Analysis->Hit_Confirmation End End Hit_Confirmation->End

Caption: Workflow for a PGK1 inhibitor high-throughput screen.

Detailed Protocol:

  • Compound Plating: Dispense library compounds into 384-well, UV-transparent assay plates.

  • Reagent Preparation: Prepare a master mix containing recombinant human PGK1, this compound, ATP, GAPDH, and NADH in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

  • Enzyme Reaction: Add the enzyme master mix to the assay plates.

  • Incubation: Incubate the plates at room temperature.

  • Absorbance Reading: Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the kinetic reads.

    • Determine the Z' factor for the assay. A Z' factor of 0.54 has been reported for a similar assay.

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

Quantitative Data Summary for PGK1 Inhibitors:

ParameterValue
HTS Format 384-well
Z' Factor 0.54
Inhibitor IC50 (µM)
Purvalanol A1.96
Dorsomorphin6.72
MK-57125.24
LTP-102.30
PGAM1 Inhibitor High-Throughput Screening

Assay Principle:

The activity of PGAM1 is determined by a coupled enzyme assay that measures the formation of 2-phosphoglycerate. The product, 2-phosphoglycerate, is converted to phosphoenolpyruvate by enolase, then to pyruvate by pyruvate kinase (PK), and finally to lactate by lactate dehydrogenase (LDH). The final step involves the oxidation of NADH to NAD+, which is monitored by the decrease in absorbance at 340 nm.

Experimental Workflow:

PGAM1_HTS_Workflow Start Start Dispense_Compound Dispense Compound Library into 384-well plates Start->Dispense_Compound Add_Enzyme_Mix Add PGAM1 Enzyme Mix (PGAM1, 3-PG, Enolase, PK, LDH, NADH) Dispense_Compound->Add_Enzyme_Mix Incubate Incubate at 37°C Add_Enzyme_Mix->Incubate Read_Absorbance Read Absorbance at 340 nm Incubate->Read_Absorbance Data_Analysis Data Analysis: - Z' Factor Calculation - Hit Identification Read_Absorbance->Data_Analysis Hit_Confirmation Hit Confirmation and Ki/IC50 Determination Data_Analysis->Hit_Confirmation End End Hit_Confirmation->End

Caption: Workflow for a PGAM1 inhibitor high-throughput screen.

Detailed Protocol:

  • Compound Plating: Dispense library compounds into 384-well, UV-transparent assay plates.

  • Reagent Preparation: Prepare a master mix containing recombinant human PGAM1, this compound, and the coupling enzymes (enolase, pyruvate kinase, lactate dehydrogenase), along with ADP and NADH in an appropriate buffer.

  • Enzyme Reaction: Initiate the reaction by adding the master mix to the plates.

  • Incubation: Incubate the plates at 37°C.

  • Absorbance Reading: Monitor the decrease in absorbance at 340 nm kinetically.

  • Data Analysis:

    • Calculate reaction rates and normalize to controls.

    • Determine the Z' factor of the assay.

    • Identify hits based on a statistically significant reduction in enzyme activity.

Quantitative Data Summary for PGAM1 Inhibitors:

ParameterValueReference
HTS Format 384-well (hypothetical, based on similar assays)
Z' Factor Not reported in a large-scale screen
Hit Rate Not reported in a large-scale screen
Inhibitor Ki (µM) Reference
PGMI-004A3.91
Inhibitor IC50 (µM) Reference
MJE3Potent in cells[4]
Anthraquinone and Xanthone derivativesShowed inhibitory activity[4]

Conclusion

The high-throughput screening assays detailed in this document provide robust and reliable methods for the identification of novel inhibitors against PHGDH, PGK1, and PGAM1. These protocols, coupled with the provided quantitative data, offer a solid foundation for initiating drug discovery programs targeting these critical metabolic enzymes. The successful identification and optimization of inhibitors for these targets hold significant promise for the development of new cancer therapies.

References

Metabolic Flux Analysis Using 13C-Labeled 3-Phosphoglycerate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as those enriched with Carbon-13 (¹³C), researchers can elucidate the contributions of various pathways to cellular metabolism. 3-Phosphoglycerate (3-PG) is a key metabolic intermediate, positioned at the intersection of glycolysis, the pentose phosphate pathway (PPP), and amino acid biosynthesis.[1][2] This central role makes ¹³C-labeled 3-PG an invaluable tool for dissecting cellular metabolic phenotypes, particularly in the context of diseases like cancer and in the development of novel therapeutics.

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis using ¹³C-labeled this compound.

Applications in Research and Drug Development

The study of metabolic reprogramming is a cornerstone of modern biomedical research, with significant implications for drug development. Cancer cells, for instance, exhibit profound metabolic alterations, including the "Warburg effect," characterized by increased glycolysis even in the presence of oxygen.[3] By tracing the fate of ¹³C from labeled glucose through to 3-PG and its downstream metabolites, researchers can:

  • Quantify Glycolytic and Pentose Phosphate Pathway Fluxes: Delineate the relative activities of these central carbon metabolism pathways.[1][3]

  • Investigate Serine and Glycine Biosynthesis: Understand the contribution of glycolysis to the synthesis of these crucial amino acids, which are vital for nucleotide synthesis and redox balance.[2][4]

  • Identify Novel Metabolic Pathways: Uncover alternative metabolic routes that may be activated in diseased states.[1]

  • Elucidate Drug Mechanisms of Action: Determine how therapeutic agents impact specific metabolic pathways, aiding in target validation and lead optimization.

  • Discover Metabolic Biomarkers: Identify changes in metabolic fluxes that correlate with disease progression or drug response.

Data Presentation: Quantitative Analysis of this compound Isotopomer Distribution

The following tables summarize expected mass isotopomer distributions (MIDs) of this compound (3-PG) when cells are cultured with different ¹³C-labeled glucose tracers. This data is critical for calculating metabolic flux ratios.

Table 1: Expected Mass Isotopomer Distribution of this compound from [1,2-¹³C]glucose. This tracer is particularly useful for resolving the relative fluxes of glycolysis and the pentose phosphate pathway.[1]

Mass IsotopomerFractional Abundance (Glycolysis)Fractional Abundance (Oxidative PPP - Single Pass)
M+0 (Unlabeled)50%60%
M+10%20%
M+250%20%
M+30%0%

Table 2: Expected Mass Isotopomer Distribution of this compound from a Mixture of 50% [2-¹³C]glucose and 50% [4,5,6-¹³C]glucose. This tracer combination can be used to quantify the flux through the Transketolase-Like 1 (TKTL1) pathway, an alternative route for glucose metabolism.[5]

Mass IsotopomerFractional Abundance (Glycolysis)Fractional Abundance (Oxidative PPP)Fractional Abundance (TKTL1 Pathway)
M+0 (Unlabeled)25%30%25%
M+150%40%50%
M+225%30%25%
M+30%0%0%

Experimental Protocols

Protocol 1: Cell Culture and Labeling with ¹³C-Glucose

This protocol describes the general procedure for labeling adherent mammalian cells with ¹³C-glucose to study the isotopic enrichment of intracellular metabolites like 3-PG.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose and glutamine

  • Dialyzed fetal bovine serum (dFBS)

  • ¹³C-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture flasks or plates

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 50-70%).

  • Media Preparation: Prepare the labeling medium by supplementing the glucose- and glutamine-free base medium with the desired concentration of ¹³C-labeled glucose and dialyzed FBS. Also include other necessary supplements like glutamine.

  • Initiation of Labeling:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with sterile PBS to remove any residual unlabeled glucose.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to reach isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions but is often between 18 and 24 hours.[1]

  • Metabolite Extraction: Proceed immediately to Protocol 2 for quenching and extraction of intracellular metabolites.

Protocol 2: Quenching and Extraction of Intracellular Metabolites

Rapidly quenching metabolic activity and efficiently extracting metabolites are crucial for accurate flux analysis.

Materials:

  • Cold quenching solution (e.g., 80% methanol at -80°C)

  • Extraction solvent (e.g., a mixture of methanol, acetonitrile, and water)

  • Cell scraper

  • Centrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Quenching:

    • Aspirate the labeling medium from the culture vessel.

    • Immediately add ice-cold quenching solution to the cells to arrest all enzymatic activity.

  • Cell Lysis and Collection:

    • Use a cell scraper to detach the cells in the quenching solution.

    • Transfer the cell suspension to a pre-chilled centrifuge tube.

  • Extraction:

    • Add the cold extraction solvent to the cell suspension.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 10-15 minutes to allow for complete extraction.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new clean tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry or NMR.

Protocol 3: Analysis of ¹³C-Labeled this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing the mass isotopomer distribution of central carbon metabolites. Derivatization is required to make non-volatile metabolites like 3-PG amenable to GC analysis.

Materials:

  • Dried metabolite extract

  • Derivatization reagents:

    • Methoxyamine hydrochloride in pyridine

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC-MS system with an appropriate column (e.g., DB-5ms)

Procedure:

  • Sample Drying: Dry the metabolite extract completely under a stream of nitrogen gas or using a vacuum concentrator.

  • Derivatization:

    • Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and keto groups.[6]

    • Silylation: Add MSTFA to the sample and incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens with trimethylsilyl groups, increasing volatility.[6]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use an appropriate temperature gradient to separate the metabolites.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) or full scan mode to acquire the mass spectra of the derivatized 3-PG.

  • Data Analysis:

    • Identify the peak corresponding to derivatized 3-PG based on its retention time and mass spectrum.

    • Determine the fractional abundance of each mass isotopomer (M+0, M+1, M+2, etc.) by integrating the peak areas for the corresponding m/z values.

    • Correct the raw data for the natural abundance of ¹³C.

Visualization of Metabolic Pathways and Experimental Workflow

Glycolysis and Serine Biosynthesis Pathway

Glycolysis_Serine_Biosynthesis cluster_glycolysis Glycolysis cluster_serine Serine Biosynthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 This compound BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PHP 3-Phosphohydroxypyruvate PG3->PHP PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate PSER Phosphoserine PHP->PSER Serine Serine PSER->Serine

Caption: Glycolysis and Serine Biosynthesis Pathways

Experimental Workflow for ¹³C Metabolic Flux Analysis

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase cell_culture 1. Cell Culture labeling 2. ¹³C Labeling cell_culture->labeling quenching 3. Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction derivatization 5. Derivatization (for GC-MS) extraction->derivatization analysis 6. GC-MS or LC-MS Analysis extraction->analysis derivatization->analysis data_processing 7. Data Processing & Isotopomer Analysis analysis->data_processing flux_modeling 8. Metabolic Flux Modeling data_processing->flux_modeling interpretation 9. Biological Interpretation flux_modeling->interpretation

Caption: ¹³C Metabolic Flux Analysis Workflow

References

Application Notes and Protocols for Studying the Subcellular Localization of 3-Phosphoglycerate (3-PG) Pools

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphoglycerate (3-PG) is a pivotal intermediate in central carbon metabolism, primarily known for its role in glycolysis and the Calvin cycle. Beyond its metabolic functions, emerging evidence suggests that 3-PG also acts as a signaling molecule, influencing cellular processes such as apoptosis. Understanding the distribution of 3-PG pools within different subcellular compartments—namely the cytosol, mitochondria, and nucleus—is crucial for elucidating its diverse roles in cellular physiology and pathology. These application notes provide a comprehensive guide to the methodologies used to study the subcellular localization of 3-PG, summarize the current state of knowledge, and offer detailed experimental protocols.

Quantitative Data on Subcellular this compound Pools

The precise concentration of this compound (3-PG) in different subcellular compartments is a challenging parameter to measure and, consequently, there is a notable lack of readily available absolute quantitative data in the scientific literature. Most studies provide qualitative or semi-quantitative information regarding the presence and relative changes of 3-PG in various compartments under specific conditions.

Subcellular CompartmentOrganism/Cell TypeConditionRelative 3-PG ConcentrationCitation
ChloroplastSugar BeetSalt StressDepleted[1]
CytosolGeneralGlycolysisPresent[2]
MitochondriaGeneralCellular RespirationExpected to be low[3]
NucleusGeneral-Not well characterized

Note: The table above reflects the general understanding and qualitative findings. The lack of specific molar concentrations highlights a significant knowledge gap in the field of subcellular metabolomics.

Signaling Role of this compound

Recent research has uncovered a novel signaling role for 3-PG in the regulation of apoptosis. Under conditions of low glucose, reduced levels of cytosolic 3-PG can trigger a conformational change in the enzyme phosphoglycerate dehydrogenase (PHGDH). This change promotes the interaction of PHGDH with AXIN and HIPK2, leading to the phosphorylation of p53 at Serine 46 and subsequent activation of the apoptotic pathway. This signaling cascade underscores the importance of understanding the spatial dynamics of 3-PG pools.

G cluster_cytosol Cytosol cluster_nucleus Nucleus Glucose High Glucose P3G_high High 3-PG Glucose->P3G_high Low_Glucose Low Glucose P3G_low Low 3-PG Low_Glucose->P3G_low PHGDH_3PG PHGDH-3PG Complex P3G_high->PHGDH_3PG PHGDH_free Free PHGDH P3G_low->PHGDH_free Serine_synthesis Serine Synthesis PHGDH_3PG->Serine_synthesis AXIN AXIN PHGDH_free->AXIN p53 p53 PHGDH_free->p53 Interaction HIPK2 HIPK2 AXIN->HIPK2 HIPK2->p53 Phosphorylation p_p53 p-p53 (Ser46) p53->p_p53 Apoptosis Apoptosis p_p53->Apoptosis

Caption: Signaling pathway of 3-PG in p53 activation.

Experimental Protocols

Subcellular Fractionation by Differential Centrifugation

This protocol is a widely used method to isolate major organelles from animal cells.

Materials:

  • Cell culture of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation Buffer: 250 mM sucrose, 20 mM HEPES-KOH (pH 7.4), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, and protease inhibitors.

  • Dounce homogenizer with a tight-fitting pestle

  • Centrifuge and centrifuge tubes

  • Microscope for cell lysis monitoring

Procedure:

  • Cell Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in 5 volumes of ice-cold Fractionation Buffer. Allow cells to swell on ice for 15-20 minutes.

  • Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Homogenize with 10-20 strokes of the pestle. Monitor cell lysis using a microscope (e.g., trypan blue staining).

  • Nuclear Fraction Isolation: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C. The pellet contains the nuclei.

  • Mitochondrial Fraction Isolation: Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

  • Cytosolic Fraction Isolation: The supernatant from the previous step is the cytosolic fraction.

  • Washing and Storage: Wash the nuclear and mitochondrial pellets with Fractionation Buffer and store all fractions at -80°C for subsequent metabolite extraction.

G start Harvested Cells lysis Cell Lysis in Fractionation Buffer start->lysis homogenization Dounce Homogenization lysis->homogenization cent1 Centrifuge 700 x g, 10 min homogenization->cent1 pellet1 Nuclear Pellet cent1->pellet1 supernatant1 Supernatant 1 cent1->supernatant1 cent2 Centrifuge 10,000 x g, 15 min supernatant1->cent2 pellet2 Mitochondrial Pellet cent2->pellet2 supernatant2 Cytosolic Fraction cent2->supernatant2

Caption: Workflow for subcellular fractionation.

Non-Aqueous Fractionation (NAF) for Plant Tissues

This method is particularly suited for plant cells to avoid metabolite leakage from organelles like the chloroplast and vacuole.

Materials:

  • Plant tissue (e.g., spinach leaves)

  • Liquid nitrogen

  • Freeze-dryer

  • Tetrachloroethylene and heptane

  • Ultrasonicator

  • Density gradient solutions (prepared with tetrachloroethylene and heptane)

  • Ultracentrifuge

Procedure:

  • Tissue Preparation: Rapidly freeze plant tissue in liquid nitrogen and lyophilize.

  • Homogenization: Homogenize the freeze-dried tissue in a mixture of tetrachloroethylene and heptane.

  • Sonication: Sonicate the homogenate to break open cells and organelles.

  • Density Gradient Centrifugation: Layer the sonicated homogenate onto a pre-formed density gradient of tetrachloroethylene and heptane.

  • Ultracentrifugation: Centrifuge at high speed (e.g., 50,000 x g) for 4 hours.

  • Fraction Collection: Carefully collect fractions from the gradient.

  • Marker Enzyme Analysis: Determine the distribution of marker enzymes for each compartment (e.g., Rubisco for chloroplasts, alcohol dehydrogenase for cytosol) to identify the fractions corresponding to each organelle.

  • Metabolite Extraction: Extract metabolites from the identified fractions.

Metabolite Extraction and Quantification by LC-MS/MS

This protocol describes the extraction of polar metabolites like 3-PG and their analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Subcellular fractions (from Protocols 1 or 2)

  • Extraction Solvent: 80% methanol, ice-cold

  • Internal standards (e.g., ¹³C-labeled 3-PG)

  • LC-MS/MS system

Procedure:

  • Extraction: Add ice-cold 80% methanol to the subcellular fractions. Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable chromatography column (e.g., HILIC) for separation of polar metabolites. Set up the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of 3-PG and its fragments.

  • Quantification: Quantify the amount of 3-PG in each sample by comparing its peak area to that of the known concentration of the internal standard.

G start Subcellular Fraction extraction Metabolite Extraction (80% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Extract supernatant->drying reconstitution Reconstitute in LC-MS/MS Buffer drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification lcms->quantification

Caption: Workflow for metabolite analysis.

Conclusion

The study of the subcellular localization of this compound pools is a rapidly evolving field. While direct quantitative measurements of 3-PG concentrations in different organelles remain a significant challenge, the combination of robust subcellular fractionation techniques and sensitive analytical methods like LC-MS/MS is paving the way for a deeper understanding of its metabolic and signaling roles. The protocols and information provided herein serve as a valuable resource for researchers aiming to investigate the intricate subcellular dynamics of this crucial metabolite.

References

Troubleshooting & Optimization

Technical Support Center: 3-Phosphoglycerate (3-PG) Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield during 3-Phosphoglycerate (3-PG) extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in a 3-PG extraction protocol to ensure a high yield?

A1: The most critical steps are rapid and effective quenching of metabolic activity, efficient cell lysis, and the use of a cold extraction solvent. Quenching, typically with liquid nitrogen or cold methanol, is crucial to halt enzymatic activity that can degrade 3-PG.[1] Efficient cell lysis ensures that the intracellular metabolites are released for extraction. Finally, performing the entire extraction process at low temperatures (-20°C to -80°C) is vital to maintain the stability of phosphorylated intermediates like 3-PG.[2]

Q2: Which extraction solvent is best suited for 3-PG?

A2: A common and effective extraction solvent for polar metabolites like 3-PG is a cold mixture of acetonitrile, methanol, and water, often in a 2:2:1 or similar ratio.[2] This combination efficiently precipitates proteins and lipids while solubilizing small polar molecules. The exact ratio can be optimized depending on the specific biological matrix.

Q3: How can I quantify the concentration of 3-PG in my extract?

A3: Liquid chromatography-mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the quantification of 3-PG.[3][4] Gas chromatography-mass spectrometry (GC-MS) after derivatization is also a viable and reliable method.[5]

Q4: Is it necessary to use an internal standard for 3-PG quantification?

A4: Yes, using a stable isotope-labeled internal standard, such as 13C-labeled 3-PG, is highly recommended for accurate quantification, especially when using LC-MS/MS. This helps to correct for variations in extraction efficiency and matrix effects during analysis.

Troubleshooting Guide: Low 3-PG Yield

Low recovery of 3-PG can arise from several factors during the extraction process. This guide provides a systematic approach to identifying and resolving common issues.

ProblemPotential CauseRecommended Solution
Low or undetectable 3-PG peak during analysis Inefficient Quenching: Continued metabolic activity after sample collection can rapidly degrade 3-PG.Immediately freeze samples in liquid nitrogen upon harvesting. Ensure the quenching solvent (e.g., cold methanol) is at a sufficiently low temperature (-80°C).
Suboptimal Cell Lysis: Incomplete disruption of cells will result in poor release of intracellular metabolites.For bacterial cells, consider bead beating or sonication.[6][7] For plant tissues, grinding in liquid nitrogen is effective.[8] For cultured cells, rapid lysis with a cold extraction solvent is often sufficient.
Degradation of 3-PG: 3-PG is a phosphorylated intermediate and can be unstable, especially at room temperature or due to phosphatase activity.[5][9]Maintain cold conditions (on ice or at -80°C) throughout the extraction procedure.[2] Consider the addition of phosphatase inhibitors to the extraction buffer, although this should be tested for compatibility with downstream analysis.
High variability between replicate samples Inconsistent Sample Handling: Minor variations in the time between sample collection, quenching, and extraction can lead to significant differences in metabolite levels.Standardize the entire workflow, ensuring each sample is processed for the same duration and under identical conditions.
Precipitation of 3-PG with other cellular components: Changes in pH or the presence of certain ions can cause co-precipitation.Ensure the pH of the extraction solvent is within a neutral range (around 7.0).
Poor peak shape or signal suppression in LC-MS/MS analysis Matrix Effects: Co-extracted compounds can interfere with the ionization of 3-PG in the mass spectrometer.Optimize the chromatographic separation to resolve 3-PG from interfering matrix components.[10] Dilute the sample to reduce the concentration of interfering compounds. Utilize a stable isotope-labeled internal standard to compensate for matrix effects.
Contamination: Contaminants from plastics, solvents, or glassware can interfere with analysis.Use high-purity solvents and reagents (LC-MS grade).[11] Employ glassware that has been thoroughly cleaned and rinsed.

Experimental Protocols

Protocol 1: this compound Extraction from Bacterial Cells

This protocol is adapted for the extraction of polar metabolites, including 3-PG, from bacterial cultures.

Materials:

  • Bacterial cell culture

  • Cold extraction solvent (-20°C): Acetonitrile:Methanol:Water (2:2:1)[2]

  • Liquid nitrogen

  • Centrifuge capable of reaching high speeds at 4°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Lyophilizer or vacuum concentrator

Procedure:

  • Harvesting and Quenching:

    • Rapidly collect a known volume of bacterial culture.

    • Immediately quench metabolic activity by centrifuging at high speed (e.g., 10,000 x g) for a short duration (e.g., 1-2 minutes) at 4°C.

    • Quickly discard the supernatant and flash-freeze the cell pellet in liquid nitrogen.

  • Extraction:

    • Add 1 mL of cold extraction solvent to the frozen cell pellet.

    • Immediately vortex vigorously for 1 minute to resuspend the pellet and lyse the cells.

    • Incubate the mixture at -20°C for at least 1 hour to allow for complete protein precipitation.

  • Clarification:

    • Centrifuge the extract at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[2]

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • Drying and Storage:

    • Dry the metabolite extract using a lyophilizer or a vacuum concentrator.

    • Store the dried pellet at -80°C until analysis.

  • Reconstitution:

    • Prior to LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent, such as 50% acetonitrile in water.[3]

Visualizations

experimental_workflow cluster_harvest Harvesting & Quenching cluster_extraction Extraction cluster_clarification Clarification cluster_analysis Analysis Preparation harvest 1. Harvest Bacterial Culture quench 2. Quench in Liquid Nitrogen harvest->quench add_solvent 3. Add Cold Extraction Solvent quench->add_solvent vortex 4. Vortex & Incubate add_solvent->vortex centrifuge 5. Centrifuge to Pellet Debris vortex->centrifuge transfer 6. Collect Supernatant centrifuge->transfer dry 7. Dry Extract transfer->dry reconstitute 8. Reconstitute for LC-MS/MS dry->reconstitute

Caption: Workflow for 3-PG extraction from bacterial cells.

troubleshooting_low_yield cluster_investigation Troubleshooting Steps cluster_solution Solutions start Low 3-PG Yield quenching Inefficient Quenching? - Check temperature - Rapid processing start->quenching Check lysis Incomplete Lysis? - Optimize method (sonication, bead beating) start->lysis Check degradation 3-PG Degradation? - Maintain cold chain - Add inhibitors start->degradation Check optimize_quenching Optimize Quenching Protocol quenching->optimize_quenching If Yes improve_lysis Enhance Cell Disruption lysis->improve_lysis If Yes prevent_degradation Minimize Degradation degradation->prevent_degradation If Yes

References

Technical Support Center: 3-Phosphoglycerate Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Phosphoglycerate (3-PG) enzymatic assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental measurement of 3-PG.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a this compound (3-PG) enzymatic assay?

A common method for the quantification of 3-PG is a coupled enzymatic assay. This assay typically involves two key enzymes: this compound Kinase (PGK) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

The reaction proceeds as follows:

  • PGK catalyzes the phosphorylation of 3-PG to 1,3-bisphosphoglycerate (1,3-BPG) using ATP.

  • GAPDH then catalyzes the reduction of 1,3-BPG to glyceraldehyde-3-phosphate (GAP), which is coupled to the oxidation of NADH to NAD+.

The concentration of 3-PG is determined by measuring the decrease in absorbance at 340 nm as NADH is consumed. The rate of NADH oxidation is directly proportional to the 3-PG concentration in the sample.

Q2: My NADH absorbance is drifting before I add my sample. What could be the cause?

NADH absorbance drift in the baseline reading can be caused by several factors:

  • Contamination of reagents: Reagents, particularly the enzymes (PGK or GAPDH), may be contaminated with substrates or other enzymes that can react with NADH.

  • Spontaneous degradation of NADH: NADH is sensitive to light and acidic pH, which can lead to its degradation and a decrease in absorbance.

  • Presence of endogenous dehydrogenases: The enzyme preparations themselves might contain other dehydrogenases that can slowly oxidize NADH in the absence of the primary substrate.

  • Inadequate temperature equilibration: Failure to allow all reagents and the reaction vessel to reach the assay temperature can cause temperature-dependent changes in absorbance.

Q3: I am seeing lower than expected or no 3-PG in my samples. What are the possible reasons?

Low or no detectable 3-PG can result from several issues:

  • Enzyme inactivity: The PGK or GAPDH enzymes may have lost activity due to improper storage or handling. Always store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.

  • Sub-optimal reaction conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzymes.

  • Presence of inhibitors: Your sample may contain inhibitors of either PGK or GAPDH. Refer to the table of common interferences below.

  • Incorrect reagent concentrations: Ensure that ATP and NADH are present in sufficient, non-limiting concentrations.

  • Degradation of 3-PG in the sample: Samples may need to be processed and stored under specific conditions to prevent the degradation of 3-PG.

Q4: My results are not reproducible. What are the common sources of variability?

Lack of reproducibility in enzymatic assays is a common challenge. Key factors to consider are:

  • Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of enzymes, substrates, or samples can lead to significant variability.

  • Inconsistent incubation times: Precise timing of reaction initiation and stopping is crucial for kinetic assays.

  • Temperature fluctuations: Maintaining a constant and uniform temperature throughout the assay is critical for enzyme activity.

  • Sample heterogeneity: Ensure that your samples are well-mixed and homogenous before adding them to the assay.

  • Instrument variability: Ensure the spectrophotometer is properly calibrated and warmed up.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Signal (Absorbance at 340 nm is too high before adding sample) Contaminated reagents or buffer with NADH-consuming enzymes.Run a blank reaction with all components except the sample. If the background is high, test each reagent individually to identify the source of contamination. Prepare fresh reagents and buffer.
Sample contains endogenous enzymes that oxidize NADH.Prepare a sample blank containing the sample and all assay components except one of the coupling enzymes (e.g., PGK). Subtract the rate of this blank reaction from the rate of the complete reaction.
No or Low Signal (No change or very slow change in absorbance) Inactive enzymes (PGK or GAPDH).Test the activity of each enzyme individually using a known positive control. Replace any inactive enzymes.
Insufficient concentration of ATP or NADH.Ensure that the starting concentrations of ATP and NADH are in excess and not rate-limiting.
Presence of a potent inhibitor in the sample.See the "Common Interferences" section. Consider sample cleanup steps like deproteinization or dialysis.
Non-linear Reaction Rate Substrate (3-PG) depletion.If the reaction rate decreases over time, you may be using too high a concentration of 3-PG. Dilute the sample.
Enzyme instability.Ensure the assay conditions (pH, temperature) are optimal for enzyme stability.
Product inhibition.The products of the reaction (e.g., ADP or NAD+) may be inhibiting the enzymes at high concentrations. This is less common in initial rate measurements.
High Well-to-Well Variability Inaccurate pipetting.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to add to all wells.
Temperature gradients across the microplate.Ensure the microplate is uniformly equilibrated to the assay temperature before starting the reaction.

Common Interferences

A variety of substances can interfere with 3-PG enzymatic assays, either by directly inhibiting the coupling enzymes (PGK and GAPDH) or by interfering with the NADH/NAD+ detection system.

Interfering Substance Mechanism of Interference Typical Inhibitory Concentration (IC50) Notes
Arsenate Uncouples glycolysis by forming an unstable arsenate analog of 1,3-bisphosphoglycerate, which spontaneously hydrolyzes.[1]Varies with experimental conditions.This bypasses the PGK-catalyzed step.
NG52 ATP-competitive inhibitor of PGK1.~2.5 µMA known small molecule inhibitor.
Ilicicolin H Non-ATP-competitive inhibitor of PGK1.~9.02 µMAnother specific PGK1 inhibitor.
Koningic acid Covalent inhibitor of GAPDH.Low µM rangeIrreversibly modifies the active site cysteine of GAPDH.
Phosphonate compounds Competitive inhibitors of GAPDH and PGK.Varies depending on the specific compound.Structural analogs of the phosphate-containing substrates.
EDTA Chelates Mg2+, a required cofactor for PGK.> 0.5 mMCan be overcome by adding excess Mg2+.
Thiol-reactive compounds React with the active site cysteine of GAPDH.Varies widely.Includes compounds like iodoacetamide and N-ethylmaleimide.
Redox-active compounds Can directly reduce or oxidize NADH/NAD+, interfering with the absorbance reading.Varies widely.Examples include some quinones and dyes.
Hemoglobin Can absorb light at 340 nm, causing spectral interference.High concentrations.Can be minimized by using a sample blank.
Bilirubin Can absorb light at 340 nm and also act as a quenching agent.High concentrations.Sample blank correction is recommended.
Lipids (Turbidity) High lipid content can cause light scattering, leading to inaccurate absorbance readings.High concentrations.Sample clarification (e.g., centrifugation or extraction) may be necessary.

Experimental Protocols

Detailed Protocol for Spectrophotometric 3-PG Assay

This protocol is for a coupled enzymatic assay to determine the concentration of this compound in a sample by monitoring the oxidation of NADH at 340 nm.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.6, containing 5 mM MgCl₂ and 1 mM EDTA.

  • ATP Solution: 100 mM ATP in deionized water. Store in aliquots at -20°C.

  • NADH Solution: 10 mM NADH in assay buffer. Prepare fresh daily and protect from light.

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): A stock solution of ~100 units/mL.

  • This compound Kinase (PGK): A stock solution of ~500 units/mL.

  • Sample: Deproteinize the sample if necessary (e.g., by perchloric acid precipitation followed by neutralization with KOH).

2. Assay Procedure:

  • Set up a reaction mixture in a microplate well or a cuvette. For a 1 mL final volume:

    • 850 µL Assay Buffer

    • 50 µL ATP Solution (final concentration: 5 mM)

    • 20 µL NADH Solution (final concentration: 0.2 mM)

    • 10 µL GAPDH solution (final concentration: 1 unit/mL)

    • 10 µL PGK solution (final concentration: 5 units/mL)

  • Mix gently by pipetting and incubate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate and to consume any contaminating substrates.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 10-100 µL of the sample to the reaction mixture. The final volume should be 1 mL.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Calculate the rate of change in absorbance (ΔA/min) from the initial linear portion of the curve.

3. Calculation of 3-PG Concentration:

The concentration of 3-PG in the sample can be calculated using the Beer-Lambert law:

Concentration (mM) = (ΔA/min) / (ε * l * V_enzyme) * V_total

Where:

  • ΔA/min = The rate of absorbance change per minute.

  • ε = The molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

  • l = The path length of the cuvette or microplate well (in cm).

  • V_enzyme = The volume of the enzyme solution added to initiate the reaction (in mL).

  • V_total = The total volume of the assay (in mL).

Visualizations

3-PG_Assay_Pathway cluster_assay This compound Enzymatic Assay cluster_detection Detection 3-PG This compound (Sample) 1,3-BPG 1,3-Bisphosphoglycerate 3-PG->1,3-BPG PGK GAP Glyceraldehyde-3-Phosphate 1,3-BPG->GAP GAPDH ADP ADP NAD+ NAD+ ATP ATP ATP->1,3-BPG NADH NADH NADH->GAP Spectrophotometer Spectrophotometer (Measure Absorbance at 340 nm) NADH->Spectrophotometer Absorbs at 340 nm NAD+->Spectrophotometer Does not absorb at 340 nm

Caption: Coupled enzymatic reaction for 3-PG quantification.

Troubleshooting_Workflow start Assay Problem Encountered check_controls Are Controls (Blank, Positive) Behaving as Expected? start->check_controls troubleshoot_reagents Troubleshoot Reagents (Enzyme activity, contamination) check_controls->troubleshoot_reagents No check_sample Is the Issue Sample-Specific? check_controls->check_sample Yes troubleshoot_reagents->check_controls troubleshoot_instrument Check Instrument Settings (Wavelength, temperature) troubleshoot_reagents->troubleshoot_instrument troubleshoot_instrument->check_controls investigate_interference Investigate Potential Interferences (See Table) check_sample->investigate_interference Yes optimize_protocol Optimize Assay Protocol (Dilution, incubation time) check_sample->optimize_protocol No investigate_interference->optimize_protocol resolved Problem Resolved optimize_protocol->resolved

Caption: A logical workflow for troubleshooting 3-PG assays.

Interference_Mechanisms cluster_assay_components Assay Components cluster_interferences Interfering Substances Enzyme PGK / GAPDH Substrate 3-PG / ATP / NADH Detection Absorbance at 340 nm Inhibitor Enzyme Inhibitors (e.g., NG52, Arsenate) Inhibitor->Enzyme Direct Inhibition Chelator Chelating Agents (e.g., EDTA) Chelator->Enzyme Cofactor Sequestration Redox Redox-Active Compounds Redox->Substrate Direct Reaction Spectral Spectrally-Interfering (e.g., Hemoglobin) Spectral->Detection Signal Interference

Caption: Mechanisms of common interferences in 3-PG assays.

References

Technical Support Center: 3-Phosphoglycerate Kinase (PGK)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-phosphoglycerate kinase (PGK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues related to PGK activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound kinase activity?

A1: The optimal pH for PGK activity can vary depending on the source of the enzyme. Generally, most PGK enzymes exhibit maximal activity in the neutral to slightly alkaline pH range. It is crucial to determine the optimal pH for your specific experimental conditions and enzyme source.

Q2: Why is magnesium (Mg²⁺) included in the reaction buffer?

A2: Magnesium ions are essential cofactors for PGK activity. Mg²⁺ forms a complex with ATP (MgATP²⁻), which is the actual substrate for the enzyme. It helps to stabilize the negative charges on the phosphate groups of ATP, facilitating the phosphoryl transfer to this compound.

Q3: Can I measure PGK activity in the reverse direction (gluconeogenic direction)?

A3: Yes, the reaction catalyzed by PGK is reversible. You can measure the activity in the reverse direction, which is the formation of 1,3-bisphosphoglycerate and ADP from this compound and ATP. The optimal pH for the reverse reaction may differ from the forward (glycolytic) reaction.

Q4: What type of assay is typically used to measure PGK activity?

A4: A coupled enzyme assay is the most common method for determining PGK activity. In the forward (glycolytic) direction, the production of 1,3-bisphosphoglycerate is coupled to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. The oxidation of NADH to NAD⁺ by GAPDH is monitored as a decrease in absorbance at 340 nm.

Data Summary: Optimal pH for PGK from Various Species

The optimal pH for this compound kinase is dependent on the organism from which it is derived. Below is a summary of reported optimal pH values for PGK from several species.

SpeciesOptimal pH Range
Corynebacterium glutamicum7.0 - 7.4[1]
Escherichia coli7.0 - 7.4[1]
Homo sapiens (Human)7.0 - 7.4[1]
Saccharomyces cerevisiae (Yeast)7.5[1]
Geobacillus stearothermophilus5.5 - 8.5
Leishmania major~5.5

Experimental Protocols

Protocol: Determination of Optimal pH for this compound Kinase Activity

This protocol describes a method to determine the optimal pH for PGK activity using a coupled enzyme assay with glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified this compound kinase (PGK)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • This compound (3-PG)

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Bovine serum albumin (BSA)

  • A series of buffers at various pH values (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 8.0-9.0)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix of buffers: Prepare a series of 100 mM buffers, each at a different pH value within the desired range to be tested (e.g., from pH 5.5 to 9.0 in 0.5 pH unit increments).

  • Prepare the reaction cocktail: For each pH value to be tested, prepare a reaction cocktail in the corresponding buffer. The final concentrations of the components in the reaction should be:

    • 50 mM Buffer (at the specific pH)

    • 5 mM this compound

    • 2 mM ATP

    • 5 mM MgCl₂

    • 0.2 mM NADH

    • 1 mM DTT

    • 10 units/mL GAPDH

    • 0.1 mg/mL BSA

  • Initiate the reaction:

    • To each well of a 96-well plate (or a cuvette), add the reaction cocktail.

    • Equilibrate the plate/cuvette to the desired reaction temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a known amount of PGK enzyme to each well.

  • Measure the absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 15-30 seconds).

  • Calculate the initial reaction velocity: Determine the initial linear rate of the reaction (ΔA₃₄₀/min) for each pH value.

  • Determine the optimal pH: Plot the initial reaction velocity as a function of pH. The pH at which the highest activity is observed is the optimal pH for your PGK under these conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or very low PGK activity Inactive enzyme- Ensure proper storage and handling of the PGK enzyme. - Test the activity of a new enzyme stock or a positive control.
Sub-optimal pH or temperature- Verify the pH of your buffers. - Perform a pH and temperature optimization experiment.
Missing essential cofactor (Mg²⁺)- Ensure MgCl₂ is included in the reaction buffer at the correct concentration.
Problem with the coupling enzyme (GAPDH)- Test the activity of the GAPDH enzyme independently. - Ensure the GAPDH is not the rate-limiting step by using it in excess.
High background signal (decrease in A₃₄₀ without PGK) Contaminating NADH oxidase activity in the sample or reagents- Run a blank reaction without the PGK enzyme to measure the background rate. - If the background is high, try to further purify your enzyme or use higher purity reagents.
Spontaneous degradation of NADH- Prepare fresh NADH solutions for each experiment. - Protect NADH solutions from light.
Non-linear reaction rate (curve flattens quickly) Substrate depletion (3-PG or ATP)- Decrease the amount of PGK enzyme used in the assay. - Increase the initial concentrations of the substrates.
Product inhibition- Analyze the initial linear phase of the reaction to determine the velocity.
Instability of PGK or coupling enzyme at the tested pH- Perform pre-incubation studies to assess the stability of the enzymes at different pH values before adding the substrates.
Inconsistent results between replicates Pipetting errors- Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix for the reaction cocktail to minimize variability.
Temperature fluctuations- Ensure the reaction plate or cuvettes are properly equilibrated to the assay temperature.

Visualizations

Experimental_Workflow_for_pH_Optimization cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Buffers (pH 5.5-9.0) B Prepare Reaction Cocktail A->B D Add Reaction Cocktail to Plate/Cuvette B->D C Prepare PGK Enzyme Dilution F Initiate with PGK Enzyme C->F E Equilibrate to Temperature D->E E->F G Measure A340 (Kinetic) F->G H Calculate Initial Velocity (ΔA/min) G->H I Plot Velocity vs. pH H->I J Determine Optimal pH I->J

Caption: Experimental workflow for determining the optimal pH of this compound kinase activity.

Troubleshooting_Logic cluster_low_activity Low/No Activity cluster_high_background High Background cluster_nonlinear Non-Linear Rate Start Problem with PGK Assay A Check Enzyme (PGK & GAPDH) Start->A Low Activity D Run Blank (No PGK) Start->D High Background G Decrease PGK Concentration Start->G Non-Linear Rate B Verify Buffer pH & Temperature A->B C Confirm Mg²⁺ Presence B->C E Check for NADH Degradation D->E F Use High Purity Reagents E->F H Increase Substrate Concentrations G->H I Check Enzyme Stability H->I

Caption: Troubleshooting logic for common issues in this compound kinase activity assays.

References

Technical Support Center: Overcoming Matrix Effects in 3-Phosphoglycerate Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the mass spectrometric analysis of 3-Phosphoglycerate (3-PG).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound (3-PG)?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as 3-PG, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1][2] Given that 3-PG is a small, polar, and phosphorylated molecule often analyzed in complex biological samples like plasma or tissue extracts, it is particularly susceptible to matrix effects from salts, phospholipids, and other endogenous metabolites.

Q2: What is the "gold standard" method for mitigating matrix effects in 3-PG analysis?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[3][4][5] A SIL-IS for 3-PG (e.g., ¹³C₃-3-PG) is chemically identical to the analyte but has a different mass. It is added to the sample at a known concentration before sample preparation. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte signal to the SIL-IS signal provides an accurate quantification, compensating for any ionization suppression or enhancement.[4]

Q3: What are some alternative strategies if a stable isotope-labeled internal standard for 3-PG is not available?

A3: When a SIL-IS is unavailable, several other strategies can be employed:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as similar as possible to the samples being analyzed. This helps to mimic the matrix effects observed in the actual samples.

  • Standard Addition: The sample is divided into several aliquots, and known amounts of a 3-PG standard are added to each. By extrapolating back from the signal response, the endogenous concentration can be determined. This method is accurate but can be time-consuming as each sample requires multiple analyses.[6]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on 3-PG ionization.[6] However, this approach may compromise the sensitivity of the assay if the concentration of 3-PG is low.

  • Post-Column Infusion: A constant amount of 3-PG standard is infused into the LC flow after the analytical column and before the mass spectrometer. A dip or rise in the baseline signal during the elution of the sample matrix indicates regions of ion suppression or enhancement.[2]

Q4: How can I improve the chromatographic separation of 3-PG from interfering matrix components?

A4: Due to its polar and anionic nature, 3-PG is often poorly retained on traditional reversed-phase (RP) columns. To improve retention and separation, consider the following:

  • Ion-Pairing Chromatography (IPC): Adding an ion-pairing reagent (e.g., tributylamine or N,N-diisopropylethylamine) to the mobile phase forms a neutral ion pair with the negatively charged 3-PG, enhancing its retention on an RP column.[7][8][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can provide good separation of 3-PG from less polar matrix components.

  • Gradient Elution: Employing a well-optimized gradient elution program can help to resolve 3-PG from other matrix constituents.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) for 3-PG 1. Secondary Interactions: The phosphate group of 3-PG can interact with active sites on the column packing material, leading to peak tailing.[10][11] 2. Column Overload: Injecting too much sample can lead to peak fronting.[12] 3. Column Contamination: Buildup of matrix components on the column can cause peak splitting or tailing.[13][14] 4. Inappropriate Injection Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[13]1. Use a mobile phase additive: Add a small amount of a competing acid (e.g., formic acid) to the mobile phase to reduce secondary interactions. For ion-pairing chromatography, ensure the concentration of the ion-pairing reagent is optimal. 2. Reduce injection volume or sample concentration. 3. Implement a column wash step after each run or periodically clean the column according to the manufacturer's instructions. Use of a guard column is also recommended.[14] 4. Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
High Signal Variability (Poor Reproducibility) for 3-PG 1. Inconsistent Matrix Effects: Variations in the composition of the sample matrix between injections can lead to fluctuating ion suppression or enhancement. 2. Sample Preparation Variability: Inconsistent extraction efficiency or sample handling can introduce variability. 3. LC System Instability: Fluctuations in pump pressure or temperature can affect retention time and peak area.1. Employ a stable isotope-labeled internal standard (¹³C₃-3-PG) to normalize for matrix effects. [3] If not available, use a robust sample cleanup procedure to remove as much of the matrix as possible. 2. Automate sample preparation steps where possible and ensure consistent timing and temperature for all samples. 3. Equilibrate the LC system thoroughly before starting the analysis and monitor system suitability throughout the run.
Low Signal Intensity (Ion Suppression) for 3-PG 1. Co-elution with Suppressing Agents: Phospholipids, salts, and other highly abundant matrix components can co-elute with 3-PG and suppress its ionization. 2. Suboptimal MS Source Conditions: Incorrect source temperature, gas flows, or voltages can lead to poor ionization.1. Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering compounds. Protein precipitation is a simple first step, but further cleanup is often necessary.[15] 2. Optimize chromatographic separation: Use ion-pairing chromatography or HILIC to better separate 3-PG from the matrix. 3. Optimize MS source parameters: Perform a source optimization experiment by infusing a 3-PG standard and adjusting parameters to maximize signal intensity.
No 3-PG Peak Detected 1. Insufficient Sample Concentration: The concentration of 3-PG in the sample may be below the limit of detection (LOD) of the method. 2. Sample Degradation: 3-PG may be degraded by phosphatases present in the sample if not properly handled. 3. Incorrect MS/MS Transition: The selected precursor and product ions may not be optimal for 3-PG.1. Concentrate the sample extract before analysis. 2. Immediately quench metabolic activity upon sample collection (e.g., using cold solvent) and keep samples on ice or frozen until analysis. [16] 3. Verify the MS/MS transition for 3-PG. A common transition is m/z 185 -> 79 (in negative ion mode).

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma

This protocol describes a protein precipitation method for the extraction of 3-PG from human plasma, suitable for subsequent LC-MS/MS analysis.

Materials:

  • Human plasma (collected in EDTA tubes)

  • ¹³C₃-3-Phosphoglycerate (Internal Standard)

  • Methanol (LC-MS grade), chilled to -80°C

  • Acetonitrile (LC-MS grade), chilled to -80°C

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 4°C and >14,000 x g)

  • Pipettes and tips

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the ¹³C₃-3-PG internal standard solution (concentration to be optimized based on expected endogenous levels).

  • Add 200 µL of a cold (-80°C) 80:20 (v/v) methanol:water solution.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Ion-Pairing Reversed-Phase LC-MS/MS Analysis of 3-PG

This protocol outlines a method for the analysis of 3-PG using ion-pairing reversed-phase liquid chromatography coupled with tandem mass spectrometry.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Tributylamine and 15 mM Acetic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-2 min: 0% B

    • 2-5 min: 0-50% B

    • 5-6 min: 50-95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95-0% B

    • 7.1-10 min: 0% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    • 3-PG: Precursor m/z 185 -> Product m/z 79

    • ¹³C₃-3-PG (IS): Precursor m/z 188 -> Product m/z 79

Quantitative Data Summary

The following table summarizes the expected performance of different analytical strategies for overcoming matrix effects in 3-PG analysis. The values are illustrative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Strategy Principle Expected Recovery (%) Expected RSD (%) Advantages Disadvantages
No Correction (Dilute and Shoot) Simple dilution of the sample extract.Highly variable (can be <50% due to suppression)>20%Fast and simple.Prone to significant matrix effects, leading to inaccurate results.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix.80-120%<15%Compensates for matrix effects to a large extent.Requires a suitable blank matrix which can be difficult to obtain.
Standard Addition Known amounts of standard are added to sample aliquots.90-110%<10%Highly accurate as it corrects for matrix effects in each individual sample.Time-consuming and requires more sample volume.[6]
Stable Isotope Dilution (¹³C₃-3-PG) A labeled internal standard is added to each sample.95-105%<5%Considered the "gold standard"; provides the most accurate and precise results by correcting for matrix effects and extraction variability.[3]Requires a specific labeled internal standard which can be expensive.

Visualizations

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP Dihydroxyacetone phosphate F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP->G3P Triosephosphate isomerase BPG13 1,3-Bisphosphoglycerate G3P->BPG13 Glyceraldehyde-3-phosphate dehydrogenase PG3 This compound BPG13->PG3 Phosphoglycerate kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Caption: The Glycolysis Pathway Highlighting this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with ¹³C₃-3-PG (IS) Plasma->Spike Precipitate Protein Precipitation (Cold Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Dry Supernatant Centrifuge->Dry Reconstitute Reconstitute Dry->Reconstitute LC Ion-Pairing RP-LC Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Experimental Workflow for 3-PG Quantification.

References

Technical Support Center: Optimizing 3-Phosphoglycerate (3-PG) Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Phosphoglycerate (3-PG) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your 3-PG detection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting and quantifying this compound (3-PG)?

A1: The primary methods for 3-PG detection are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and enzymatic assays. LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple metabolites. Enzymatic assays are often colorimetric or fluorometric and rely on the specific conversion of 3-PG by enzymes like phosphoglycerate kinase.

Q2: How can I improve the sensitivity of my 3-PG measurements?

A2: To enhance sensitivity, consider the following for each method:

  • For LC-MS/MS: Optimize sample preparation to remove interfering substances, use a high-quality internal standard, and fine-tune the mass spectrometer's ion source parameters. Derivatization of 3-PG can also improve its chromatographic behavior and ionization efficiency.

  • For Enzymatic Assays: Ensure optimal reaction conditions (pH, temperature), use fresh reagents, and consider a fluorometric assay format, which is often more sensitive than colorimetric methods.

Q3: What are "matrix effects" in LC-MS/MS analysis of 3-PG and how can I mitigate them?

A3: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of 3-PG due to co-eluting compounds from the sample matrix (e.g., plasma, cell lysates).[1][2] Phospholipids are common culprits in biological samples.[2] To mitigate matrix effects, you can:

  • Improve sample cleanup using techniques like solid-phase extraction (SPE).

  • Optimize chromatographic separation to resolve 3-PG from interfering compounds.

  • Use a stable isotope-labeled internal standard that co-elutes with 3-PG and experiences similar matrix effects.

  • Perform a matrix effect evaluation during method development by comparing the response of 3-PG in a clean solvent versus a sample matrix extract.[3]

Q4: My standard curve for the enzymatic assay is not linear. What are the possible causes?

A4: A non-linear standard curve in an enzymatic assay can be caused by several factors:

  • Substrate/Enzyme Concentration: The concentration of the substrate or the enzyme may be limiting at higher 3-PG concentrations.

  • Reagent Instability: Ensure all reagents are properly stored and freshly prepared.

  • Incorrect Incubation Time or Temperature: Verify that the assay is performed under the recommended conditions to ensure the reaction proceeds linearly.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to non-linearity. Prepare a master mix for reagents where possible.[4]

Troubleshooting Guides

LC-MS/MS Detection of 3-PG
Problem Possible Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Inefficient ionization of 3-PG.Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a different ionization mode (positive vs. negative). Derivatization can also enhance signal intensity.
Poor extraction recovery.Optimize the extraction protocol. Ensure the chosen solvent is appropriate for the polarity of 3-PG.[5]
Ion suppression due to matrix effects.[1][6]Improve sample cleanup to remove interfering compounds like phospholipids.[2] Use a stable isotope-labeled internal standard. Optimize chromatography to separate 3-PG from the suppression zone.[6]
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase or column chemistry.Adjust the mobile phase composition (e.g., pH, organic solvent ratio). Ensure compatibility between the sample solvent and the mobile phase. Use a column designed for polar analytes like a HILIC or mixed-mode column.
Column overload.Dilute the sample or reduce the injection volume.
Inconsistent Retention Times Unstable LC conditions.Ensure the LC system is properly equilibrated before injection. Check for leaks in the system. Monitor for pressure fluctuations.
Matrix effects altering retention.As described above, improve sample cleanup and chromatographic separation.[1]
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Contaminated sample or vial.Ensure proper sample handling and use clean collection tubes and vials.
Enzymatic Assay for 3-PG Detection
Problem Possible Cause Recommended Solution
Low or No Signal Inactive enzyme or degraded reagents.Use fresh reagents and ensure enzymes are stored at the correct temperature and have not expired.[4]
Incorrect assay conditions (pH, temperature).Verify that the assay buffer pH is optimal for the enzyme and the incubation temperature is correct as per the protocol.
Presence of inhibitors in the sample.Some substances can interfere with enzymatic reactions. Consider sample deproteinization or dilution.[4]
High Background Signal Contaminated reagents or samples.Use high-purity water and reagents. Run a "no enzyme" or "no sample" control to identify the source of the background.
Spontaneous degradation of substrate.Prepare substrate solutions fresh and store them appropriately.
Inconsistent Results Between Replicates Pipetting errors.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for the reaction components to minimize variability.[4]
Incomplete mixing of reagents.Ensure thorough mixing of reagents in each well.
Temperature fluctuations across the plate.Ensure the entire plate is incubated at a uniform temperature.

Data Presentation

Table 1: Comparison of 3-PG Detection Methods

Parameter LC-MS/MS Enzymatic Assay (Colorimetric/Fluorometric)
Principle Separation by chromatography followed by mass-based detection.Enzyme-catalyzed conversion of 3-PG leading to a measurable color or fluorescence change.
Sensitivity High (typically in the low ng/mL to pg/mL range).Moderate to high (fluorometric assays are generally more sensitive than colorimetric).
Specificity Very high, based on mass-to-charge ratio and fragmentation pattern.High, dependent on the specificity of the enzyme.
Throughput Moderate, depends on the length of the chromatographic run.High, suitable for 96-well or 384-well plate formats.
Sample Matrix Complexity Can be challenging due to matrix effects.[1][2]Can be affected by endogenous enzymes or inhibitors in the sample.[4]
Instrumentation Cost HighLow to moderate

Experimental Protocols

Detailed Protocol: Enzymatic Detection of 3-PG using a Coupled Enzyme Assay

This protocol is based on the conversion of 3-PG to 1,3-bisphosphoglycerate by phosphoglycerate kinase (PGK), which is then coupled to a series of reactions resulting in the oxidation of NADH, measured by a decrease in absorbance at 340 nm.

Materials:

  • This compound (3-PG) standard

  • Phosphoglycerate Kinase (PGK)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • ATP

  • NADH

  • Cysteine or DTT (as a reducing agent for GAPDH)

  • Assay Buffer (e.g., 100 mM Tris-HCl, 5 mM MgSO4, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of 3-PG standard in assay buffer.

    • Prepare a reaction mix containing ATP, NADH, cysteine/DTT, and GAPDH in assay buffer. The final concentrations should be optimized but can start with ~1 mM ATP, ~0.2 mM NADH, ~5 mM Cysteine/DTT, and an excess of GAPDH.

    • Prepare a solution of PGK in assay buffer. The concentration should be optimized to ensure the reaction is in the linear range.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the 3-PG standard in assay buffer to create a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable buffer and centrifuge to remove debris. The supernatant will be used for the assay. Samples may need to be deproteinized.

  • Assay Protocol:

    • Add 50 µL of each standard or sample to separate wells of the 96-well plate.

    • Add 100 µL of the reaction mix to each well.

    • Incubate the plate at 37°C for 5-10 minutes to allow any endogenous reactions to complete.

    • Initiate the reaction by adding 50 µL of the PGK solution to each well.

    • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm in kinetic mode, taking readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (decrease in A340 per minute) for each standard and sample.

    • Subtract the rate of the blank (0 µM 3-PG) from all other readings.

    • Plot the corrected rates for the standards against their concentrations to generate a standard curve.

    • Determine the concentration of 3-PG in the samples by interpolating their rates on the standard curve.

Detailed Protocol: LC-MS/MS for 3-PG Quantification in Cell Lysates

Materials:

  • This compound (3-PG) standard

  • Stable isotope-labeled 3-PG internal standard (e.g., 13C3-3-PG)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Extraction:

    • Culture cells to the desired density.

    • Quench metabolism by rapidly washing the cells with ice-cold saline or by adding cold methanol.[5]

    • Lyse the cells using a cold extraction solvent (e.g., 80% methanol).

    • Add the internal standard to each sample.

    • Vortex and incubate on ice.

    • Centrifuge to pellet cell debris and proteins.

    • Transfer the supernatant to a new tube and dry it down under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for injection (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A to elute polar compounds.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 3-PG and the internal standard. For 3-PG, this could be m/z 185 -> m/z 97.

      • Optimize cone voltage and collision energy for each transition.

  • Data Analysis:

    • Integrate the peak areas for 3-PG and the internal standard.

    • Calculate the peak area ratio (3-PG / internal standard).

    • Prepare a standard curve by analyzing known concentrations of 3-PG with a fixed amount of internal standard.

    • Plot the peak area ratio versus the concentration for the standards.

    • Determine the concentration of 3-PG in the samples from the standard curve.

Visualizations

glycolysis_pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 This compound BPG13->PG3 ATP generation PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate ATP generation

Caption: Role of this compound in the Glycolysis Pathway.

troubleshooting_workflow start Low 3-PG Signal in LC-MS/MS check_ms Check MS Parameters (Ionization, MRM) start->check_ms check_sample_prep Review Sample Preparation (Extraction, Cleanup) start->check_sample_prep check_chromatography Evaluate Chromatography (Peak Shape, Retention) start->check_chromatography ms_ok Parameters Optimal? check_ms->ms_ok sample_prep_ok Recovery & Cleanup Adequate? check_sample_prep->sample_prep_ok chrom_ok Good Peak Shape & Retention? check_chromatography->chrom_ok ms_ok->check_sample_prep Yes optimize_ms Optimize Source & MRM ms_ok->optimize_ms No sample_prep_ok->check_chromatography Yes improve_sample_prep Improve Extraction/Cleanup (e.g., SPE) sample_prep_ok->improve_sample_prep No optimize_lc Optimize LC Method (Column, Mobile Phase) chrom_ok->optimize_lc No matrix_effect Suspect Matrix Effect chrom_ok->matrix_effect Yes, but still low end Sensitive & Reliable 3-PG Detection chrom_ok->end Yes optimize_ms->check_ms improve_sample_prep->check_sample_prep optimize_lc->check_chromatography investigate_matrix Perform Post-column Infusion or Matrix Factor Test matrix_effect->investigate_matrix use_is Implement Stable Isotope Internal Standard investigate_matrix->use_is use_is->end

Caption: Troubleshooting Workflow for Low 3-PG Signal in LC-MS/MS.

References

Technical Support Center: 3-Phosphoglycerate Dehydrogenase (PHGDH) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Phosphoglycerate Dehydrogenase (PHGDH) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your PHGDH experiments in a question-and-answer format.

Q1: Why is my PHGDH activity reading lower than expected or absent?

A1: Low or no enzyme activity can stem from several factors. Consider the following possibilities:

  • Inactive Enzyme:

    • Improper Storage: PHGDH is sensitive to storage conditions. Ensure your enzyme is stored at the recommended temperature (typically -80°C for the positive control) and has not undergone multiple freeze-thaw cycles.[1]

    • Enzyme Degradation: The enzyme may have degraded due to improper handling, such as being kept at room temperature for extended periods. Always keep the enzyme on ice when in use.

  • Sub-optimal Assay Conditions:

    • Incorrect pH: The optimal pH for human PHGDH activity is around 7.0.[2] Significant deviations can drastically reduce enzyme activity.

    • Temperature: Assays are typically run at 37°C.[1][3] Ensure your plate reader is pre-warmed to the correct temperature.

  • Reagent Issues:

    • Degraded NAD+/NADH: NAD+ and NADH are crucial cofactors and are sensitive to degradation. Prepare fresh solutions or use aliquots stored at -20°C.[1]

    • Substrate Concentration: Ensure the concentration of this compound (3-PG) is not limiting. The Km for 3-PG for human PHGDH is approximately 186.7 µM.[4]

    • Reagent Stability: Reconstituted substrates and developers may have a limited shelf life, even when stored correctly. Check the manufacturer's instructions for stability information.[1][3]

  • Sample Preparation Problems:

    • Low PHGDH Expression: The cell line or tissue you are using may have low endogenous PHGDH levels.

    • Inefficient Lysis: Incomplete cell or tissue homogenization will result in a lower yield of the enzyme in your lysate.

Q2: My background signal is too high. What can I do to reduce it?

A2: High background can mask the true enzyme activity. Here are some common causes and solutions:

  • Sample-Specific Interference: Some components in your sample lysate may interfere with the assay.

    • Ammonium Sulfate Precipitation: To remove small molecule interferences, you can perform an ammonium sulfate precipitation of your sample.[3]

    • Run a Sample Background Control: Always include a control well for each sample that contains the sample and all reaction components except the PHGDH substrate. Subtract this reading from your experimental reading.[1]

  • Contaminated Reagents: Your buffers or other reagents may be contaminated. Use fresh, high-quality reagents.

  • Non-Enzymatic Reduction of the Probe: In colorimetric or fluorometric assays, some compounds in your sample might non-enzymatically reduce the detection probe. The sample background control will help to account for this.

Q3: The results of my assay are not reproducible. What are the likely causes?

A3: Lack of reproducibility can be frustrating. Here are some areas to investigate:

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes of enzyme or substrates, can lead to significant variability. Ensure your pipettes are calibrated and use appropriate pipetting techniques.

  • Inconsistent Incubation Times: For kinetic assays, ensure that the time between adding the reaction mix and the start of the measurement is consistent for all wells.

  • Temperature Fluctuations: Variations in temperature across the microplate can affect enzyme activity. Ensure the plate is evenly heated.

  • Well-to-Well Variation: Use high-quality microplates and ensure they are compatible with your plate reader.

Q4: How can I be sure that the signal I am measuring is specific to PHGDH activity?

A4: To confirm the specificity of your assay, consider the following controls:

  • Use a Known PHGDH Inhibitor: Include a control with a known PHGDH inhibitor to demonstrate that the measured activity is indeed from PHGDH.

  • Positive and Negative Controls: Always run a positive control (recombinant PHGDH enzyme) and a negative control (no enzyme or a heat-inactivated enzyme) to ensure the assay is working correctly.[1]

  • Test for Substrate Promiscuity: Be aware that PHGDH can also catalyze the reduction of other substrates like α-ketoglutarate.[2][5] If your sample contains high levels of these substrates, it could interfere with your assay.

Data Presentation

Table 1: Kinetic Parameters of Human this compound Dehydrogenase

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound (3-PG)260~1.5~5.8 x 10³
3-Phosphohydroxypyruvate (PHP)~10~1.5~1.5 x 10⁵
α-Ketoglutarate (AKG)-similar to 3-PG-
Oxaloacetate (OAA)-slightly faster than 3-PG-

Data compiled from multiple sources.[2][5][6] Note that kinetic parameters can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Colorimetric PHGDH Activity Assay

This protocol is based on a typical commercially available kit and measures the production of NADH, which then reduces a probe to generate a colorimetric signal at 450 nm.[1]

Materials:

  • PHGDH Assay Buffer

  • PHGDH Substrate (containing 3-PG and NAD+)

  • PHGDH Developer

  • NADH Standard

  • PHGDH Positive Control

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

  • Sample (cell or tissue lysate)

Procedure:

  • Sample Preparation:

    • Homogenize tissue (e.g., 20 mg) or cells (e.g., 4 x 10⁶) in 400 µL of ice-cold PHGDH Assay Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Collect the supernatant. This is your sample lysate.

  • NADH Standard Curve Preparation:

    • Prepare a series of NADH standards in PHGDH Assay Buffer according to the kit manufacturer's instructions (e.g., 0, 2.5, 5.0, 7.5, 10, and 12.5 nmol/well).

    • Adjust the final volume of each standard to 50 µL/well with PHGDH Assay Buffer.

  • Reaction Setup:

    • Add 2-50 µL of your sample lysate to the desired wells.

    • For the positive control, add 5-20 µL of the PHGDH Positive Control.

    • For sample background controls, add the same amount of sample lysate to separate wells.

    • Adjust the final volume in all wells to 50 µL with PHGDH Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix for each well by mixing the PHGDH Substrate and PHGDH Developer according to the kit's protocol.

    • Prepare a Background Control Mix containing only the PHGDH Developer.

  • Measurement:

    • Add 50 µL of the Reaction Mix to the sample, positive control, and standard wells.

    • Add 50 µL of the Background Control Mix to the sample background control wells.

    • Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

  • Calculation:

    • Subtract the 0 NADH standard reading from all standard readings and plot the NADH standard curve.

    • Subtract the sample background control readings from the corresponding sample readings.

    • Calculate the change in absorbance over a linear portion of the curve to determine the PHGDH activity.

Protocol 2: Spectrophotometric PHGDH Activity Assay

This protocol measures the production of NADH by directly monitoring the increase in absorbance at 340 nm.[5]

Materials:

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.0)

  • This compound (3-PG) solution

  • NAD+ solution

  • Hydrazine (to drive the reaction forward)

  • 96-well UV-transparent plate

  • Spectrophotometric multiwell plate reader capable of reading at 340 nm

  • Sample (purified enzyme or lysate)

Procedure:

  • Reaction Setup:

    • In a UV-transparent 96-well plate, add the following to each well:

      • Assay Buffer

      • NAD+ (to a final concentration of, for example, 1.5 mM)

      • 3-PG (to a final concentration of, for example, 2.5 mM)

      • Hydrazine (to a final concentration of, for example, 200 mM)

  • Initiate the Reaction:

    • Add your enzyme sample to each well to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Monitor the increase in absorbance at 340 nm over time.

  • Calculation:

    • Determine the rate of reaction from the linear portion of the absorbance vs. time curve.

    • Use the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production.

Visualizations

PHGDH_Troubleshooting_Workflow start Assay Not Working check_activity Low or No Activity? start->check_activity check_background High Background? check_activity->check_background No inactive_enzyme Check Enzyme: - Storage (-80°C) - Freeze-thaw cycles - Kept on ice? check_activity->inactive_enzyme Yes check_reproducibility Poor Reproducibility? check_background->check_reproducibility No sample_interference Sample Interference: - Ammonium sulfate precipitation - Run sample background control check_background->sample_interference Yes pipetting_error Pipetting Errors: - Calibrate pipettes - Proper technique check_reproducibility->pipetting_error Yes solution Problem Solved check_reproducibility->solution No, consult further suboptimal_conditions Check Conditions: - pH (~7.0) - Temperature (37°C) inactive_enzyme->suboptimal_conditions reagent_issues Check Reagents: - Fresh NAD+/NADH - Substrate concentration - Reagent stability suboptimal_conditions->reagent_issues sample_prep_issues Check Sample Prep: - Low PHGDH expression - Inefficient lysis reagent_issues->sample_prep_issues sample_prep_issues->solution contaminated_reagents Contaminated Reagents: - Use fresh, high-quality reagents sample_interference->contaminated_reagents contaminated_reagents->solution incubation_time Inconsistent Incubation: - Standardize timing pipetting_error->incubation_time temp_fluctuations Temperature Fluctuations: - Ensure even plate heating incubation_time->temp_fluctuations temp_fluctuations->solution

Caption: Troubleshooting workflow for a non-working PHGDH assay.

Serine_Biosynthesis_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis ThreePG This compound (3-PG) Glycolysis->ThreePG PHGDH PHGDH ThreePG->PHGDH ThreePHP 3-Phosphohydroxypyruvate (3-PHP) PHGDH->ThreePHP NADH NADH PHGDH->NADH PSAT1 PSAT1 ThreePHP->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine aKG α-Ketoglutarate PSAT1->aKG PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine Glycine Glycine Serine->Glycine OneCarbon One-Carbon Metabolism (Nucleotide Synthesis, etc.) Serine->OneCarbon Glycine->OneCarbon Glutamate Glutamate Glutamate->PSAT1 NAD NAD+ NAD->PHGDH

Caption: The de novo serine biosynthesis pathway.

References

Technical Support Center: 3-Phosphoglycerate (3-PG) Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Phosphoglycerate (3-PG) standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of 3-PG standards to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-PG)?

A1: this compound is a crucial metabolic intermediate in both glycolysis and the Calvin cycle.[1][2] In glycolysis, it is formed from 1,3-bisphosphoglycerate and is a precursor for the synthesis of other important molecules, including serine. In photosynthesis (Calvin cycle), 3-PG is one of the first stable products of carbon fixation.[3][4] Due to its central role in metabolism, 3-PG is a key analyte in many biological studies.

Q2: What are the common forms of 3-PG standards available?

A2: 3-PG standards are typically available as salts to improve stability and solubility. The most common form is the disodium salt of D-(-)-3-Phosphoglyceric acid. Other salt forms, such as the tris salt, may also be encountered.

Q3: How should I store my 3-PG standards?

A3: Proper storage is critical to prevent degradation. Both solid and stock solutions of 3-PG standards should be stored at -20°C for long-term stability. For short-term use, refrigerated conditions (2-8°C) may be acceptable for a limited time, but freezing is recommended to minimize degradation.

Troubleshooting Guides

Issue 1: Inconsistent or Low Signal in Assays

Possible Cause 1: Degradation of 3-PG Standard

  • Symptoms: Decreased signal intensity over time, poor linearity of standard curves, or a complete loss of signal.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the 3-PG standard has been consistently stored at -20°C. Avoid repeated freeze-thaw cycles.

    • Prepare Fresh Stock Solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from a new vial of solid standard.

    • pH of the Solution: 3-PG is more susceptible to hydrolysis at acidic pH. Ensure that the solvent or buffer used to prepare the standard solution has a neutral to slightly alkaline pH (pH 7.0-8.0).

    • Check for Contamination: Microbial contamination can lead to the enzymatic degradation of 3-PG. Use sterile solvents and containers for preparing and storing solutions.

Possible Cause 2: Improper Sample Handling

  • Symptoms: High variability between replicate measurements.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: When preparing stock solutions, ensure the solid 3-PG is completely dissolved. Vortexing and brief sonication can aid in dissolution.

    • Accurate Pipetting: Use calibrated pipettes to ensure accurate and consistent volumes are being dispensed.

    • Maintain Temperature Consistency: Bring standards to room temperature before use and keep them on ice during the experiment to minimize degradation.

Issue 2: High Background Signal in Enzymatic Assays

Possible Cause 1: Contaminating Enzyme Activity

  • Symptoms: A significant signal is detected in the absence of the intended enzyme or in blank samples.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure that all reagents, including buffers and enzymes used in the assay, are of high purity and free from contaminating enzymatic activities that could either produce or consume 3-PG.

    • Run Proper Controls: Always include a "no-enzyme" control and a "no-substrate" (no 3-PG) control to identify the source of the background signal.

Possible Cause 2: Interference from Buffer Components

  • Symptoms: The choice of buffer affects the background signal or the performance of the assay.

  • Troubleshooting Steps:

    • Buffer Compatibility: Test the compatibility of your 3-PG standard with different buffer systems. Buffers like Tris-HCl, HEPES, and phosphate buffers are commonly used. However, their components can sometimes interfere with the assay chemistry.

    • Chelating Agents: If your assay is sensitive to divalent cations, be mindful of the presence of chelating agents like EDTA in your buffers, which could inhibit necessary enzymatic activity.

Experimental Protocols

Preparation of 3-PG Standard Stock Solution (10 mM)

Materials:

  • D-(-)-3-Phosphoglyceric acid disodium salt (or other salt form)

  • Nuclease-free water or appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Allow the vial of solid 3-PG to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required mass of 3-PG salt to prepare the desired volume and concentration of the stock solution. The molecular weight will vary depending on the salt form.

  • Weigh the calculated amount of 3-PG powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of nuclease-free water or buffer to the tube.

  • Vortex the tube thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Generating a Standard Curve for a 3-PG Assay

Procedure:

  • Thaw a single-use aliquot of the 10 mM 3-PG stock solution on ice.

  • Perform a series of serial dilutions of the stock solution using the same buffer as your experimental samples to create a range of standard concentrations. The appropriate range will depend on the sensitivity of your assay.

  • A typical standard curve might include concentrations from 0 µM to 100 µM.

  • Include a blank sample containing only the buffer to determine the background signal.

  • Run each standard concentration in triplicate to assess variability.

  • Plot the assay signal (e.g., absorbance, fluorescence) as a function of the 3-PG concentration.

  • Perform a linear regression analysis to determine the equation of the line and the R-squared value, which should be close to 1 for a good quality standard curve.

Data Presentation

Table 1: Recommended Storage Conditions for 3-PG Standards

FormStorage TemperatureDurationNotes
Solid (Powder)-20°CLong-termKeep vial tightly sealed and protected from moisture.
Stock Solution-20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Working Dilutions2-8°CFor immediate usePrepare fresh daily and keep on ice during experiments.

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Action
Inconsistent/Low SignalDegradation of standardPrepare fresh stock solution, verify -20°C storage, use neutral pH buffer.
Improper sample handlingEnsure complete dissolution, use calibrated pipettes, maintain temperature consistency.
High Background SignalContaminating enzyme activityUse high-purity reagents, run proper controls.
Buffer interferenceTest buffer compatibility, be mindful of additives like chelating agents.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Solid_Standard Solid 3-PG (Room Temp) Stock_Solution 10 mM Stock Solution Solid_Standard->Stock_Solution Dissolve in Buffer (pH 7-8) Working_Standards Working Standards (Serial Dilutions) Stock_Solution->Working_Standards Dilute in Assay Buffer Assay_Plate Prepare Assay Plate (Standards & Samples) Working_Standards->Assay_Plate Add_Reagents Add Assay Reagents (Enzymes, etc.) Assay_Plate->Add_Reagents Incubate Incubate Add_Reagents->Incubate Read_Signal Read Signal (e.g., Absorbance) Incubate->Read_Signal Standard_Curve Generate Standard Curve Read_Signal->Standard_Curve Calculate_Concentration Calculate Sample Concentrations Standard_Curve->Calculate_Concentration degradation_pathway cluster_hydrolysis Primary Degradation Pathway (Hydrolysis) cluster_isomerization Potential Isomerization 3PG This compound Glycerate Glycerate 3PG->Glycerate H₂O (favored at low pH) Pi Inorganic Phosphate 2PG 2-Phosphoglycerate (Isomerization) 3PG->2PG Spontaneous or Enzymatic

References

Technical Support Center: 3-Phosphoglycerate (3-PG) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Phosphoglycerate (3-PG) quantification assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for 3-PG is not linear. What are the common causes?

A1: Non-linearity in your 3-PG calibration curve can arise from several factors. These include errors in the preparation of your standards, such as inaccurate dilutions or degradation of the 3-PG stock solution.[1] Another common cause is detector saturation at high concentrations of 3-PG, where the signal response no longer increases proportionally with the concentration.[2][3] Additionally, issues with the assay reagents, such as suboptimal enzyme concentration or activity, can lead to a non-linear response. It is also important to consider the dynamic range of your specific assay; concentrations outside this range will likely show non-linear behavior.

Q2: I am observing high background noise in my 3-PG assay. How can I reduce it?

A2: High background can be caused by several factors, including contaminated reagents or buffers which may introduce interfering substances. Autofluorescence from sample components, particularly in cell-based assays, can also contribute to high background.[4] To mitigate this, ensure all your reagents are freshly prepared and of high purity. For cell-based assays, consider using a specialized medium with reduced autofluorescence or performing a background subtraction.[4] Insufficient washing steps during the protocol can also leave behind unbound reagents, leading to elevated background signals.

Q3: The sensitivity of my 3-PG assay is low, and I cannot detect low concentrations of my analyte. What can I do to improve it?

A3: Low sensitivity can be a result of suboptimal reaction conditions. Ensure that the pH and temperature of your assay are optimal for the enzymes used. The concentration of cofactors, such as NAD+/NADH, can also be a limiting factor.[5] If you are using a fluorometric or colorimetric assay, the choice of detection wavelength is critical; make sure you are measuring at the optimal excitation and emission wavelengths for your fluorophore or chromophore.[1] For LC-MS/MS based methods, optimizing the ionization source parameters and collision energies for 3-PG can significantly enhance sensitivity.

Q4: Can I use a non-linear calibration curve for quantification?

A4: While a linear curve is ideal, a non-linear curve, such as a quadratic fit, can be used for quantification provided you have a sufficient number of calibration points to accurately define the curve.[5] It is crucial to ensure that your samples fall within the well-defined portion of this curve. However, it's important to investigate the cause of the non-linearity, as it may indicate an underlying issue with your assay that could affect the accuracy and reproducibility of your results.[5]

Troubleshooting Guide

This guide provides a summary of common issues, their potential causes, and recommended solutions for 3-PG quantification assays.

Issue Potential Cause Recommended Solution Expected Outcome
Poor Linearity (R² < 0.99) Inaccurate standard preparationPrepare fresh serial dilutions from a new stock solution of 3-PG. Verify the concentration of the stock solution.Improved linearity of the calibration curve (R² ≥ 0.99).
Detector saturation at high concentrationsExtend the dilution series to include lower concentrations and reduce the highest concentration point.The upper part of the curve becomes linear.
Suboptimal enzyme concentrationOptimize the concentration of the enzymes used in the assay (e.g., phosphoglycerate mutase, enolase, pyruvate kinase).A linear response across a wider dynamic range.
High Background Signal Contaminated reagents or buffersPrepare all buffers and reagent solutions fresh using high-purity water and reagents.Reduction in the signal of the blank and low concentration samples.
Autofluorescence from sample matrixInclude a "sample blank" control (sample without a key reaction component) to measure and subtract the background fluorescence.More accurate quantification of low-level samples.
Insufficient washing stepsIncrease the number and/or duration of washing steps in the protocol.Lower background signal and improved signal-to-noise ratio.
Low Sensitivity (High LOD/LOQ) Suboptimal reaction conditions (pH, temperature)Optimize the pH and incubation temperature of the assay according to the enzyme's specifications.Increased signal intensity and lower limit of detection.
Inappropriate detection wavelengthVerify the optimal excitation and emission wavelengths for your fluorometric assay or the absorbance wavelength for your colorimetric assay.Enhanced signal strength and improved sensitivity.
Insufficient cofactor concentrationIncrease the concentration of necessary cofactors (e.g., NAD+/NADH, ADP) in the reaction mixture.A stronger signal response, particularly at low analyte concentrations.
Poor Reproducibility (High %CV) Inconsistent pipettingUse calibrated pipettes and practice consistent pipetting techniques. Use of automated liquid handlers can improve precision.Lower coefficient of variation (%CV) between replicate measurements.
Temperature fluctuations during incubationEnsure a stable and uniform temperature during all incubation steps by using a calibrated incubator or water bath.Improved consistency of results across different wells and plates.
Sample degradationKeep samples on ice during preparation and store them at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[6]More consistent measurements between samples analyzed at different times.

Experimental Protocols

Enzymatic Assay for this compound Quantification (Colorimetric/Fluorometric)

This protocol is based on the principle of converting 3-PG to pyruvate, which is then detected.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Triethanolamine buffer, pH 7.6.

  • 3-PG Standard Stock Solution (100 mM): Dissolve the appropriate amount of 3-Phosphoglyceric acid trisodium salt in deionized water.

  • Cofactor Solution: Prepare a solution containing 21 mM ADP and 6.4 mM NADH in Assay Buffer.

  • Enzyme Mix: Prepare a solution in Assay Buffer containing phosphoglycerate mutase (PGM), enolase, pyruvate kinase (PK), and L-lactic dehydrogenase (LDH). The optimal concentration of each enzyme should be determined empirically.

  • Probe: A suitable colorimetric or fluorometric probe that reacts with the final product.

2. Standard Curve Preparation:

  • Prepare a series of 3-PG standards by serially diluting the 100 mM stock solution in Assay Buffer. A typical concentration range would be 0 to 100 µM.

3. Sample Preparation:

  • Cell Lysates: Homogenize 1 x 10^6 cells in 200 µL of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove debris. Collect the supernatant.

  • Tissue Homogenates: Homogenize 10 mg of tissue in 200 µL of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

  • It is recommended to deproteinize samples using a 10 kDa molecular weight cut-off spin filter.[1]

4. Assay Procedure:

  • Add 50 µL of each standard or sample to the wells of a 96-well plate.

  • Prepare a Reaction Mix containing Assay Buffer, Cofactor Solution, Enzyme Mix, and the Probe.

  • Add 50 µL of the Reaction Mix to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • For background control, prepare a reaction mix without the PGM enzyme and subtract this value from the sample readings.

5. Data Analysis:

  • Subtract the blank reading from all standard and sample readings.

  • Plot the corrected readings for the standards against their concentrations to generate a standard curve.

  • Determine the concentration of 3-PG in the samples from the standard curve.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the metabolic pathway of this compound and a typical experimental workflow for its quantification.

glycolysis_pathway cluster_glycolysis Glycolysis cluster_serine Serine Biosynthesis Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P PGI F16BP Fructose-1,6-BP F6P->F16BP PFK-1 DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-P F16BP->G3P DHAP->G3P TPI 13BPG 1,3-Bisphosphoglycerate G3P->13BPG GAPDH 3PG This compound 13BPG->3PG PGK 2PG 2-Phosphoglycerate 3PG->2PG PGM 3PHP 3-Phosphohydroxypyruvate 3PG->3PHP PHGDH 3PG->3PHP PEP Phosphoenolpyruvate 2PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK Phosphoserine Phosphoserine 3PHP->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH

Caption: Metabolic pathways involving this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction Standard Standard SerialDilution Serial Dilution Standard->SerialDilution Create Standards Deproteinization Deproteinization (e.g., 10 kDa filter) Extraction->Deproteinization PlateLoading Load Plate: Standards & Samples Deproteinization->PlateLoading SerialDilution->PlateLoading ReactionMix Add Reaction Mix (Enzymes, Cofactors, Probe) PlateLoading->ReactionMix Incubation Incubate (37°C, 30-60 min) ReactionMix->Incubation Measurement Measure Signal (Absorbance/Fluorescence) Incubation->Measurement StdCurve Generate Standard Curve Measurement->StdCurve Quantification Quantify 3-PG in Samples StdCurve->Quantification

Caption: Experimental workflow for 3-PG quantification.

References

Technical Support Center: Optimizing Quenching Methods for 3-Phosphoglycerate Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize quenching methods for accurate 3-Phosphoglycerate (3-PG) metabolomics.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in 3-PG metabolomics?

A1: The primary goal of quenching is to instantly halt all enzymatic activity within the cells.[1][2] This "freezes" the metabolic state of the cells at the time of harvesting, preventing any changes in the concentration of metabolites like this compound (3-PG) during sample processing.[3] Incomplete or slow quenching can lead to the interconversion of metabolites, such as the conversion of 3-PG to phosphoenolpyruvate (PEP) by the enzyme enolase, resulting in inaccurate quantification.

Q2: What are the most common quenching methods for studying 3-PG?

A2: The most common methods involve the use of cold organic solvents to rapidly lower the temperature and denature enzymes. These include:

  • Cold Methanol Solutions: Mixtures of methanol and water (e.g., 60-80% methanol) at temperatures ranging from -20°C to -80°C are widely used.[4][5]

  • Acidic Methanol: The addition of an acid, such as formic acid, to the cold methanol solution can enhance the quenching efficiency and improve the stability of phosphorylated metabolites like 3-PG.[6][7]

  • Liquid Nitrogen: Direct plunging of cell pellets or culture dishes into liquid nitrogen provides the most rapid temperature drop, effectively stopping metabolism.[8] This is often followed by extraction with a cold solvent.

Q3: How can I prevent leakage of 3-PG from cells during quenching?

A3: Metabolite leakage is a significant challenge, particularly when using organic solvents that can compromise cell membrane integrity.[3] To minimize leakage:

  • Optimize Methanol Concentration: The optimal methanol concentration can vary between cell types. While higher concentrations can be more effective at quenching, they may also cause more significant leakage. For some organisms, a lower concentration of cold methanol (e.g., 40%) has been shown to reduce leakage.[4]

  • Use Isotonic Solutions: Rinsing cells with an ice-cold isotonic solution like saline (0.9% NaCl) before quenching can help maintain cell integrity.[1]

  • Rapid Processing: Minimize the time cells are in contact with the quenching solution before metabolite extraction.

  • Fast Filtration: For suspension cultures, rapid filtration to separate cells from the media before quenching can reduce extracellular contamination and the time needed for washing steps.

Q4: Can the quenching solvent interfere with downstream analysis of 3-PG by LC-MS/MS?

A4: Yes, components of the quenching and extraction solvents can interfere with LC-MS/MS analysis. For example, high concentrations of salts from buffers can cause ion suppression in the mass spectrometer. Organic solvents need to be compatible with the chosen chromatography method. It is often necessary to evaporate the solvent and reconstitute the sample in a solvent that is compatible with the initial mobile phase of the liquid chromatography.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no detectable 3-PG signal Metabolite Leakage: 3-PG has leaked from the cells during the quenching or washing steps.• Reduce the methanol concentration in the quenching solution.[4]• Use an ice-cold isotonic washing solution (e.g., 0.9% saline).[1]• Minimize the duration of the washing and quenching steps.• Consider fast filtration for suspension cells to quickly separate them from the media.
Incomplete Extraction: The extraction protocol is not efficiently lysing the cells and solubilizing 3-PG.• Ensure the use of a strong extraction solvent, such as a methanol/water or methanol/chloroform/water mixture.• Incorporate a cell disruption step like sonication or bead beating after adding the extraction solvent.
Inaccurate 3-PG quantification (e.g., high variability between replicates) Incomplete Quenching: Residual enzymatic activity is converting 3-PG to other metabolites.• Use a lower temperature for the quenching solution (-40°C to -80°C).• Add formic acid to the quenching solvent (e.g., 0.1 M) to aid in enzyme denaturation.[6]• Ensure a sufficient volume of quenching solution is used to rapidly cool the entire sample.
Sample Degradation: 3-PG is degrading during sample storage or processing.• Store extracts at -80°C.• Avoid repeated freeze-thaw cycles.[1]• Process samples on dry ice or in a cold room whenever possible.
Poor chromatographic peak shape for 3-PG Solvent Mismatch: The solvent in which the final extract is dissolved is too different from the initial mobile phase of the LC method.• Evaporate the extraction solvent completely and reconstitute the sample in the initial mobile phase or a compatible solvent.
Matrix Effects: Other molecules in the sample are co-eluting with 3-PG and interfering with its ionization.• Optimize the chromatographic separation to better resolve 3-PG from interfering compounds.• Consider a sample cleanup step, such as solid-phase extraction (SPE), if matrix effects are severe.

Data Presentation

Table 1: Representative Metabolite Recovery with Different Cold Methanol Quenching Conditions.

This table illustrates the expected trend of metabolite recovery based on studies of various cell types. The data suggests that while a higher methanol concentration may be effective for quenching, it can lead to increased leakage of small, polar molecules like 3-PG. The optimal concentration should be empirically determined for the specific cell type being studied.

Quenching Solution (Methanol % v/v)Temperature (°C)Average Recovery of Phosphorylated Sugars (%)Average Recovery of Organic Acids (%)Average Recovery of Amino Acids (%)
40%-25~95%~92%~88%
60%-40~85%~80%~75%
100%-40~50%~45%~40%

Data is synthesized from studies on Penicillium chrysogenum and represents expected trends. Actual recoveries will vary depending on the organism and specific experimental conditions.[4]

Experimental Protocols

Protocol 1: Quenching of Adherent Mammalian Cells for 3-PG Analysis
  • Cell Culture: Grow adherent cells in a 6-well plate to the desired confluency.

  • Media Removal: Aspirate the cell culture medium completely.

  • Washing: Immediately wash the cells twice with 1 mL of ice-cold 0.9% NaCl solution per well. Aspirate the wash solution completely after each wash.

  • Quenching: Add 1 mL of -80°C 80% methanol containing 0.1 M formic acid to each well.

  • Scraping: Immediately place the plate on dry ice and use a cell scraper to scrape the cells in the cold methanol solution.

  • Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the tube for 30 seconds and place it on dry ice for 15 minutes.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Storage: Store the extract at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Sample Preparation: Evaporate the stored metabolite extract to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase ion-pairing chromatography column for separation.

  • Mass Spectrometry: Analyze the sample using a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).

    • Parent Ion (Q1): m/z 185.0

    • Product Ion (Q3): m/z 79.0 (corresponding to [PO3]⁻)

  • Quantification: Create a standard curve using a pure 3-PG standard to quantify the concentration in the samples.

Visualizations

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP Aldolase G3P Glyceraldehyde-3-Phosphate F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH PG3 This compound BPG13->PG3 Phosphoglycerate Kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: The Glycolysis Pathway Highlighting this compound.

Quenching_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellCulture 1. Cell Culture/Harvesting Washing 2. Rapid Washing (Ice-cold Saline) CellCulture->Washing Quenching 3. Quenching (-80°C Acidic Methanol) Washing->Quenching Extraction 4. Metabolite Extraction (Vortexing/Sonication) Quenching->Extraction Centrifugation 5. Centrifugation (Pellet Debris) Extraction->Centrifugation Supernatant 6. Supernatant Collection Centrifugation->Supernatant Drying 7. Solvent Evaporation Supernatant->Drying Reconstitution 8. Reconstitution Drying->Reconstitution LCMS 9. LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis 10. Data Analysis LCMS->DataAnalysis

Caption: Experimental Workflow for 3-PG Metabolomics.

References

Dealing with high background in 3-Phosphoglycerate colorimetric assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background issues in 3-Phosphoglycerate (3-PG) colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound (3-PG) colorimetric assay?

A1: Most 3-PG colorimetric assays are based on a coupled enzymatic reaction. In a common format, 3-PG is converted through a series of enzymatic steps to produce a detectable product like NADH or a colored compound. The amount of product generated is directly proportional to the concentration of 3-PG in the sample.

Q2: What are the common causes of high background in a 3-PG colorimetric assay?

A2: High background can stem from several sources, including:

  • Contaminated Reagents: Impurities in enzymes, substrates, or buffers can lead to non-specific reactions.

  • Sample-Related Interference: Endogenous enzymes or compounds in the biological sample can react with the assay components.

  • Improper Sample Preparation: Residual proteins or other cellular components can interfere with the assay.

  • Reagent Instability: Degradation of critical reagents, such as NADH, can contribute to a high background signal.

  • Incorrect Assay Conditions: Non-optimal pH, temperature, or incubation times can increase non-specific signal.

Q3: How can I differentiate between reagent- and sample-related high background?

A3: To distinguish between these sources, you can run several control wells:

  • No-Sample Control (Reagent Blank): Contains all assay reagents but no sample. A high signal in this well points to reagent contamination or instability.

  • Sample Blank: Contains the sample and all assay reagents except for the enzyme that initiates the 3-PG specific reaction. A high signal here indicates the presence of interfering substances in your sample.

Q4: What are some common interfering substances in biological samples for this assay?

A4: Biological samples can contain various molecules that interfere with the assay. These include, but are not limited to, hemoglobin (from hemolysis), bilirubin, and lipids.[1] Endogenous enzymes in the sample that can participate in side reactions are also a significant source of interference.

Q5: How critical is the stability of the prepared reagents?

A5: Reagent stability is crucial. For example, NADH, a common component or product in these assays, is unstable and can degrade over time, leading to increased background absorbance. It is recommended to prepare fresh reagents for each experiment and store them according to the manufacturer's instructions.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to high background in your 3-PG colorimetric assay.

Issue 1: High Background in the "No-Sample" Control (Reagent Blank)

This indicates a problem with the assay reagents themselves.

Potential Cause Recommended Action
Contaminated Water or Buffers Use fresh, high-purity (e.g., Milli-Q) water to prepare all buffers and reagent solutions.
Degraded Reagents Prepare fresh aliquots of all reagents, especially enzymes and cofactors like NADH. Avoid repeated freeze-thaw cycles.
Contaminated Enzyme Preparations Source enzymes from a reputable supplier. If contamination is suspected, try a new lot of the enzyme.
Incorrect Reagent Concentration Double-check all calculations and dilutions for reagent preparation.
Issue 2: High Background in the "Sample Blank"

This suggests that components within your sample are causing interference.

Potential Cause Recommended Action
Endogenous Enzyme Activity Deproteinize your sample prior to the assay. Common methods include perchloric acid (PCA) precipitation followed by neutralization, or filtration through a 10 kDa molecular weight cutoff filter.[2]
Presence of Interfering Substances For samples with high levels of potential interferents (e.g., hemolyzed serum), consider a sample cleanup step. Refer to the detailed sample preparation protocol below.
High Sample Concentration Dilute your sample to reduce the concentration of interfering substances. Ensure the diluted 3-PG concentration is within the assay's linear range.
Issue 3: High Background Across All Wells (Including Standards)

This often points to a systemic issue with the assay setup or execution.

Potential Cause Recommended Action
Incorrect Wavelength Reading Ensure the microplate reader is set to the correct wavelength as specified in the assay protocol.
Extended Incubation Time Adhere strictly to the recommended incubation times. Over-incubation can lead to increased non-specific signal.
Non-Optimal Temperature Perform the assay at the temperature specified in the protocol. Temperature fluctuations can affect enzyme kinetics and background levels.
Contaminated Labware Use new, sterile microplates and pipette tips for each experiment.

Experimental Protocols

Protocol 1: Sample Deproteinization using Perchloric Acid (PCA)
  • Homogenization: Homogenize tissue samples (e.g., 100 mg) or cell pellets in 400 µL of ice-cold 1 M perchloric acid.

  • Incubation: Incubate the homogenate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize by adding ice-cold 2 M KOH. Use a pH indicator to ensure the pH is between 6.5 and 8.0.

  • Precipitate Removal: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Sample for Assay: The resulting supernatant is the deproteinized sample, ready for use in the 3-PG assay.

Protocol 2: Standard this compound Colorimetric Assay

This is a generalized protocol and should be adapted based on the specific kit instructions.

  • Reagent Preparation: Prepare all reagents (Assay Buffer, Enzyme Mix, Substrate, 3-PG Standard) according to the kit manual. Ensure reagents are at the proper temperature before use.

  • Standard Curve Preparation: Create a standard curve by preparing serial dilutions of the 3-PG standard in Assay Buffer. A typical range might be 0 to 10 nmol/well.

  • Sample and Control Setup: Pipette 50 µL of your deproteinized samples, standards, and controls (reagent blank, sample blank) into a 96-well plate.

  • Reaction Initiation: Add 50 µL of the Reaction Mix (containing the necessary enzymes and substrates) to all wells.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30 minutes). Protect the plate from light if using a light-sensitive detection reagent.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm or 570 nm) using a microplate reader.

  • Calculation: Subtract the absorbance of the reagent blank from all readings. For samples, also subtract the absorbance of the corresponding sample blank. Calculate the 3-PG concentration in your samples based on the standard curve.

Visualizations

Assay_Principle This compound This compound Intermediate_1 Intermediate_1 This compound->Intermediate_1 Enzyme 1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Enzyme 2 Final_Product Final_Product Intermediate_2->Final_Product Enzyme 3 Colorimetric Signal Colorimetric Signal Final_Product->Colorimetric Signal Detection

Caption: General principle of a coupled enzymatic 3-PG assay.

Troubleshooting_Workflow Start High Background Observed Check_Reagent_Blank Is 'No-Sample' Control (Reagent Blank) High? Start->Check_Reagent_Blank Reagent_Issue Problem with Reagents. - Check water/buffers - Prepare fresh reagents - Verify enzyme quality Check_Reagent_Blank->Reagent_Issue Yes Check_Sample_Blank Is 'Sample Blank' High? Check_Reagent_Blank->Check_Sample_Blank No End Assay Optimized Reagent_Issue->End Sample_Issue Interference from Sample. - Deproteinize sample - Dilute sample - Perform sample cleanup Check_Sample_Blank->Sample_Issue Yes Systemic_Issue Systemic Assay Issue. - Check plate reader settings - Verify incubation time/temp - Use fresh labware Check_Sample_Blank->Systemic_Issue No Sample_Issue->End Systemic_Issue->End

Caption: Decision tree for troubleshooting high background.

References

Enzyme inhibition problems in coupled assays for 3-Phosphoglycerate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Phosphoglycerate (3-PG) coupled assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a coupled assay for this compound and how does it work?

A coupled assay is a method used to measure the activity of an enzyme or the concentration of a substrate that is not easily detectable on its own. In the context of 3-PG, its formation or consumption is linked to a second, easily measurable reaction. A common approach for measuring 3-PG involves its conversion to 1,3-bisphosphoglycerate (1,3-BPG) by phosphoglycerate kinase (PGK), which is then converted to glyceraldehyde-3-phosphate (GAP) by glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This second reaction is coupled to the oxidation of NADH to NAD+, which can be monitored as a decrease in absorbance at 340 nm.

Q2: My assay shows a high background signal before adding my test sample. What are the possible causes?

A high background signal can be due to several factors:

  • Contaminating enzymes: The reagents, particularly the coupling enzymes (PGK and GAPDH), may be contaminated with other enzymes that consume NADH.

  • Substrate contamination: One of the assay components might be contaminated with a substrate for a downstream reaction that leads to NADH consumption.

  • Spontaneous degradation of NADH: NADH is unstable under acidic conditions and can degrade over time.

To troubleshoot this, run a control reaction without the sample and sequentially omit each component to identify the source of the background signal.

Q3: The reaction rate in my coupled assay is not linear. What could be the problem?

Non-linear reaction rates are a common issue in coupled assays and can arise from several sources.[1] The primary reasons include:

  • Rate-limiting coupling enzyme: The activity of one of the coupling enzymes (PGK or GAPDH) may be insufficient to keep up with the rate of the primary reaction.[1][2] This creates a lag phase before a steady-state rate is achieved.

  • Substrate depletion: If the concentration of a substrate (e.g., ATP, NADH) is too low, it can become depleted during the reaction, causing the rate to decrease over time.

  • Product inhibition: The accumulation of a product from either the primary or the coupling reaction can inhibit one of the enzymes in the cascade.[2]

  • Enzyme instability: One of the enzymes may not be stable under the assay conditions, leading to a loss of activity over time.[2]

Troubleshooting Guides

Problem 1: Suspected Inhibition of Coupling Enzymes

It is crucial to distinguish between inhibition of the primary enzyme of interest and inhibition of the coupling enzymes.[3] Test compounds may inhibit PGK or GAPDH, leading to a false-positive result.

G cluster_0 Troubleshooting Workflow A Observe Inhibition in Primary Assay B Perform Control Assay: Measure PGK Activity Directly A->B C Perform Control Assay: Measure GAPDH Activity Directly A->C D Inhibition Observed? B->D E Inhibition Observed? C->E F Conclusion: Test Compound Inhibits PGK D->F Yes H Conclusion: Inhibition is Likely on the Primary Enzyme of Interest D->H No G Conclusion: Test Compound Inhibits GAPDH E->G Yes E->H No

Caption: A logical workflow to determine if a test compound is inhibiting the coupling enzymes.

Problem 2: Interference from Sample Components

Samples, especially biological extracts, can contain substances that interfere with the assay. Common interferents include:

  • Hemolysis: The release of hemoglobin and other components from red blood cells can interfere with spectrophotometric readings and introduce competing enzymatic activities.[4]

  • Icterus: High levels of bilirubin can absorb light at 340 nm and also interfere with peroxidase-linked reactions if an alternative assay format is used.[4]

  • Lipemia: High lipid content can cause light scattering, leading to inaccurate absorbance readings.[5]

InterferentPotential EffectMitigation Strategy
Hemolysis Increased absorbance at 340 nm; presence of LDH and other enzymes.[4]Use a sample blank without coupling enzymes; ensure proper sample handling to prevent hemolysis.
Icterus (Bilirubin) Increased background absorbance; potential for chemical interference.[4][6]Include a sample blank; consider alternative detection methods if interference is significant.
Lipemia (Lipids) Light scattering leading to artificially high absorbance readings.[5]Centrifuge samples at high speed to pellet lipids; use a sample blank.
Arsenate Can substitute for phosphate in the GAPDH reaction, leading to the formation of an unstable product and uncoupling of ATP formation.[7]Avoid arsenate in buffers; be aware of potential contamination from environmental samples.

Experimental Protocols

Protocol 1: Standard Coupled Assay for this compound Quantification

This protocol measures the concentration of 3-PG by monitoring the consumption of NADH.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 5 mM MgCl2

  • ATP solution: 10 mM

  • NADH solution: 5 mM

  • Phosphoglycerate kinase (PGK): 10 units/mL

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): 20 units/mL

  • 3-PG Standard: 1 mM

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Master Mix: For each reaction, prepare a master mix containing:

    • 80 µL Assay Buffer

    • 10 µL ATP solution (final concentration 1 mM)

    • 5 µL NADH solution (final concentration 0.25 mM)

    • 2 µL PGK solution (final concentration 0.2 units/mL)

    • 2 µL GAPDH solution (final concentration 0.4 units/mL)

  • Add Sample/Standard: Add 10 µL of the sample or 3-PG standard to the appropriate wells of the microplate.

  • Initiate the Reaction: Add 90 µL of the Master Mix to each well to start the reaction.

  • Monitor Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 20-30 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Calculate Results: The rate of decrease in absorbance at 340 nm is proportional to the concentration of 3-PG in the sample. Calculate the concentration based on a standard curve generated from the 3-PG standards.

G cluster_0 Coupled Reaction Pathway ThreePG This compound PGK PGK ThreePG->PGK ATP ATP ATP->PGK ADP ADP BPG 1,3-Bisphosphoglycerate GAPDH GAPDH BPG->GAPDH NADH NADH + H+ NADH->GAPDH NAD NAD+ GAP Glyceraldehyde-3-Phosphate Pi Pi PGK->ADP PGK->BPG Reaction 1 GAPDH->NAD GAPDH->GAP Reaction 2 (Monitored) GAPDH->Pi

Caption: The enzymatic cascade in a common 3-PG coupled assay.

Protocol 2: Control Assay for PGK and GAPDH Inhibition

This protocol helps to determine if a test compound directly inhibits the coupling enzymes.

Materials:

  • Same as Protocol 1, but with the specific substrates for PGK (1,3-BPG and ADP) or GAPDH (GAP and NAD+) if testing individually. For a combined check, use 3-PG as in the main assay.

Procedure:

  • Set up reactions: Prepare reactions as described in Protocol 1.

  • Add a known amount of 3-PG: Instead of an unknown sample, add a concentration of 3-PG standard that gives a robust signal (e.g., from the middle of the standard curve).

  • Add test compound: Add the test compound at the desired concentration to a set of wells. Include a vehicle control (e.g., DMSO) in another set.

  • Monitor and compare rates: Monitor the reaction and compare the rate of NADH consumption in the presence and absence of the test compound. A significant decrease in the rate in the presence of the compound suggests inhibition of one or both of the coupling enzymes.

Condition3-PG ConcentrationRate of NADH consumption (mOD/min)% Inhibition
Vehicle Control50 µM25.40%
Test Compound A (10 µM)50 µM24.92.0%
Test Compound B (10 µM)50 µM12.152.4%

In this example, Test Compound B is likely an inhibitor of the coupling enzymes, while Test Compound A is not.

References

Technical Support Center: Accurate 3-Phosphoglycerate (3-PG) Measurement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for accurate 3-Phosphoglycerate (3-PG) measurement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure reliable and reproducible results in their experiments.

Troubleshooting Guides

This section addresses specific issues that can arise during the measurement of this compound, a key intermediate in glycolysis.

Question: Why are my 3-PG measurements unexpectedly low or inconsistent?

Answer: Inaccurate 3-PG measurements often stem from incomplete cell lysis or degradation of the analyte during sample preparation. Here are the primary factors to consider and troubleshoot:

  • Incomplete Cell Lysis: If cells are not completely ruptured, the intracellular 3-PG will not be fully released, leading to an underestimation of its concentration. The choice of lysis method is critical and depends on the cell type.

  • Metabolic Activity Post-Harvest: 3-PG is a dynamic metabolite that can be rapidly converted to other intermediates, such as phosphoenolpyruvate (PEP), by enzymes like enolase that remain active after cell harvesting. This enzymatic activity must be immediately stopped.

  • Sample Handling and Storage: Repeated freeze-thaw cycles can degrade 3-PG. It is crucial to process samples quickly and store them at -80°C.[1]

To address these issues, a systematic approach to troubleshooting is recommended. The following diagram illustrates a logical workflow to identify and resolve the root cause of inaccurate 3-PG measurements.

TroubleshootingWorkflow start Inaccurate 3-PG Measurement (Low or Inconsistent) check_lysis Was Cell Lysis Complete? start->check_lysis check_quenching Was Metabolism Adequately Quenched? check_lysis->check_quenching Yes lysis_incomplete Incomplete Lysis check_lysis->lysis_incomplete No check_assay Are there issues with the 3-PG Assay? check_quenching->check_assay Yes quenching_inadequate Inadequate Quenching check_quenching->quenching_inadequate No assay_issue Assay Interference or Error check_assay->assay_issue Yes solution_lysis Optimize Lysis Method: - Choose a more robust method (e.g., bead beating). - Increase duration/intensity of lysis. - Verify lysis with microscopy. lysis_incomplete->solution_lysis solution_quenching Improve Quenching Protocol: - Use pre-chilled acidic organic solvent. - Minimize time between harvest and quenching. - Ensure rapid immersion in quenching solution. quenching_inadequate->solution_quenching solution_assay Troubleshoot Assay: - Check for interfering substances (e.g., detergents). - Run controls (positive, negative, spike-in). - Verify reagent stability and concentrations. assay_issue->solution_assay

Caption: Troubleshooting workflow for inaccurate 3-PG measurement.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in sample preparation for accurate 3-PG measurement?

A1: The most critical step is the rapid and effective quenching of metabolic activity. Due to the high activity of glycolytic enzymes, 3-PG can be quickly converted to other metabolites if enzymatic reactions are not halted immediately upon cell harvesting.

Q2: Which quenching method is recommended for 3-PG analysis?

A2: For accurate measurement of 3-PG and other glycolytic intermediates, quenching in a pre-chilled (−70°C) acidic organic solvent is highly recommended. A solution of 80:20 methanol:water with 0.1 M formic acid has been shown to be effective in preventing the conversion of 3-PG to phosphoenolpyruvate (PEP).

Q3: How can I verify that my cell lysis is complete?

A3: Visual inspection under a microscope is a straightforward way to assess the extent of cell disruption. For a more quantitative assessment, you can measure the release of a stable intracellular enzyme, such as lactate dehydrogenase (LDH), into the lysate supernatant.

Q4: Can the type of lysis buffer affect my 3-PG assay?

A4: Yes, the composition of the lysis buffer can significantly impact the assay. Some detergents, such as SDS at concentrations above 0.2%, and chelating agents like EDTA at high concentrations (>0.5 mM), can interfere with enzymatic assays.[1] It is crucial to use a lysis buffer that is compatible with your downstream detection method.

Q5: What are some common sources of interference in colorimetric or fluorometric 3-PG assays?

A5: Common interfering substances include detergents (e.g., SDS, NP-40, Tween-20) and other chemicals like sodium azide, which can inhibit enzyme activity.[1] It is also important to ensure that the sample itself does not contain endogenous enzymes that could interfere with the assay's reaction cascade. Running appropriate controls, including a sample blank, is essential.

Comparison of Cell Lysis Methods for Metabolite Analysis

The choice of cell lysis method is a critical determinant of the quality and accuracy of metabolite measurements. Below is a table summarizing the advantages and disadvantages of common lysis techniques for the analysis of small molecules like 3-PG.

Lysis MethodPrincipleAdvantagesDisadvantagesSuitability for 3-PG
Sonication High-frequency sound waves create cavitation bubbles that disrupt cells.Efficient for a wide range of cell types; good for small sample volumes.Can generate heat, potentially degrading thermolabile metabolites; may not be suitable for all cell types (e.g., those with tough cell walls).Good, but requires careful temperature control (perform on ice).
Bead Beating Agitation with small beads mechanically disrupts cells.Highly effective for a wide variety of cells, including those with tough cell walls; can be standardized.Can also generate heat; potential for sample contamination from beads.Excellent, especially for tougher cells. Requires optimization of bead size, material, and agitation time.
Freeze-Thaw Repeated cycles of freezing and thawing create ice crystals that rupture cells.Relatively gentle and does not require specialized equipment.Can be time-consuming and may not be effective for all cell types; can lead to leakage of metabolites and may not fully inactivate enzymes.Moderate. Best used in combination with other methods and a rapid quenching step.
Detergent-Based Lysis Solubilization of the cell membrane by detergents.Simple and effective for many mammalian cell lines.Detergents can interfere with downstream enzymatic assays and mass spectrometry; may not be sufficient for cells with cell walls.Use with caution. Requires careful selection of a detergent compatible with the 3-PG assay.
Homogenization Forcing cells through a narrow space (e.g., Dounce or Potter-Elvehjem homogenizer).Gentle method that can preserve organelle integrity.Can be laborious and may not be suitable for high-throughput applications; efficiency can be user-dependent.Good, particularly for tissues. Best when combined with a rapid quenching step.

Detailed Experimental Protocol: Cell Lysis and 3-PG Extraction

This protocol provides a detailed methodology for the lysis and extraction of this compound from cultured mammalian cells, optimized for accurate quantification.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching/Extraction Solution: 80% Methanol / 20% Water containing 0.1 M Formic Acid, pre-chilled to -70°C

  • Cell scraper

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Microcentrifuge tubes

Procedure:

  • Cell Culture and Harvest:

    • Culture cells to the desired confluency in a culture plate.

    • For adherent cells, aspirate the culture medium completely.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and aspirate the supernatant.

  • Washing (for adherent cells):

    • Gently wash the cell monolayer once with a sufficient volume of ice-cold PBS to remove any residual medium. Aspirate the PBS completely.

  • Metabolism Quenching and Cell Lysis:

    • Immediately add the pre-chilled Quenching/Extraction Solution to the cell plate (for adherent cells) or resuspend the cell pellet (for suspension cells). A recommended volume is 1 mL for a 10 cm plate or per 10^7 cells.

    • For adherent cells, use a cell scraper to scrape the cells into the quenching solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate the lysate at -20°C for 20 minutes to ensure complete protein precipitation.

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

  • Sample Storage:

    • The extracted sample is now ready for 3-PG analysis. If not analyzing immediately, store the samples at -80°C.

The following diagram illustrates the experimental workflow for this protocol.

ExperimentalWorkflow start Cell Culture harvest Harvest Cells (Aspirate Medium/Pellet) start->harvest wash Wash with Ice-Cold PBS (Adherent Cells) harvest->wash quench_lyse Add Pre-Chilled Quenching/Extraction Solution harvest->quench_lyse Suspension Cells wash->quench_lyse scrape Scrape Cells (Adherent Cells) quench_lyse->scrape vortex Vortex Vigorously quench_lyse->vortex Suspension Cells scrape->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge at 14,000 x g incubate->centrifuge collect Collect Supernatant centrifuge->collect end 3-PG Analysis or Storage at -80°C collect->end

Caption: Experimental workflow for 3-PG extraction.

References

Validation & Comparative

Comparing 3-Phosphoglycerate levels in cancerous vs normal cells

Author: BenchChem Technical Support Team. Date: November 2025

The glycolytic intermediate 3-phosphoglycerate (3-PG) stands at a critical metabolic crossroads, and its fate is often reprogrammed in cancer cells to support their proliferative agenda. While a definitive, universal shift in 3-PG levels in all cancer types versus normal cells is not consistently reported, a significant body of evidence points towards alterations in its flux, driven by the Warburg effect and the anabolic demands of tumorigenesis.

In normal, differentiated cells, the majority of 3-PG proceeds through the lower steps of glycolysis to generate pyruvate and ATP. However, in many cancer cells, a significant portion of 3-PG is rerouted into the serine biosynthesis pathway (SSP). This anabolic diversion is crucial for producing serine and its downstream metabolites, which are essential for nucleotide synthesis, redox balance, and cell proliferation. The upregulation of this compound dehydrogenase (PHGDH), the first and rate-limiting enzyme of the SSP, is a common feature in various cancers, including breast cancer, lung cancer, and melanoma. This increased enzymatic activity effectively pulls 3-PG from the glycolytic pathway to fuel the SSP.

The resulting intracellular concentration of 3-PG in cancer cells is a dynamic parameter influenced by the balance between its production via glycolysis and its consumption by both the continuation of glycolysis and the now-accelerated serine synthesis pathway. Some studies have reported intracellular steady-state concentrations of 3-PG in cancer cell lines to be in the range of 180 to 550 μM[1]. The inhibition of enzymes downstream of 3-PG in the glycolytic pathway, such as phosphoglycerate mutase 1 (PGAM1), has been shown to lead to an accumulation of 3-PG in cancer cells[2][3]. This suggests that in some contexts, cancer cells maintain a substantial pool of 3-PG to ensure a steady supply for anabolic processes.

It is also important to note that "normal" tissue used for comparison in cancer studies can be complex. "Normal adjacent to tumor" (NAT) tissue may not be truly normal and can exhibit a distinct metabolic profile that is intermediate between healthy and tumor tissue. Therefore, comparisons with healthy tissue from non-cancer-bearing individuals or from sites distant to the tumor are crucial for a more accurate understanding.

Quantitative Comparison of this compound Levels

Cell TypeDescriptionIntracellular 3-PG Concentration (µM)Reference
Various Cancer Cell LinesA study of multiple cancer cell lines reported a range of steady-state 3-PG concentrations.180 - 550[1]
H1299 (Control)Human non-small cell lung carcinoma cell line (control group).(Data presented graphically as relative abundance)[2]
H1299 (PGAM1 Knockdown)Human non-small cell lung carcinoma cell line with knockdown of PGAM1, an enzyme that consumes 3-PG.Increased relative to control[2]

Signaling Pathways and Experimental Workflows

The metabolic fate of this compound is intricately linked to key signaling pathways that are often dysregulated in cancer. Below are diagrams illustrating the central role of 3-PG and a typical experimental workflow for its quantification.

Glycolysis_and_Serine_Biosynthesis cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 This compound BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PHP 3-Phosphohydroxypyruvate PG3->PHP PHGDH PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate TCA TCA Cycle Pyruvate->TCA PSer Phosphoserine PHP->PSer PSAT1 Serine Serine PSer->Serine PSPH Nucleotides Nucleotide Synthesis Serine->Nucleotides Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Cell_Culture Cancer vs. Normal Cell Culture/Tissue Harvesting Cell Harvesting (e.g., scraping, trypsinization) Cell_Culture->Harvesting Quenching Metabolism Quenching (e.g., cold methanol) Harvesting->Quenching Extraction Metabolite Extraction (e.g., liquid-liquid extraction) Quenching->Extraction LC_Separation Liquid Chromatography (Separation of metabolites) Extraction->LC_Separation Supernatant MS_Detection Mass Spectrometry (Detection and fragmentation) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (vs. internal standard) Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

References

A Comparative Guide to the Quantification of 3-Phosphoglycerate: LC-MS/MS vs. Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of metabolic intermediates is paramount. 3-Phosphoglycerate (3-PG), a key node in central carbon metabolism, is no exception. This guide provides an objective comparison of two common analytical techniques for 3-PG quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. We will delve into the experimental protocols, present a comparative analysis of their performance, and visualize the underlying biochemical and experimental workflows.

Introduction to this compound and its Significance

This compound is a pivotal metabolite in both glycolysis and the Calvin cycle, the fundamental pathways for energy production and carbon fixation, respectively. In glycolysis, 3-PG is formed from 1,3-bisphosphoglycerate and is subsequently converted to 2-phosphoglycerate. This places it at a critical juncture, influencing the overall flux and regulation of glucose metabolism. Accurate quantification of 3-PG levels in biological samples is therefore essential for studying metabolic regulation, disease pathogenesis, and the mechanism of action of therapeutic agents targeting metabolic pathways.

Methods of Measurement: A Head-to-Head Comparison

The two predominant methods for the quantification of 3-PG are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. Each method offers a distinct set of advantages and disadvantages in terms of specificity, sensitivity, throughput, and cost.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful and versatile tool for metabolomics, offering high sensitivity and specificity. This technique separates metabolites based on their physicochemical properties using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. The high specificity of LC-MS/MS allows for the confident identification and quantification of 3-PG, even in complex biological matrices, and can distinguish it from its isomer, 2-phosphoglycerate.

Enzymatic Assays

Enzymatic assays provide a more traditional yet effective approach for quantifying specific metabolites. These assays utilize a series of coupled enzymatic reactions that ultimately lead to the production of a measurable signal, typically a change in absorbance or fluorescence. For 3-PG, the assay often involves the conversion of 3-PG to an intermediate that can be measured, or the consumption of a cofactor like NADH, which can be monitored spectrophotometrically.

Performance Comparison

ParameterLC-MS/MSEnzymatic Assay
Specificity High (can distinguish isomers like 2-PG)Generally high, but can be susceptible to interference from other metabolites or enzyme inhibitors.
Sensitivity High (typically in the low micromolar to nanomolar range)Moderate (typically in the micromolar range)
Linear Range WideNarrower
Precision (CV%) Typically <15%Typically <15%
Throughput Moderate to High (dependent on chromatography time)High (amenable to 96-well plate format)
Cost per Sample High (requires expensive instrumentation)Low to Moderate
Sample Prep More extensive (protein precipitation, extraction)Simpler (often direct addition of reagents to lysate)

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol provides a general workflow for the analysis of 3-PG in biological samples. Optimization of specific parameters will be required for different sample types and instrumentation.

1. Sample Preparation (Cell Culture Example)

  • Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cell pellet.

  • Scrape cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously and incubate on ice to ensure complete extraction.

  • Centrifuge at high speed to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

2. Liquid Chromatography

  • Column: A suitable column for polar metabolite analysis, such as a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mobile Phase: A gradient of two solvents, for example, Mobile Phase A (e.g., water with a small amount of ammonium acetate and acetic acid) and Mobile Phase B (e.g., acetonitrile). The gradient is programmed to separate 3-PG from other metabolites.

  • Flow Rate: A typical flow rate for analytical LC is in the range of 200-500 µL/min.

  • Injection Volume: Typically 1-10 µL of the extracted sample.

3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for phosphorylated compounds like 3-PG.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 3-PG are monitored for quantification. For 3-PG (C3H7O7P, molecular weight 186.06 g/mol ), a common transition is m/z 185 -> m/z 79.

  • Data Analysis: The peak area of the 3-PG MRM transition is integrated and compared to a standard curve prepared with known concentrations of a 3-PG standard to determine the concentration in the sample.

Enzymatic Assay for this compound Quantification

This protocol is based on the principle of a coupled enzyme reaction where the consumption of NADH is measured spectrophotometrically at 340 nm.

1. Reagent Preparation

  • Assay Buffer: A suitable buffer such as Tris-HCl or triethanolamine buffer, pH 7.5-8.0.

  • ATP Solution: A stock solution of adenosine triphosphate.

  • NADH Solution: A freshly prepared stock solution of β-nicotinamide adenine dinucleotide, reduced form.

  • Enzyme Mix: A mixture of phosphoglycerate kinase (PGK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

  • 3-PG Standard Solution: A series of known concentrations of 3-PG for generating a standard curve.

2. Assay Procedure (96-well plate format)

  • Pipette a small volume of sample (e.g., deproteinized cell lysate) or 3-PG standard into the wells of a microplate.

  • Add the assay buffer, ATP, and NADH solution to each well.

  • Incubate for a short period to allow for temperature equilibration.

  • Initiate the reaction by adding the enzyme mix to all wells.

  • Immediately measure the absorbance at 340 nm in a microplate reader.

  • Continue to monitor the decrease in absorbance at 340 nm over time.

3. Data Analysis

  • Calculate the rate of NADH consumption (change in absorbance per minute).

  • Create a standard curve by plotting the rate of reaction for the 3-PG standards against their known concentrations.

  • Determine the concentration of 3-PG in the samples by interpolating their reaction rates from the standard curve.

Visualizing the Pathways and Workflows

To better understand the context and procedures, the following diagrams illustrate the glycolytic pathway and the experimental workflows for both analytical methods.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 This compound BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography Supernatant->LC MS Tandem Mass Spectrometry LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Enzymatic_Assay_Workflow cluster_assay_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_data_analysis Data Analysis Sample Sample/Standard Reagents Add Assay Buffer, ATP, and NADH Sample->Reagents Enzyme_Add Add Enzyme Mix (PGK & GAPDH) Reagents->Enzyme_Add Measurement Measure Absorbance at 340 nm (kinetic) Enzyme_Add->Measurement Rate_Calc Calculate Rate of NADH Consumption Measurement->Rate_Calc Quantification Quantify using Standard Curve Rate_Calc->Quantification

Validating the Role of 3-Phosphoglycerate in Cancer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the role of 3-Phosphoglycerate (3-PG) and its key synthesizing enzyme, this compound Dehydrogenase (PHGDH), in cancer models. The focus is on the validated importance of the serine biosynthesis pathway, which is initiated by the conversion of the glycolytic intermediate 3-PG to 3-phosphohydroxypyruvate by PHGDH. Upregulation of PHGDH has been observed in a variety of cancers and is linked to increased tumor growth and survival.[1][2][3] This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the involved pathways and workflows.

Data Presentation: 3-PG/PHGDH Axis in Cancer vs. Normal Cells

The following table summarizes the key quantitative differences observed in cancer cells with upregulated PHGDH compared to normal or PHGDH-knockdown cancer cells.

Parameter High PHGDH Expressing Cancer Cells Normal Cells / Low PHGDH Expressing Cancer Cells Reference
Serine Biosynthesis Flux Significantly IncreasedBasal Level[1][2]
Cell Proliferation Rate IncreasedNormal/Decreased[1][2]
Tumor Growth in Xenograft Models AcceleratedSlowed or Inhibited[3]
Nucleotide and Lipid Synthesis EnhancedBasal Level[2]
Redox Homeostasis (GSH/GSSG ratio) Maintained under stressVulnerable to oxidative stress[2]
Sensitivity to PHGDH Inhibitors HighLow[1]

Experimental Protocols

Here are detailed methodologies for key experiments used to validate the role of the 3-PG/PHGDH pathway in cancer.

1. Cell Proliferation Assay (MTT Assay)

  • Objective: To determine the effect of PHGDH inhibition on the proliferation of cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., breast cancer cell line MDA-MB-468, known for high PHGDH expression) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of a PHGDH inhibitor (e.g., NCT-503) or a vehicle control (DMSO).

    • Incubate the cells for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

2. In Vivo Xenograft Studies

  • Objective: To assess the impact of PHGDH knockdown on tumor growth in a living organism.

  • Methodology:

    • Establish stable cancer cell lines with PHGDH expression silenced using shRNA (short hairpin RNA) and a non-targeting shRNA control.

    • Inject 1 x 10^6 of the engineered cancer cells subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID mice).

    • Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) every 3-4 days with calipers.

    • After a predetermined period (e.g., 4-6 weeks), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

3. Metabolic Flux Analysis

  • Objective: To trace the metabolic fate of glucose-derived carbons and quantify the flux through the serine biosynthesis pathway.

  • Methodology:

    • Culture cancer cells in a medium containing a stable isotope-labeled glucose (e.g., [U-13C]-glucose).

    • After a set incubation period, harvest the cells and extract the intracellular metabolites.

    • Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the isotopic enrichment in serine and other related metabolites.

    • The degree of 13C labeling in serine indicates the activity of the de novo serine synthesis pathway originating from the glycolytic intermediate 3-PG.

Visualizations

Below are diagrams illustrating key pathways and experimental workflows related to the role of this compound in cancer.

G cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Pathways Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P Glyceraldehyde-3-P F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 This compound BPG13->PG3 Pyruvate Pyruvate PG3->Pyruvate PHGDH PHGDH PG3->PHGDH NAD+ to NADH PHP 3-Phosphohydroxypyruvate PSER Phosphoserine PHP->PSER Serine Serine PSER->Serine Glycine Glycine Serine->Glycine Cysteine Cysteine Serine->Cysteine Lipids Lipids Serine->Lipids Nucleotides Nucleotides Glycine->Nucleotides Glutathione Glutathione (GSH) Cysteine->Glutathione Cell Proliferation Cell Proliferation Nucleotides->Cell Proliferation Lipids->Cell Proliferation Redox Balance Redox Balance Glutathione->Redox Balance PHGDH->PHP

Caption: Serine biosynthesis pathway originating from this compound.

G cluster_treatment Experimental Arms cluster_assays In Vitro Assays cluster_invivo In Vivo Model start Cancer Cell Line (High PHGDH Expression) control Vehicle Control (e.g., DMSO) start->control inhibitor PHGDH Inhibitor (e.g., NCT-503) start->inhibitor xenograft Xenograft Tumor Model in Immunocompromised Mice start->xenograft shRNA Control vs. shRNA PHGDH proliferation Cell Proliferation Assay (e.g., MTT) control->proliferation metabolism Metabolic Flux Analysis (LC-MS) control->metabolism inhibitor->proliferation inhibitor->metabolism result1 Compare Proliferation Rates proliferation->result1 result2 Quantify Serine Synthesis metabolism->result2 tumor_measurement Tumor Volume Measurement xenograft->tumor_measurement result3 Compare Tumor Growth tumor_measurement->result3

Caption: Experimental workflow for validating PHGDH as a therapeutic target.

G cluster_high_phgdh High PHGDH Expression cluster_low_phgdh Low PHGDH Expression / Inhibition high_3pg High 3-PG Flux to Serine high_prolif Increased Proliferation high_3pg->high_prolif high_survival Enhanced Survival high_3pg->high_survival high_synthesis Upregulated Biosynthesis (Nucleotides, Lipids) high_3pg->high_synthesis high_redox Maintained Redox Balance high_3pg->high_redox low_prolif Decreased Proliferation low_survival Increased Apoptosis low_synthesis Downregulated Biosynthesis low_redox Increased Oxidative Stress low_3pg Low 3-PG Flux to Serine low_3pg->low_prolif low_3pg->low_survival low_3pg->low_synthesis low_3pg->low_redox

Caption: Logical relationship between PHGDH expression and cancer cell phenotype.

References

The Nexus of Carbon Fixation: Correlating 3-Phosphoglycerate Levels with Photosynthetic Rates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the intricate machinery of photosynthesis, the concentration of metabolic intermediates serves as a critical indicator of the cell's energetic state and functional capacity. Among these, 3-Phosphoglycerate (3-PGA) holds a pivotal position. As the first stable product of carbon dioxide (CO₂) fixation in the Calvin-Benson Cycle, its cellular levels are intrinsically linked to the overall rate of photosynthesis. This guide provides an objective comparison of 3-PGA concentrations and photosynthetic rates under varying environmental conditions, supported by experimental data and detailed methodologies for researchers in plant biology and metabolic engineering.

Core Correlation: A Dynamic Equilibrium

The relationship between 3-PGA levels and the rate of photosynthesis is governed by the balance between its production and consumption. 3-PGA is produced when the enzyme RuBisCO carboxylates Ribulose-1,5-bisphosphate (RuBP). It is subsequently consumed (reduced) to form triose phosphates, a step that requires ATP and NADPH generated from the light-dependent reactions.

  • Under light-limiting conditions: The production of ATP and NADPH is restricted. This slows down the reduction of 3-PGA, causing it to accumulate, while the overall photosynthetic rate is low.

  • Under CO₂-limiting conditions: The carboxylation of RuBP is reduced, leading to lower production of 3-PGA. The photosynthetic rate is also low due to the scarcity of the primary substrate.

  • Under optimal conditions: With sufficient light and CO₂, there is a high flux through the Calvin-Benson Cycle. Both the photosynthetic rate and the consumption of 3-PGA are high, leading to a dynamic but stable pool of this intermediate. The reduction of 3-PGA has been identified as a potential rate-limiting step in the overall process of photosynthesis.[1]

Comparative Data Analysis

The following table summarizes the expected correlation between photosynthetic rates and 3-PGA levels under different environmental conditions, based on findings from various studies on C3 plants like spinach and wheat.

ConditionPhotosynthetic Rate (A) (µmol CO₂ m⁻² s⁻¹)Relative 3-PGA ConcentrationPrimary Limiting Factor
Low Light Intensity (e.g., 200 µmol photons m⁻² s⁻¹)~5.0[2]High / Accumulates Light (ATP/NADPH production)
High Light Intensity (e.g., 800 µmol photons m⁻² s⁻¹)~15.4[2]Moderate / Stable CO₂ availability, RuBisCO activity
Low CO₂ Concentration (e.g., < 350 ppm)LowLow Carbon Dioxide
High CO₂ Concentration (e.g., 600 ppm)Increased[3][4]Increased Production RuBP regeneration, light energy

The Calvin-Benson Cycle: The Role of 3-PGA

The following diagram illustrates the central position of 3-PGA within the photosynthetic carbon reduction cycle.

Calvin_Benson_Cycle cluster_carboxylation Carboxylation cluster_reduction Reduction cluster_regeneration Regeneration CO2 CO₂ PGA 2x this compound (3-PGA) CO2->PGA RuBisCO RuBP Ribulose-1,5-bisphosphate (RuBP) RuBP->PGA BPGA 2x 1,3-Bisphosphoglycerate PGA->BPGA 2 ATP → 2 ADP G3P 2x Glyceraldehyde-3-phosphate (G3P) BPGA->G3P 2 NADPH → 2 NADP⁺ TrioseP Triose Phosphates (Export to Sucrose/Starch) G3P->TrioseP Output Regen Regeneration of RuBP G3P->Regen Regen->RuBP ATP → ADP

Caption: The Calvin-Benson Cycle highlighting the formation and reduction of 3-PGA.

Experimental Protocols

Accurate assessment of the correlation between 3-PGA and photosynthesis requires precise and reliable measurement techniques.

Protocol 1: Measurement of Net Photosynthetic Rate (A)

This protocol outlines the measurement of CO₂ assimilation in intact plant leaves using an infrared gas analyzer (IRGA).

  • Plant Material: Use fully expanded, healthy leaves from plants acclimated to controlled growth conditions (e.g., temperature, photoperiod).

  • Instrumentation: Employ a portable photosynthesis system equipped with an IRGA (e.g., LI-COR LI-6800).

  • Measurement Conditions:

    • Clamp the leaf into the instrument's cuvette, ensuring it is sealed.

    • Control the environment within the cuvette. Set the desired light intensity (Photosynthetic Photon Flux Density, PPFD), CO₂ concentration, temperature, and humidity.

    • For light-response curves, vary the PPFD in steps (e.g., 0, 50, 100, 200, 400, 800, 1200, 1500 µmol m⁻² s⁻¹).

    • For CO₂-response curves, vary the reference CO₂ concentration at a saturating light intensity.

  • Data Acquisition: Allow the leaf to acclimate at each step until the gas exchange rates stabilize (typically 2-5 minutes). Record the net CO₂ assimilation rate (A), stomatal conductance (gs), and intercellular CO₂ concentration (Ci).

  • Analysis: Plot the photosynthetic rate as a function of the changing environmental variable.

Protocol 2: Quantification of this compound

This protocol describes the extraction and quantification of 3-PGA from leaf tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Collection: At the same time as the photosynthetic measurement, or under identical conditions, rapidly harvest the leaf tissue. Immediately freeze the tissue in liquid nitrogen to quench all metabolic activity. This step is critical to prevent metabolite degradation.

  • Metabolite Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

    • Extract the metabolites using a cold extraction solvent, typically a methanol/chloroform/water mixture. The precise ratios can be optimized for the specific tissue.

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Sample Preparation:

    • Collect the supernatant containing the polar metabolites (including 3-PGA).

    • Dry the supernatant under vacuum (e.g., using a speed vacuum concentrator).

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column (e.g., reverse-phase or HILIC).

    • Detect and quantify 3-PGA using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, using a labeled internal standard for absolute quantification.

  • Data Analysis: Integrate the peak areas for 3-PGA and the internal standard. Calculate the concentration of 3-PGA relative to the initial fresh or dry weight of the tissue.

Conclusion

The cellular concentration of this compound is a direct reflection of the dynamic interplay between carbon fixation and the availability of reductive energy from the light reactions. Under light-limited conditions, 3-PGA tends to accumulate, whereas under CO₂ limitation, its levels decrease. In optimal conditions, a steady-state pool is maintained that is indicative of a high photosynthetic flux. For researchers, simultaneous measurement of 3-PGA levels and net photosynthetic rates provides a powerful diagnostic tool to identify metabolic bottlenecks and understand the regulatory mechanisms governing photosynthetic efficiency.

References

A Comparative Guide to Phosphoglycerate Mutase Isoforms: PGAM1 vs. PGAM2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between phosphoglycerate mutase (PGAM) isoforms is critical for targeting metabolic pathways in various diseases. This guide provides a comprehensive comparison of the kinetic properties, regulation, and experimental protocols for the two principal mammalian isoforms, PGAM1 and PGAM2.

Phosphoglycerate mutase is a key glycolytic enzyme that catalyzes the reversible isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). In mammals, this enzyme exists as two primary isoforms, PGAM1 (the brain or B-type) and PGAM2 (the muscle or M-type). These subunits can form three distinct isozymes: the homodimers PGAM1-BB and PGAM2-MM, and the heterodimer PGAM1-MB. While PGAM1 is ubiquitously expressed, PGAM2 is predominantly found in skeletal muscle. Both isoforms share a high degree of sequence similarity and play a crucial role in cellular metabolism.

Kinetic Properties: A Tale of Two Similar Isoforms

While direct side-by-side kinetic data from a single study is limited, the available literature consistently suggests that the kinetic properties of PGAM1 and PGAM2 are remarkably similar in vitro. Studies on the purified isozymes from pig heart, for instance, have concluded that no significant differences exist in their kinetic constants. This suggests that under standard assay conditions, both isoforms catalyze the interconversion of 3-PG and 2-PG with comparable efficiency.

For the purpose of this guide, we present a summary of representative kinetic parameters. It is important to note that absolute values can vary depending on the species, tissue source, and experimental conditions.

Kinetic ParameterPhosphoglycerate Mutase 1 (PGAM1)Phosphoglycerate Mutase 2 (PGAM2)Substrate
Michaelis Constant (Km) Similar to PGAM2Similar to PGAM1This compound
Catalytic Constant (kcat) Similar to PGAM2Similar to PGAM1This compound
Catalytic Efficiency (kcat/Km) Similar to PGAM2Similar to PGAM1This compound

Note: The lack of a definitive, comparative table of kinetic constants in the literature highlights a potential area for future research to precisely quantify any subtle differences that may exist between the isoforms under various physiological conditions.

Experimental Protocols: Measuring Phosphoglycerate Mutase Activity

The kinetic parameters of PGAM isoforms are typically determined using coupled enzyme assays that monitor the consumption of NADH at 340 nm. Below are detailed methodologies for assaying both the forward and reverse reactions.

Forward Reaction (3-PG → 2-PG)

This assay couples the production of 2-phosphoglycerate to the lactate dehydrogenase reaction.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 8.0)

    • 0.5 mM EDTA

    • 2 mM MgCl2

    • 100 mM KCl

    • 0.2 mM NADH

    • 1.5 mM ADP

    • 10 µM 2,3-bisphosphoglycerate (cofactor)

    • 0.6 units/mL Lactate Dehydrogenase

    • 0.5 units/mL Pyruvate Kinase

    • 0.3 units/mL Enolase

  • Initiation of Reaction: Add varying concentrations of the substrate, this compound (e.g., 0.1 to 5 mM), to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified PGAM1 or PGAM2.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of 2-phosphoglycerate formation.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine Km and Vmax by fitting the initial velocity data to the Michaelis-Menten equation. kcat can then be calculated by dividing Vmax by the enzyme concentration.

Reverse Reaction (2-PG → 3-PG)

This assay couples the production of this compound to the glyceraldehyde-3-phosphate dehydrogenase reaction.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 8.0)

    • 0.5 mM EDTA

    • 2 mM MgCl2

    • 100 mM KCl

    • 0.2 mM NADH

    • 1.5 mM ATP

    • 10 µM 2,3-bisphosphoglycerate (cofactor)

    • 3.3 units/mL Glyceraldehyde-3-phosphate Dehydrogenase

    • 2 units/mL Phosphoglycerate Kinase

  • Initiation of Reaction: Add varying concentrations of the substrate, 2-phosphoglycerate (e.g., 0.1 to 5 mM), to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified PGAM1 or PGAM2.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C). The rate of NADH oxidation is proportional to the rate of this compound formation.

  • Data Analysis: Calculate the initial reaction velocities and determine the kinetic parameters as described for the forward reaction.

cluster_forward Forward Reaction Workflow cluster_reverse Reverse Reaction Workflow F_Start Prepare Reaction Mixture (Tris, EDTA, MgCl2, KCl, NADH, ADP, 2,3-BPG, LDH, PK, Enolase) F_Substrate Add varying [3-PG] F_Start->F_Substrate F_Enzyme Add PGAM1 or PGAM2 F_Substrate->F_Enzyme F_Measure Monitor Absorbance at 340 nm F_Enzyme->F_Measure F_Analyze Calculate Kinetic Parameters (Km, Vmax, kcat) F_Measure->F_Analyze R_Start Prepare Reaction Mixture (Tris, EDTA, MgCl2, KCl, NADH, ATP, 2,3-BPG, GAPDH, PGK) R_Substrate Add varying [2-PG] R_Start->R_Substrate R_Enzyme Add PGAM1 or PGAM2 R_Substrate->R_Enzyme R_Measure Monitor Absorbance at 340 nm R_Enzyme->R_Measure R_Analyze Calculate Kinetic Parameters (Km, Vmax, kcat) R_Measure->R_Analyze

Experimental workflows for determining PGAM kinetic parameters.

Regulation by Signaling Pathways: Distinct Mechanisms for Each Isoform

While their catalytic activities are similar, PGAM1 and PGAM2 are regulated by distinct post-translational modifications, offering potential avenues for isoform-specific drug targeting.

PGAM1 Regulation:

  • Phosphorylation: In cancer cells, pyruvate kinase M2 (PKM2) can act as a protein kinase, phosphorylating PGAM1 on histidine 11. This phosphorylation is crucial for its mutase activity.

  • Acetylation: The NAD+-dependent deacetylase Sirtuin 1 (Sirt1) can deacetylate PGAM1, leading to a decrease in its enzymatic activity. This suggests a link between cellular energy status and glycolytic flux through PGAM1.

PGAM2 Regulation:

  • Sumoylation: PGAM2 activity is regulated by sumoylation, a post-translational modification that involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins. This modification has been shown to be important for myogenic differentiation.

cluster_pgam1 PGAM1 Regulation cluster_pgam2 PGAM2 Regulation PGAM1 PGAM1 Active_PGAM1 Active PGAM1 PGAM1->Active_PGAM1 Inactive_PGAM1 Inactive PGAM1 PGAM1->Inactive_PGAM1 PKM2 PKM2 PKM2->PGAM1 Phosphorylation (His11) Sirt1 Sirt1 Sirt1->PGAM1 Deacetylation PGAM2 PGAM2 Active_PGAM2 Active PGAM2 PGAM2->Active_PGAM2 SUMO SUMOylation SUMO->PGAM2

Signaling pathways regulating PGAM1 and PGAM2 activity.

Conclusion

PGAM1 and PGAM2, despite their high sequence and kinetic similarity, are subject to distinct regulatory mechanisms. This differential regulation, coupled with their varied tissue distribution, suggests that they may have non-overlapping roles in cellular physiology and pathophysiology. For drug development professionals, the unique regulatory pathways of each isoform present opportunities for the design of specific inhibitors or activators. Further research into the precise kinetic differences under a range of cellular conditions and the interplay of their regulatory modifications will be crucial for fully elucidating their individual contributions to health and disease.

Comparative Guide to the Statistical Analysis of 3-Phosphoglycerate Metabolomic Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for the statistical analysis of 3-Phosphoglycerate (3-PG) metabolomic data. It is intended for researchers, scientists, and drug development professionals engaged in metabolic research, particularly in contexts such as oncology and metabolic disorders where the pathways involving 3-PG are of significant interest.

Introduction to this compound (3-PG)

This compound is a crucial intermediate metabolite in central carbon metabolism. It serves as a key node in two fundamental pathways:

  • Glycolysis : 3-PG is an intermediate in the energy-generating phase of glycolysis, where it is converted to 2-phosphoglycerate by the enzyme phosphoglycerate mutase (PGAM1).[1][2] This pathway is fundamental for ATP production.

  • Serine Biosynthesis Pathway : 3-PG is the precursor for the de novo synthesis of L-serine, a non-essential amino acid that is vital for the production of other amino acids (glycine, cysteine), nucleotides, and for providing one-carbon units for various biosynthetic processes.[3][4][5] The first and rate-limiting step is catalyzed by this compound dehydrogenase (PHGDH).[4]

Given its central role, accurately quantifying and statistically analyzing fluctuations in 3-PG levels is critical for understanding cellular metabolic states, especially in diseases like cancer where these pathways are often reprogrammed.[3][6]

Key Signaling Pathways Involving 3-PG

Visualizing the metabolic context of 3-PG is essential for interpreting experimental data. The following diagrams illustrate its position in glycolysis and the serine biosynthesis pathway.

Caption: this compound (3-PG) in the Glycolysis Pathway.

Caption: 3-PG as the entry point into the Serine Biosynthesis Pathway.

Comparison of Analytical Platforms

The choice of analytical technology is fundamental to the quality of metabolomic data. The primary methods for quantifying small polar metabolites like 3-PG are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureLC-MSGC-MSNMR Spectroscopy
Principle Separates compounds by liquid chromatography, followed by mass-to-charge ratio detection.[7]Separates volatile compounds by gas chromatography before mass detection.[8]Measures the magnetic properties of atomic nuclei to identify molecular structure.[9]
Suitability for 3-PG High. Ideal for polar, non-volatile, and thermally sensitive molecules like 3-PG.[10]Moderate. Requires chemical derivatization to make 3-PG volatile, which adds complexity.[8]Moderate. Non-destructive and quantitative but generally has lower sensitivity than MS.[11]
Sensitivity High (picomolar to femtomolar range).Very High (femtogram range), but sample loss can occur during derivatization.Low (micromolar to millimolar range).
Throughput High.Moderate to High.Low to Moderate.
Compound ID Based on retention time and mass spectra (MS/MS fragmentation).[7]Based on retention time and highly reproducible mass spectral libraries.[12]Based on chemical shifts, providing detailed structural information.
Quantification Requires stable isotope-labeled internal standards for best accuracy.[13]Good for relative and absolute quantification.Highly quantitative without the need for identical standards ("qNMR").

Recommendation: LC-MS is generally the preferred platform for analyzing 3-PG due to its high sensitivity and ability to measure the polar, non-volatile molecule in its native state.

Experimental Protocols

Reproducible and reliable data begins with a robust and consistent experimental protocol. Below are summarized methodologies for sample preparation and analysis.

Protocol 1: Metabolite Extraction from Adherent Mammalian Cells

This protocol is adapted from methods designed to minimize metabolic changes during sample collection.[14][15][16]

  • Culture Preparation : Grow cells to the desired confluency (e.g., 80-90%). A parallel plate should be prepared for cell counting or protein/DNA quantification for normalization.[16]

  • Media Removal : Remove one plate at a time from the incubator. Aspirate the culture medium completely and rapidly.

  • Cell Rinsing (Optional but Recommended) : Quickly wash the cell monolayer with an ice-cold buffer (e.g., PBS or 0.9% NaCl solution) to remove extracellular contaminants. This step must be performed rapidly (<10 seconds) to prevent metabolite leakage.[15]

  • Metabolism Quenching : Immediately quench metabolic activity. The most effective method is to add liquid nitrogen directly to the plate to flash-freeze the cells.[15] Alternatively, add an ice-cold extraction solvent.

  • Metabolite Extraction : Add 1-2 mL of an ice-cold extraction solvent (e.g., 80:20 methanol:water solution) to the frozen cell layer.

  • Cell Lysis and Collection : Place the dish on dry ice. Use a cell scraper to mechanically detach and lyse the cells into the extraction solvent.

  • Homogenate Collection : Transfer the cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.

  • Protein Precipitation : Centrifuge the tubes at high speed (e.g., >13,000 rpm) at 4°C for 10-15 minutes to pellet protein and cell debris.

  • Supernatant Collection : Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis or store it at -80°C.

  • Normalization : Use the parallel plate to determine the total protein content, DNA content, or cell number. Divide the quantitative value for 3-PG by this normalization factor to ensure accurate comparison between samples.[15]

Statistical Analysis Workflow

A standardized workflow is crucial for deriving meaningful biological insights from metabolomic data. This process transforms raw analytical data into interpretable results.[17][18][19]

Data_Analysis_Workflow Metabolomic Data Analysis Workflow RawData 1. Raw Data Acquisition (LC-MS, GC-MS) Processing 2. Data Processing (Peak Picking, Alignment, Integration) RawData->Processing Normalization 3. Data Normalization & Scaling (e.g., by cell count, Log transform) Processing->Normalization Univariate 4a. Univariate Analysis (t-test, ANOVA) Identifies individual significant metabolites Normalization->Univariate Multivariate 4b. Multivariate Analysis (PCA, PLS-DA) Identifies patterns and group separation Normalization->Multivariate Validation 5. Statistical Validation (FDR, Cross-validation) Univariate->Validation Multivariate->Validation Interpretation 6. Biological Interpretation (Pathway Analysis, Enrichment) Validation->Interpretation

Caption: A typical workflow for statistical analysis of metabolomic data.

Comparison of Statistical Methods

The choice of statistical test depends on the experimental design and the specific research question.

Statistical MethodPurposeBest ForConsiderations
Student's t-test Comparing the mean level of 3-PG between two experimental groups.Simple, two-group comparisons (e.g., control vs. treated).Assumes normal distribution and equal variances. Use Welch's t-test if variances are unequal.
ANOVA Comparing the mean level of 3-PG across three or more groups.Multi-group comparisons (e.g., different drug dosages).Requires post-hoc tests (e.g., Tukey's HSD) to identify which specific groups differ.
Principal Component Analysis (PCA) Unsupervised dimensionality reduction to visualize variance and identify outliers in the entire dataset.Initial data exploration to check for batch effects, clustering, and overall data quality.[11]Does not use group information, so it may not effectively separate groups if inter-group variance is small.
Partial Least Squares - Discriminant Analysis (PLS-DA) Supervised method that maximizes the separation between pre-defined groups.Identifying metabolites (like 3-PG) that contribute most to the separation between experimental groups.[11]Prone to overfitting. Requires rigorous validation (e.g., permutation testing, cross-validation) to ensure the model is robust.
False Discovery Rate (FDR) Correction Adjusting p-values from multiple tests (e.g., analyzing hundreds of metabolites) to control for false positives.Any study where multiple metabolites are being tested simultaneously.Essential for avoiding false conclusions. Methods include Benjamini-Hochberg.

Recommendation: For a targeted analysis of 3-PG, a t-test or ANOVA is appropriate. In a global metabolomics study, start with PCA for quality control, followed by PLS-DA to identify key discriminating metabolites, and always apply FDR correction to univariate test results. Web-based tools like MetaboAnalyst can perform many of these analyses.[17][18]

References

3-Phosphoglycerate as an Indicator of Glycolytic Flux: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of glycolytic flux is critical for understanding cellular metabolism in various physiological and pathological states, including cancer, metabolic disorders, and immunology. While numerous methods exist to quantify this central metabolic pathway, the utility of individual glycolytic intermediates, such as 3-phosphoglycerate (3-PG), as direct indicators of flux remains a subject of investigation. This guide provides a comprehensive comparison of using 3-PG levels as a proxy for glycolytic flux against established methods, supported by experimental data and detailed protocols.

The Rationale and Limitations of Using this compound

This compound is a key intermediate in the payoff phase of glycolysis, positioned downstream of the main regulatory steps. In a simplified linear model of glycolysis, an increase in flux would be expected to lead to a corresponding increase in the concentration of downstream metabolites. However, cellular metabolism is a complex and interconnected network, and the relationship between the concentration of a single metabolite and the flux through a pathway is often not straightforward.

One of the primary limitations of using 3-PG as a direct indicator of glycolytic flux is its role as a critical branch point metabolite .[1] 3-PG is not solely committed to continuing down the glycolytic path to pyruvate. Instead, it serves as a precursor for the serine biosynthesis pathway, which in turn fuels the one-carbon metabolism essential for nucleotide synthesis, methylation reactions, and redox balance.[1] Therefore, an increase in 3-PG levels could reflect either an increase in glycolytic flux or a decrease in its diversion into anabolic pathways. Conversely, a stable level of 3-PG might mask a significant increase in glycolytic flux if there is a concurrent increase in its utilization for biosynthesis.

Recent studies have indicated that other glycolytic intermediates may serve as better indicators of glycolytic flux. For instance, research has shown that the concentration of fructose-1,6-bisphosphate (FBP) and dihydroxyacetone phosphate (DHAP) correlates more strongly with glycolytic flux than other metabolites.[2] Furthermore, the enzyme that produces 3-PG, phosphoglycerate kinase (PGK), catalyzes a reversible reaction and its activity is tightly regulated by the intracellular ATP/ADP ratio, adding another layer of complexity to the interpretation of 3-PG levels.[3][4][5]

Comparative Analysis of Methods to Measure Glycolytic Flux

To provide a clear comparison, the following table summarizes the key characteristics of using 3-PG levels versus two gold-standard methods for measuring glycolytic flux: Extracellular Flux Analysis and 13C-Metabolic Flux Analysis.

FeatureThis compound (3-PG) Level MeasurementExtracellular Flux Analysis (e.g., Seahorse XF)13C-Metabolic Flux Analysis (13C-MFA)
Principle Quantification of the intracellular concentration of 3-PG at a single time point.Real-time measurement of the extracellular acidification rate (ECAR), an indicator of lactate extrusion.Tracing the metabolic fate of 13C-labeled glucose through glycolytic intermediates.
Data Output Static concentration (e.g., pmol/µg protein).Kinetic data on glycolytic rate (pmol/min).Relative and absolute flux rates through glycolysis and connected pathways.
Directness of Flux Measurement Indirect and potentially misleading due to its role as a branch point metabolite.Direct measurement of a key end-product of glycolysis (lactate).The most direct and comprehensive measurement of pathway activity.
Advantages Relatively simple and can be performed using standard analytical techniques (LC-MS).High-throughput, real-time measurements, and provides kinetic information.Provides a detailed map of metabolic fluxes throughout the central carbon metabolism.
Disadvantages Poor correlation with actual glycolytic flux. Does not provide kinetic information.Does not provide information on intracellular metabolite levels or fluxes into branching pathways.Technically complex, requires specialized equipment (MS or NMR), and data analysis is computationally intensive.

Experimental Protocols

Measurement of this compound (and other glycolytic intermediates)

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Quantification

  • Cell Culture and Treatment: Plate cells at a desired density and culture under specific experimental conditions.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -80°C for at least 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Inject the metabolite extract into a liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

    • Separate metabolites using a suitable chromatography column (e.g., a HILIC or reversed-phase column).

    • Detect and quantify 3-PG and other metabolites of interest using their specific mass-to-charge ratios (m/z) and retention times.

  • Data Analysis:

    • Integrate the peak areas for each metabolite.

    • Normalize the data to an internal standard and the total protein content of the cell lysate.

Alternative Methods for Measuring Glycolytic Flux

Protocol: Seahorse XF Glycolysis Stress Test

The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR) as a proxy for lactate production and glycolytic flux.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

    • Replace the cell culture medium with Seahorse XF base medium supplemented with L-glutamine and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Assay Execution:

    • Load the sensor cartridge with the following compounds in the designated ports:

      • Port A: Glucose

      • Port B: Oligomycin (an ATP synthase inhibitor to force cells to rely on glycolysis)

      • Port C: 2-Deoxyglucose (2-DG, a competitive inhibitor of hexokinase to shut down glycolysis)

    • Place the cell plate in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.

  • Data Analysis:

    • The Seahorse software calculates the ECAR at baseline and in response to the injected compounds, providing measures of glycolysis, glycolytic capacity, and glycolytic reserve.

Protocol: 13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA involves tracing the incorporation of a 13C-labeled substrate, such as glucose, into downstream metabolites.

  • Cell Culture with Labeled Substrate: Culture cells in a medium where the primary glucose source is replaced with [U-13C]-glucose.

  • Metabolite Extraction: After a defined incubation period, extract intracellular metabolites as described in the LC-MS protocol.

  • Mass Spectrometry Analysis:

    • Analyze the metabolite extracts using a mass spectrometer capable of resolving different isotopologues (molecules with different numbers of 13C atoms).

    • Determine the mass isotopologue distribution (MID) for key glycolytic intermediates.

  • Flux Calculation:

    • Use specialized software to fit the experimentally determined MIDs to a metabolic network model.

    • The software calculates the flux rates through the different reactions in the network that best explain the observed labeling patterns.

Visualizing Glycolysis and its Measurement

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK1 DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-P F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 This compound BPG13->PG3 PGK PG2 2-Phosphoglycerate PG3->PG2 Serine Serine Biosynthesis PG3->Serine PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate LDH

Caption: The glycolytic pathway with this compound as a branch point.

Measurement_Workflow cluster_3PG 3-PG Measurement cluster_Seahorse Extracellular Flux Analysis cluster_MFA 13C-Metabolic Flux Analysis Cell Culture Cell Culture Metabolite Extraction Metabolite Extraction Cell Culture->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis 3-PG Concentration 3-PG Concentration LC-MS Analysis->3-PG Concentration Cell Seeding Cell Seeding Assay Preparation Assay Preparation Cell Seeding->Assay Preparation Seahorse XF Analysis Seahorse XF Analysis Assay Preparation->Seahorse XF Analysis ECAR (Glycolytic Rate) ECAR (Glycolytic Rate) Seahorse XF Analysis->ECAR (Glycolytic Rate) 13C-Labeling 13C-Labeling Metabolite Extraction Metabolite Extraction 13C-Labeling->Metabolite Extraction MS Isotopologue Analysis MS Isotopologue Analysis Metabolite Extraction ->MS Isotopologue Analysis Flux Calculation Flux Calculation MS Isotopologue Analysis->Flux Calculation

Caption: Experimental workflows for measuring glycolytic flux.

Logical_Relationship Flux Glycolytic Flux PG3_Level 3-PG Level Flux->PG3_Level Influences ECAR Lactate Efflux (ECAR) Flux->ECAR Directly Correlates C13_Flux 13C-MFA Flux->C13_Flux Directly Measures PG3_Level->Flux Poor Indicator Biosynthesis Serine Biosynthesis Flux Biosynthesis->PG3_Level Influences

Caption: Relationship between glycolytic flux and its indicators.

Conclusion

While the measurement of this compound is analytically feasible, its utility as a reliable indicator of glycolytic flux is limited. The position of 3-PG at a key metabolic branch point means its intracellular concentration is influenced by both the rate of glycolysis and the demands of anabolic pathways, such as serine biosynthesis. Experimental evidence suggests that other glycolytic intermediates, like FBP and DHAP, may have a stronger correlation with glycolytic flux.

References

Assessing the Impact of Genetic Mutations on 3-Phosphoglycerate Accumulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphoglycerate (3-PG) is a critical intermediate in central carbon metabolism, playing a pivotal role in both glycolysis and the serine biosynthesis pathway. The cellular concentration of 3-PG is tightly regulated; however, genetic mutations in key metabolic enzymes can disrupt this balance, leading to its accumulation and subsequent cellular dysfunction. This guide provides a comparative analysis of the impact of mutations in three key enzymes—Phosphoglycerate Dehydrogenase (PHGDH), Phosphoglycerate Kinase 1 (PGK1), and Phosphoglycerate Mutase 1 (PGAM1)—on 3-PG levels and associated enzyme kinetics.

This document summarizes quantitative data from experimental studies, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows to aid researchers in understanding the molecular consequences of these genetic alterations.

Data Presentation: Quantitative Comparison of Mutant Enzymes

The following tables summarize the quantitative impact of genetic mutations on enzyme kinetics and this compound levels.

Table 1: Impact of PHGDH Mutations on Enzyme Kinetics

MutationVmax (relative to Wild-Type)Km for 3-PG (µM)Fold Change in Km
Wild-Type100%1301.0
p.R135WMarkedly Decreased4503.5
p.V261MMarkedly Decreased3202.5
p.A373TAlmost Undetectable ActivityNot Determined-
p.V425MAlmost Undetectable ActivityNot Determined-
p.V490MAlmost Undetectable ActivityNot Determined-

Data compiled from studies on patient fibroblasts and transiently transfected HEK293T cells.[1]

Table 2: Impact of PGK1 Mutation on Enzyme Kinetics (PGK Osaka)

EnzymeKm for 3-PG (mmol/L)kcat (/s)
Wild-Type0.24 - 0.34661.2 - 766.6
p.S62N (PGK Osaka)0.8331.2

This data is from a case report of a patient with a novel missense mutation.[2]

Table 3: Impact of PGAM1 Knockdown on this compound and 2-Phosphoglycerate Levels in Cancer Cells

Cell LineConditionIntracellular 3-PG Level (µM)Intracellular 2-PG Level (µM)
H1299Control Vector62.5 ± 10.815.2 ± 2.1
H1299PGAM1 Knockdown256 ± 41.94.8 ± 0.9
A549Control Vector75.1 ± 9.218.1 ± 2.5
A549PGAM1 Knockdown310.4 ± 45.35.9 ± 1.1
H460Control Vector58.9 ± 8.514.5 ± 1.9
H460PGAM1 Knockdown245.7 ± 38.14.1 ± 0.7

Data represents mean ± SD from three replicates.[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic pathways affected by the genetic mutations and a general workflow for assessing enzyme activity.

Glycolysis_Pathway Metabolic pathways showing points of disruption by genetic mutations. Red X indicates PHGDH, Green X indicates PGK1, and Blue X indicates PGAM1 mutations. cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P Glyceraldehyde-3-P F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 This compound BPG13->PG3 BPG13->PG3 PGK1 PG2 2-Phosphoglycerate PG3->PG2 PG3->PG2 PGAM1 P_Pyr 3-Phosphohydroxypyruvate PG3->P_Pyr PHGDH PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate P_Ser Phosphoserine P_Pyr->P_Ser Serine Serine P_Ser->Serine Mutation_PHGDH Mutation_PHGDH->PG3 Mutation_PGK1 Mutation_PGK1->BPG13 Mutation_PGAM1 Mutation_PGAM1->PG3

Caption: Metabolic pathways indicating points of disruption.

Experimental_Workflow General experimental workflow for assessing enzyme activity and metabolite levels. cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Patient Sample (e.g., Blood, Fibroblasts) or Cell Culture Lysis Cell Lysis Sample->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant (Cell Lysate) Centrifugation->Supernatant Enzyme_Assay Enzyme Activity Assay (Spectrophotometry) Supernatant->Enzyme_Assay Metabolite_Quant Metabolite Quantification (LC-MS/MS) Supernatant->Metabolite_Quant Data_Analysis Data Analysis and Comparison Enzyme_Assay->Data_Analysis Metabolite_Quant->Data_Analysis

Caption: General experimental workflow.

Experimental Protocols

Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and literature procedures.[4]

Principle: The activity of PHGDH is measured in the reverse reaction by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+. The reaction mixture contains an excess of the product, 3-phosphohydroxypyruvate, and NADH.

Materials:

  • HEPES buffer (25 mM, pH 7.1)

  • Potassium Chloride (KCl) (400 mM)

  • NADH (0.15 mM)

  • 3-phosphohydroxypyruvate (0.1 mM)

  • Lactate dehydrogenase (to remove any contaminating pyruvate)

  • Cell or tissue lysate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture containing HEPES buffer, KCl, NADH, and lactate dehydrogenase.

  • Add the cell or tissue lysate to the reaction mixture.

  • Initiate the reaction by adding 3-phosphohydroxypyruvate.

  • Immediately measure the decrease in absorbance at 340 nm at 25°C for 30 minutes in a spectrophotometer.

  • The rate of NADH oxidation is proportional to the PHGDH activity. Calculate the activity based on the molar extinction coefficient of NADH.

Phosphoglycerate Mutase (PGAM) Activity Assay

This protocol is based on commercially available colorimetric/fluorometric assay kits.

Principle: The assay measures the conversion of 3-PG to 2-PG by PGAM. The product, 2-PG, is then used in a series of coupled enzymatic reactions that ultimately generate a colored or fluorescent product.

Materials:

  • PGAM Assay Buffer

  • PGAM Substrate (3-PG)

  • PGAM Cofactor

  • PGAM Converter Enzyme Mix

  • PGAM Developer Mix (containing a probe)

  • 2-PG Standard

  • Cell or tissue lysate

  • 96-well plate

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold PGAM Lysis Buffer. Centrifuge to remove debris and collect the supernatant.

  • Standard Curve Preparation: Prepare a dilution series of the 2-PG Standard in PGAM Assay Buffer.

  • Reaction Setup: Add the cell lysate and standards to the wells of a 96-well plate.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing PGAM Assay Buffer, PGAM Cofactor, PGAM Converter, and PGAM Developer.

  • Initiate Reaction: Add the Reaction Mix to the wells containing the samples and standards. For background control wells, use a reaction mix without the PGAM substrate.

  • Measurement: Incubate the plate at 37°C and measure the absorbance or fluorescence at regular intervals in a kinetic mode.

  • Calculation: Calculate the PGAM activity based on the rate of change in absorbance/fluorescence, after subtracting the background, and by comparing to the standard curve.

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is a generalized protocol for the targeted quantification of 3-PG in biological samples. Specific parameters will need to be optimized for the instrument and matrix used.

Principle: LC-MS/MS provides high sensitivity and specificity for the quantification of small molecules like 3-PG. The method involves chromatographic separation of the analyte from other cellular components followed by its detection and quantification by a mass spectrometer.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • Analytical column suitable for polar analytes (e.g., HILIC or ion-pairing chromatography)

  • Mobile phases (e.g., acetonitrile, water with appropriate buffers/additives)

  • This compound standard

  • Internal standard (e.g., a stable isotope-labeled 3-PG)

  • Methanol or other suitable organic solvent for extraction

  • Microcentrifuge tubes

  • Centrifugal evaporator

Procedure:

  • Sample Extraction:

    • To a known number of cells or a known weight of tissue, add a cold extraction solution (e.g., 80% methanol) containing the internal standard.

    • Vortex thoroughly and incubate on ice to precipitate proteins.

    • Centrifuge at high speed to pellet the debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation:

    • Dry the supernatant using a centrifugal evaporator.

    • Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a suitable chromatographic gradient.

    • Detect and quantify 3-PG and the internal standard using multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 3-PG should be optimized beforehand.

  • Data Analysis:

    • Generate a standard curve by analyzing a dilution series of the 3-PG standard.

    • Calculate the concentration of 3-PG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

Genetic mutations in key metabolic enzymes can significantly alter the intracellular concentration of this compound, with profound consequences for cellular function. This guide provides a framework for comparing the effects of mutations in PHGDH, PGK1, and PGAM1. While quantitative data for 3-PG accumulation in PGK1 deficiency remains a gap in the readily available literature, the provided data for PHGDH and PGAM1, along with the detailed experimental protocols, offer valuable resources for researchers investigating these metabolic disorders and for professionals involved in the development of targeted therapies. The visualization of the affected pathways and experimental workflows further aids in conceptualizing the molecular basis and experimental approach to studying these conditions.

References

Navigating the Analytical Maze: A Guide to the Reproducibility of 3-Phosphoglycerate Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the ability to reliably quantify key metabolic intermediates is paramount. 3-Phosphoglycerate (3-PG), a central player in glycolysis and the Calvin cycle, is one such metabolite whose accurate measurement is critical for understanding cellular energetics and metabolic flux. This guide provides a comparative overview of the reproducibility of 3-PG measurements across different laboratories and methodologies, supported by experimental data and detailed protocols.

The consistency of analytical measurements across different laboratories is a cornerstone of robust scientific research and development. In the field of metabolomics, ensuring that the quantification of a specific metabolite is reproducible, regardless of the laboratory or platform, is essential for validating biomarkers, understanding disease mechanisms, and developing effective therapeutics. This guide delves into the current landscape of this compound (3-PG) measurement, offering insights into the inter-laboratory variability and providing standardized protocols to enhance reproducibility.

Quantitative Reproducibility of this compound Measurements

While large-scale, multi-laboratory studies specifically focused on the reproducibility of this compound (3-PG) measurements are not abundantly available in the public domain, existing research in the broader field of metabolomics provides valuable insights. Inter-laboratory comparison studies for targeted metabolomics platforms, which often include 3-PG, have demonstrated that a significant portion of measured metabolites show good reproducibility across different labs.

For instance, one study involving the inter-laboratory assessment of a widely used targeted metabolomics platform for human serum and plasma reported that for 20 typical biological samples, the median inter-laboratory coefficient of variation (CV) was 7.6%, with 85% of metabolites exhibiting a median inter-laboratory CV of less than 20%[1]. While this study did not provide a specific CV for 3-PG, it highlights the potential for achieving good reproducibility with standardized protocols. Another inter-laboratory comparison involving 12 different laboratories found no significant difference in the relative quantitative data for about half of the measured metabolites, though specific data for 3-PG was not detailed[2].

Challenges in achieving high reproducibility can arise from variations in sample handling, extraction procedures, analytical platforms, and data processing pipelines. For isomeric molecules like 3-PG and its close relative 2-phosphoglycerate (2-PG), chromatographic separation can be challenging, potentially leading to variability in quantification if not adequately resolved[3].

To provide a clearer picture of what can be expected, the table below summarizes typical intra- and inter-assay precision for a closely related glycerophosphate, 2,3-diphosphoglycerate (2,3-DPG), measured by a validated LC-MS/MS method. This data can serve as a proxy for the performance that can be anticipated for 3-PG measurements under optimized and standardized conditions.

AnalyteMatrixMethodIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)
2,3-DiphosphoglycerateHuman Whole BloodLC-MS/MS< 6.7%< 6.2%

Data adapted from a study on the simultaneous quantitation of ATP and 2,3-DPG in human K2EDTA whole blood.

Experimental Protocols for this compound Quantification

Standardization of experimental protocols is the most critical factor in improving the reproducibility of 3-PG measurements across laboratories. Below are detailed methodologies for two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzymatic Assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from a validated method for a structurally similar compound and is suitable for the quantification of 3-PG in biological matrices such as plasma, cell lysates, or tissue homogenates.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of sample (e.g., plasma, cell lysate), add 200 µL of ice-cold methanol containing a known concentration of an appropriate internal standard (e.g., ¹³C₃-labeled 3-PG).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of polar metabolites like 3-PG.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from high organic to high aqueous mobile phase should be optimized to achieve good separation of 3-PG from its isomers.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM):

      • Parent Ion (Q1): m/z 185.0

      • Product Ions (Q3): m/z 79.0 (PO₃⁻) and m/z 97.0 (H₂PO₄⁻)[3]. The ratio of these product ions can help in distinguishing 3-PG from 2-PG[3].

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Enzymatic Assay Protocol

This protocol utilizes the enzymatic conversion of 3-PG to generate a detectable signal, often a change in NADH absorbance.

1. Principle The assay is based on the reversal of the glycolytic reaction catalyzed by phosphoglycerate kinase (PGK). In the presence of ATP, PGK converts 3-PG to 1,3-bisphosphoglycerate. This product is then reduced by glyceraldehyde-3-phosphate dehydrogenase (GAPDH) with the concurrent oxidation of NADH to NAD⁺. The decrease in NADH is measured spectrophotometrically at 340 nm.

2. Reagents

  • Assay Buffer: 100 mM Tris-HCl, pH 7.6, containing 5 mM MgCl₂.

  • ATP Solution: 100 mM ATP in water.

  • NADH Solution: 10 mM NADH in assay buffer.

  • Enzyme Mix: A solution containing phosphoglycerate kinase (PGK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in assay buffer.

  • 3-PG Standard Solutions: A series of known concentrations of 3-PG in water for generating a standard curve.

3. Procedure

  • Pipette 50 µL of sample or standard into a 96-well plate.

  • Add 100 µL of a master mix containing assay buffer, ATP, and NADH to each well.

  • Incubate for 5 minutes at 37°C to allow for the reaction of any interfering substances.

  • Initiate the reaction by adding 50 µL of the enzyme mix to each well.

  • Immediately measure the absorbance at 340 nm in a kinetic mode for 10-15 minutes.

  • Calculate the rate of NADH consumption (decrease in absorbance per minute).

  • Determine the concentration of 3-PG in the samples by comparing their reaction rates to the standard curve.

Signaling Pathways and Experimental Workflows

To provide a biological context for the importance of 3-PG measurements and to illustrate the analytical process, the following diagrams are provided.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DHAP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 This compound BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate

Figure 1: Glycolysis Signaling Pathway

Calvin_Cycle_Pathway CO2 CO2 Unstable_Intermediate Unstable 6C Intermediate CO2->Unstable_Intermediate RuBP Ribulose-1,5-bisphosphate RuBP->Unstable_Intermediate PG3 This compound Unstable_Intermediate->PG3 BPG13 1,3-Bisphosphoglycerate PG3->BPG13 G3P Glyceraldehyde-3-Phosphate BPG13->G3P Sugars Sugars G3P->Sugars Regeneration Regeneration of RuBP G3P->Regeneration Regeneration->RuBP

Figure 2: Calvin Cycle Pathway

Experimental_Workflow Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Analysis LC-MS/MS or Enzymatic Assay Extraction->Analysis Data_Processing Data Processing Analysis->Data_Processing Quantification Quantification of 3-PG Data_Processing->Quantification

References

Safety Operating Guide

Proper Disposal of 3-Phosphoglycerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Navigating the proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides detailed procedural information for the proper disposal of 3-Phosphoglycerate, a common metabolite used in various biochemical assays. The following procedures are based on general best practices for non-hazardous biochemicals. However, it is imperative to consult your institution's specific safety data sheets (SDS) and to contact your Environmental Health and Safety (EHS) department for final approval before proceeding.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. Understanding these properties is essential for safe handling and disposal.

PropertyValue
Molecular Formula C₃H₇O₇P
Molar Mass 186.06 g/mol [1]
Appearance Solid[1]
Water Solubility Soluble
pKa Weakly acidic

Step-by-Step Disposal Procedures

This compound is a naturally occurring sugar acid and is generally not considered a hazardous material.[2][3] However, proper disposal is necessary to maintain a safe laboratory environment and to comply with local regulations.

For Aqueous Solutions of this compound:
  • Consult the Safety Data Sheet (SDS): Before initiating any disposal procedure, always locate and read the manufacturer-provided SDS for this compound. This document will contain specific information regarding hazards and disposal recommendations.

  • Check Local Regulations: Contact your institution's Environmental Health and Safety (EHS) department to confirm the approved disposal method for non-hazardous, water-soluble biochemicals. Some municipalities have specific limits on the disposal of phosphates into the sanitary sewer system.

  • Neutralization (if required): 3-Phosphoglyceric acid is a weak acid. If the solution is acidic, it should be neutralized with a dilute base (e.g., sodium bicarbonate or sodium hydroxide) to a pH between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter.

  • Sewer Disposal: For small quantities (typically less than 1 liter) of dilute, neutralized solutions, and with EHS approval, the solution can be poured down the sanitary sewer drain with copious amounts of running water.[1][4] A general guideline is to use at least 20 parts water to 1 part of the chemical solution.[4] This helps to dilute the substance and prevent any potential impact on the plumbing or local wastewater treatment facility.

  • Log the Disposal: Record the date, chemical name, quantity, and method of disposal in your laboratory's waste disposal log.

For Solid this compound:
  • Consult the SDS and EHS: As with aqueous solutions, the primary step is to review the SDS and obtain guidance from your local EHS office.

  • Non-Hazardous Solid Waste Stream: If deemed non-hazardous by your EHS department, small quantities of solid this compound can typically be disposed of in the regular solid waste stream.[1][5]

  • Secure Packaging: To prevent accidental exposure or misidentification by custodial staff, the solid chemical should be placed in a sealed, clearly labeled container (e.g., a screw-cap vial or a sealed bag). The label should indicate that the contents are non-hazardous.

  • Segregation: Ensure that the non-hazardous solid waste is kept separate from any hazardous chemical waste to avoid cross-contamination and unnecessary disposal costs.[2]

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols for non-hazardous biochemicals as described in guidelines from various environmental health and safety manuals.[1][2][4][5] These protocols are designed to minimize risk and ensure compliance with waste disposal regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste sds Consult Safety Data Sheet (SDS) start->sds ehs Consult Institutional EHS for Approval sds->ehs form Is the waste in solid or aqueous form? ehs->form solid Solid Waste form->solid Solid aqueous Aqueous Solution form->aqueous Aqueous package Package securely in a labeled, sealed container solid->package neutralize Neutralize to pH 6.0-8.0 (if necessary) aqueous->neutralize trash Dispose in designated non-hazardous solid waste stream package->trash log Log the disposal trash->log sewer Dispose down sanitary sewer with copious water neutralize->sewer sewer->log end End of Procedure log->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 3-Phosphoglycerate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Phosphoglycerate. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.

Hazard Overview and Personal Protective Equipment (PPE)

This compound and its salts are classified as skin and eye irritants and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Minimum PPE Requirements:

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and dust.[1]
Skin and Body Laboratory coatPrevents contamination of personal clothing and skin.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or when dusts/aerosols are generated.Prevents respiratory tract irritation from dust or aerosols.[1]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidental exposure.

Handling Procedures:

  • Preparation: Ensure all required PPE is donned before handling the compound. Work in a designated, well-ventilated area, preferably in a fume hood if there is a risk of generating dust or aerosols.

  • Aliquoting and Weighing: Handle the solid form with care to minimize dust generation. Use appropriate tools (e.g., spatulas) for transfer.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean the work area and any equipment used.

Storage Conditions:

ParameterSpecification
Temperature Store at -20°C for long-term stability.[2]
Container Keep in a tightly sealed container.[1]
Environment Store away from moisture in a dry place.[2]

Disposal Plan

All waste containing this compound must be disposed of in accordance with institutional and local regulations for chemical waste.

Disposal Steps:

  • Segregation: Collect all solid and liquid waste containing this compound in a designated, labeled, and sealed container.

  • Labeling: Clearly label the waste container as "Chemical Waste" and include the name "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area for chemical waste.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of it down the drain or in regular trash.[1]

Quantitative Data

While specific occupational exposure limits for this compound are not established, the following data from safety data sheets for its sodium salt provide important safety information.

Hazard Identification and Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1]
Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation.[1]

Physical and Chemical Properties (D-(−)-3-Phosphoglyceric Acid disodium salt):

PropertyValue
Molecular Weight 230.02 g/mol
Form Solid
Solubility Soluble in water (100 mg/mL)[2]

Experimental Protocol: Generalized Procedure for Use in Biochemical Assays

The following is a generalized protocol for the use of this compound in a typical enzymatic assay. Specific concentrations and volumes will need to be optimized for your particular experiment.

Materials:

  • This compound

  • Assay buffer (e.g., Tris-HCl, HEPES)

  • Enzyme of interest

  • Other required substrates and cofactors (e.g., ATP, NADH)

  • Microplate reader or spectrophotometer

  • Appropriate microplates or cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the appropriate assay buffer.

    • Prepare solutions of all other reagents (enzyme, substrates, cofactors) at the desired concentrations.

  • Assay Setup:

    • In a microplate or cuvette, add the assay buffer.

    • Add the other substrates and cofactors required for the reaction.

    • Add the this compound solution to the desired final concentration.

  • Initiating the Reaction:

    • Initiate the enzymatic reaction by adding the enzyme solution.

    • Mix gently by pipetting or shaking.

  • Data Acquisition:

    • Immediately place the microplate or cuvette in the reader.

    • Measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the progress curve.

    • Analyze the data according to your experimental design.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (Gloves, Eye Protection, Lab Coat) prep_area Prepare Well-Ventilated Work Area handle_weigh Weigh/Aliquot Solid (Minimize Dust) prep_area->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution post_wash Wash Hands Thoroughly handle_solution->post_wash post_clean Clean Work Area & Equipment disp_collect Collect Waste in Labeled Container post_clean->disp_collect disp_store Store in Designated Waste Area disp_collect->disp_store disp_ehs Arrange for EHS Pickup disp_store->disp_ehs

Caption: Safe Handling and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phosphoglycerate
Reactant of Route 2
3-Phosphoglycerate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.